Cdk7-IN-26
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H22FN6OPS |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
7-dimethylphosphoryl-3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]thieno[3,2-d]pyrimidin-4-yl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C22H22FN6OPS/c1-31(2,30)20-12(8-24)3-4-15-16(11-26-18(15)20)19-21-17(5-6-32-21)28-22(29-19)27-14-7-13(23)9-25-10-14/h3-6,11,13-14,25-26H,7,9-10H2,1-2H3,(H,27,28,29)/t13-,14-/m0/s1 |
InChIキー |
DHZKWPMYADCRCR-KBPBESRZSA-N |
異性体SMILES |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC4=C3SC=C4)N[C@H]5C[C@@H](CNC5)F)C#N |
正規SMILES |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC4=C3SC=C4)NC5CC(CNC5)F)C#N |
製品の起源 |
United States |
Foundational & Exploratory
Cdk7-IN-26: A Technical Guide to its Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth technical guide on the core mechanism of action of Cdk7-IN-26, a novel Cyclin-Dependent Kinase 7 inhibitor.
Executive Summary
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription. Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This compound (also identified as compound 36) is a recently developed, orally active, and highly selective inhibitor of CDK7. This document provides a comprehensive technical overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols representative of its characterization, and visual diagrams of its functional pathways.
Initial studies have demonstrated that this compound potently inhibits CDK7 kinase activity and exhibits strong anti-tumor efficacy in preclinical models of triple-negative breast cancer (TNBC), highlighting its potential as a promising therapeutic candidate.[1] Due to the novelty of this compound, detailed public data is primarily derived from the initial discovery and optimization studies.[1] This guide synthesizes this specific information and supplements it with established principles of CDK7 inhibition and detailed protocols for well-characterized CDK7 inhibitors to provide a thorough and practical resource.
The Dual Roles of CDK7 in Cellular Function
To understand the mechanism of this compound, it is essential to first grasp the dual functions of its target, CDK7.
-
Cell Cycle Control (CDK-Activating Kinase - CAK): CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[2][3] The CAK complex is responsible for the activating phosphorylation of T-loops in several key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][3] This activation is a prerequisite for the orderly progression through the different phases of the cell cycle.[2]
-
Transcriptional Regulation (TFIIH Component): CDK7 is also an integral component of the general transcription factor TFIIH.[4] In this capacity, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), primarily at Serine 5 and Serine 7 residues.[5] This phosphorylation event is critical for promoter escape and the initiation of transcription.[4] Furthermore, CDK7 can activate CDK9, which in turn phosphorylates Serine 2 of the Pol II CTD to promote transcriptional elongation.[4]
By inhibiting CDK7, this compound simultaneously disrupts these two fundamental processes, leading to cell cycle arrest and the suppression of oncogenic transcription programs, ultimately resulting in cancer cell death.[6][7]
Quantitative Data and Inhibitor Profile
This compound is a potent inhibitor of CDK7, developed from a thieno[3,2-d]pyrimidine (B1254671) scaffold. Its structure was optimized for high selectivity and metabolic stability.[1]
Biochemical and Cellular Potency of this compound
The following table summarizes the key inhibitory activities of this compound based on its primary characterization.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| CDK7 | Biochemical Kinase Assay | 7.4 nM | [1] |
| MDA-MB-453 (TNBC) | Cell Proliferation Assay | 0.15 µM | [1] |
Kinase Selectivity Profile
High selectivity is a critical attribute of a quality chemical probe and therapeutic candidate, as it minimizes off-target effects. The thieno[3,2-d]pyrimidine core of this compound was specifically designed to confer remarkable selectivity for CDK7 over other kinases.[1] While a comprehensive public kinome scan for this compound is not yet available, the lead optimization process focused on achieving high selectivity.[1]
For context, the table below shows the selectivity profile for YKL-5-124 , another well-characterized selective CDK7 inhibitor, demonstrating the type of specificity achieved for this class of compounds.
| Kinase Target | Assay Type | % Inhibition (at 1 µM) | Notes |
| CDK7 | KiNativ Profiling | >65% | The only kinase significantly engaged. |
| Other Kinases | KiNativ Profiling | <65% | Demonstrates high selectivity. |
Data for YKL-5-124 is presented as a representative example of a selective CDK7 inhibitor.[8]
Core Mechanism of Action of this compound
By potently and selectively inhibiting the kinase activity of CDK7, this compound induces two primary downstream effects that contribute to its anti-tumor activity: Cell Cycle Arrest and Transcriptional Suppression .
Inhibition of CAK Function and Cell Cycle Arrest
This compound blocks the CAK function of CDK7, preventing the activating phosphorylation of cell cycle CDKs. This leads to a halt in cell cycle progression and prevents uncontrolled proliferation.
-
G1/S Arrest: Inhibition of CDK7 prevents the activation of CDK4/6 and CDK2. This keeps the Retinoblastoma (Rb) protein in its active, hypophosphorylated state, where it sequesters E2F transcription factors and blocks entry into the S phase.
-
G2/M Arrest: Lack of CDK1 activation prevents cells from entering mitosis.[2]
This dual blockade of cell cycle checkpoints is a powerful mechanism for inhibiting the growth of rapidly dividing cancer cells.[6]
Inhibition of TFIIH Function and Transcriptional Suppression
By inhibiting the TFIIH-associated activity of CDK7, this compound prevents the phosphorylation of the RNA Polymerase II CTD. This leads to a global disruption of transcription, to which cancer cells are often exquisitely sensitive due to their reliance on high levels of transcription of oncogenes and survival factors, a phenomenon known as "transcriptional addiction".[2] The suppression of key oncogenes like MYC is a critical component of the anti-tumor effect of CDK7 inhibitors.[7]
Visualizing the Mechanism and Workflow
Signaling Pathways
The following diagram illustrates the dual roles of CDK7 and the points of intervention by an inhibitor like this compound.
Caption: Mechanism of this compound Action.
Experimental Workflow
The diagram below outlines a typical experimental workflow for characterizing a CDK7 inhibitor like this compound.
Caption: Workflow for this compound Characterization.
Experimental Protocols (Representative)
The following are detailed, representative protocols for key experiments used to characterize CDK7 inhibitors. These are based on standard methodologies and published protocols for similar compounds.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Objective: To determine the in vitro IC50 value of this compound against recombinant CDK7/Cyclin H/MAT1.
-
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex.
-
Substrate (e.g., a generic CDK peptide substrate).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
This compound serially diluted in DMSO.
-
Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Compound Plating: Add 5 µL of serially diluted this compound solution to the assay plate wells. Include DMSO-only wells as a no-inhibition control.
-
Kinase Reaction: Add 5 µL of Substrate Solution and 5 µL of ATP Solution to the wells. Initiate the kinase reaction by adding 5 µL of Enzyme Solution.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the inhibitor concentration versus luminescence to calculate the IC50 value using non-linear regression.[4][9][10][11]
-
Cellular Proliferation Assay (CCK-8)
This colorimetric assay measures cell viability to determine the anti-proliferative effect of the inhibitor.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in the MDA-MB-453 cell line.
-
Materials:
-
MDA-MB-453 cells.
-
Complete growth medium (e.g., Leibovitz's L-15 Medium + 10% FBS).
-
This compound serially diluted in DMSO.
-
CCK-8 (Cell Counting Kit-8) or similar WST-based reagent.
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed MDA-MB-453 cells into a 96-well plate at a predetermined density (e.g., 3,000 - 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a suitable atmosphere (0% CO2 for L-15 medium).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Signal Detection: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value.[12][13]
-
Western Blotting for Pathway Analysis
This technique is used to measure changes in the phosphorylation status of key proteins downstream of CDK7.
-
Objective: To confirm that this compound inhibits the phosphorylation of CDK7 substrates in cells.
-
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-Rb (Ser807/811), anti-Total Rb, anti-p-CDK1 (Thr161), anti-p-Pol II CTD (Ser5), anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
-
-
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. Wash, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control to determine the relative change in protein phosphorylation.[14][15]
-
Conclusion
This compound is a potent and selective small-molecule inhibitor that targets the dual functions of CDK7 in transcription and cell cycle control. Its mechanism of action involves the direct inhibition of CDK7's kinase activity, leading to a cascade of downstream effects including the suppression of activating phosphorylation of cell cycle CDKs and the inhibition of RNA Polymerase II-mediated transcription. These actions culminate in cell cycle arrest and apoptosis in cancer cells. Preclinical data showing efficacy in TNBC models underscores its therapeutic potential. The methodologies and data presented in this guide provide a comprehensive framework for understanding and further investigating the biological effects of this promising new agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8586580B2 - 2,7-substituted thieno[3,2-d] pyrimidine compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 9. carnabio.com [carnabio.com]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay [promega.jp]
- 12. benchchem.com [benchchem.com]
- 13. Effects of hirsuteine on MDA-MB-453 breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Cdk7-IN-26: A Technical Guide to a Potent Thieno[3,2-d]pyrimidine-based CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal therapeutic target in oncology due to its dual role in regulating cell cycle progression and transcription. Cdk7-IN-26, a thieno[3,2-d]pyrimidine (B1254671) derivative, is a potent and selective inhibitor of CDK7. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, biological activity, and the broader context of CDK7 inhibition. While specific details regarding the synthesis and in-depth quantitative analysis of this compound are proprietary and not publicly available, this document offers a detailed look into the general synthesis of the thieno[3,2-d]pyrimidine scaffold, established experimental protocols for characterizing CDK7 inhibitors, and the signaling pathways affected by CDK7 inhibition.
Introduction to CDK7 and its Role in Cancer
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a crucial, dual role in two fundamental cellular processes: cell cycle control and transcriptional regulation. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation and elongation.
Given its central role in these processes, aberrant CDK7 activity is implicated in the uncontrolled proliferation and transcriptional addiction observed in many cancers. This makes CDK7 an attractive target for therapeutic intervention. Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising strategy for cancer treatment.
This compound: A Selective CDK7 Inhibitor
This compound, also known as compound 36, is an orally bioactive and highly selective inhibitor of CDK7. It belongs to a class of compounds based on the thieno[3,2-d]pyrimidine scaffold.
Chemical Structure and Properties
While the precise chemical structure of this compound is not publicly disclosed, its molecular formula is C₂₂H₂₂FN₆OPS, and its molecular weight is 468.49 g/mol . This information points to a complex heterocyclic structure, consistent with its classification as a thieno[3,2-d]pyrimidine derivative.
Quantitative Biological Activity
The available quantitative data for this compound highlights its potency and cellular activity. This information is summarized in the table below.
| Parameter | Value | Cell Line/Assay Condition |
| IC₅₀ (CDK7) | 7.4 nM | Biochemical kinase assay |
| IC₅₀ (Cell-based) | 0.15 µM | MDA-MB-453 (Triple-Negative Breast Cancer) |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Synthesis of the Thieno[3,2-d]pyrimidine Scaffold
The synthesis of this compound is not publicly detailed. However, the general synthesis of the thieno[3,2-d]pyrimidine core, a common scaffold for kinase inhibitors, often follows a multi-step pathway. A representative synthetic approach is outlined below. This should be considered a general guide and not the specific synthesis for this compound.
General Synthetic Scheme for 4-amino-thieno[3,2-d]pyrimidine derivatives:
Cdk7-IN-26 Target Engagement in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcription initiation. In many cancers, there is a heightened dependency on CDK7 activity to maintain uncontrolled proliferation and transcriptional programs.
Cdk7-IN-26 is a potent and orally active inhibitor of CDK7. This technical guide provides a comprehensive overview of the target engagement of this compound in cancer cells, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
Quantitative Data on CDK7 Inhibitors
The following tables summarize the inhibitory activities of this compound and other well-characterized selective CDK7 inhibitors for comparative analysis.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) | Notes |
| CDK7 | 7.4[1][2][3] | Orally active inhibitor.[1][2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-453 | Triple-Negative Breast Cancer | 0.15[1][3] |
Table 3: Selectivity Profile of this compound
| Kinase | Inhibition at 1 µM |
| CDK1 | No strong inhibitory effect[4] |
| CDK2 | No strong inhibitory effect[4] |
| CDK4 | No strong inhibitory effect[4] |
| CDK6 | No strong inhibitory effect[4] |
| CDK9 | No strong inhibitory effect[4] |
Table 4: Comparative Biochemical Activity of Other Selective CDK7 Inhibitors
| Inhibitor | CDK7 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Reference |
| YKL-5-124 | 53.5 | >10,000 | >10,000 | |
| SY-351 | 23 | 367 | - |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK7. This inhibition disrupts two critical cellular processes: cell cycle progression and transcription.
-
Cell Cycle Arrest: By inhibiting the CAK complex, this compound prevents the activation of downstream CDKs that are essential for cell cycle phase transitions. This leads to an arrest in the G1 phase of the cell cycle, preventing cancer cells from proliferating.
-
Transcriptional Repression: Inhibition of CDK7 within the TFIIH complex leads to reduced phosphorylation of RNA Polymerase II. This impairs the transcription of a broad range of genes, with a particular impact on those regulated by super-enhancers, which are often associated with oncogenes that drive cancer cell survival and growth.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK7 kinase.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 25 nL of the inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the CDK7 enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for CDK7.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-453)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Target Engagement
Objective: To assess the in-cell inhibition of CDK7 activity by measuring the phosphorylation of its downstream targets.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNA Polymerase II (Ser5), anti-total RNA Polymerase II, anti-phospho-CDK2 (Thr160), anti-total CDK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for characterizing a CDK7 inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of CDK7 with demonstrated anti-proliferative activity in cancer cells. Its mechanism of action, involving the dual inhibition of cell cycle progression and transcription, makes it a promising candidate for further development as a cancer therapeutic. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the target engagement and cellular effects of this compound and other CDK7 inhibitors. Further characterization of its broader kinase selectivity and in vivo efficacy will be crucial in advancing this compound towards clinical applications.
References
The Role of Cdk7 Inhibition in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a pivotal regulator of the eukaryotic cell cycle and transcription. Its dual functions as a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH position it as a critical node in cellular proliferation and gene expression. Consequently, CDK7 has emerged as a compelling therapeutic target in oncology. This technical guide provides an in-depth examination of the role of CDK7 in cell cycle regulation, with a focus on the effects of its inhibition. Due to the limited availability of specific data for Cdk7-IN-26, this document will leverage data from other well-characterized, potent, and selective CDK7 inhibitors to illustrate the fundamental principles and consequences of targeting this kinase. We will explore the core mechanisms of action, present quantitative data on cellular effects, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction: Cdk7 as a Master Regulator
CDK7 is a serine/threonine kinase that plays a dual role in two fundamental cellular processes: cell cycle progression and transcription.[1][2]
-
Cell Cycle Control: As the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][3] This phosphorylation event, occurring on a conserved threonine residue within the T-loop of the substrate CDKs, is essential for their full activation and subsequent promotion of cell cycle phase transitions.[2][3] Inhibition of CDK7's CAK function leads to a failure to activate these downstream CDKs, resulting in cell cycle arrest, primarily at the G1/S and G2/M transitions.[4]
-
Transcriptional Regulation: CDK7 is also a core component of the general transcription factor TFIIH.[3] In this context, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII) at serine 5 (Ser5) and serine 7 (Ser7).[1][3] This phosphorylation is a critical step for transcription initiation, promoter clearance, and the recruitment of mRNA capping enzymes.[5] By inhibiting the transcriptional function of CDK7, the expression of many genes, particularly those with super-enhancers that are crucial for cancer cell identity and survival, is suppressed.[3]
The dual inhibition of both cell cycle progression and transcription makes CDK7 an attractive target for anticancer drug development.
Quantitative Data on the Effects of Cdk7 Inhibition
The potency and cellular effects of CDK7 inhibitors are typically quantified through various in vitro assays. The following tables summarize key quantitative data for several well-characterized CDK7 inhibitors. While specific data for this compound is limited, the provided data for other inhibitors illustrate the expected potency and cellular consequences of targeting CDK7.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Notes |
| This compound (compound 36) | CDK7 | 7.4 | Orally active inhibitor. |
| THZ1 | CDK7 | - | Covalent inhibitor, IC50 is time-dependent. |
| SY-1365 | CDK7 | 369 | Tested at 2 mM ATP. |
| SY-5609 | CDK7 | - | Data from clinical trials. |
| YKL-5-124 | CDK7 | 9.7 | Highly selective covalent inhibitor. |
| BS-181 | CDK7 | - | Selective small molecule inhibitor. |
| ICEC0942 (CT7001) | CDK7 | 40 | Orally bioavailable non-covalent inhibitor. |
Table 2: Cellular Activity of Cdk7 Inhibitors
| Compound | Cell Line | Assay | IC50 / GI50 (µM) |
| This compound (compound 36) | MDA-MB-453 (TNBC) | Growth Inhibition | 0.15 |
| ICEC0942 | Multiple Cancer Cell Lines | Growth Inhibition | 0.2 - 0.3 |
| BS-181 | Various Cancer Cell Lines | Growth Inhibition | 11.7 - 37 |
| SY-1365 | 386 Human Cancer Cell Lines | Growth Inhibition | Nanomolar range |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of CDK7 inhibitors on cell cycle regulation.
Cell Viability and Growth Inhibition Assay
This assay determines the concentration-dependent effect of a CDK7 inhibitor on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor (e.g., this compound) for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Assay Procedure: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's protocol. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a CDK7 inhibitor on cell cycle phase distribution.
-
Cell Treatment: Plate cells and treat with the CDK7 inhibitor at various concentrations for a defined period (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescent signal from the DNA dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to measure the levels of key proteins involved in the cell cycle and to assess the phosphorylation status of CDK7 substrates.
-
Cell Lysis: After treatment with the CDK7 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), phospho-RNAPII CTD Ser5, Cyclin E, p21) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of a compound on the kinase activity of CDK7.
-
Reaction Setup: Prepare a reaction mixture containing recombinant CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the CDK7 inhibitor to the reaction wells.
-
Initiation and Incubation: Start the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ Kinase Assay (Promega) that measures the amount of ADP produced.
-
Fluorescence-based assay: Using specific antibodies that recognize the phosphorylated substrate in an ELISA or FRET-based format.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the described experiments.
Cdk7's Dual Role in Cell Cycle and Transcription
Caption: Cdk7's central role in activating cell cycle CDKs and initiating transcription.
Mechanism of this compound Induced Cell Cycle Arrest
Caption: How this compound leads to cell cycle arrest and transcriptional inhibition.
Experimental Workflow for Cell Cycle Analysis
Caption: A typical workflow for analyzing cell cycle distribution after Cdk7 inhibition.
Conclusion
Inhibition of CDK7 represents a promising strategy in cancer therapy due to its dual impact on cell cycle progression and transcription. While specific data on this compound is emerging, the wealth of information from other selective CDK7 inhibitors provides a clear picture of the downstream cellular consequences. These inhibitors effectively induce cell cycle arrest, primarily at the G1/S and G2/M transitions, by blocking the activation of key cell cycle CDKs. Concurrently, they suppress the transcription of crucial oncogenes, leading to reduced cancer cell proliferation and survival. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to investigate and characterize the effects of novel CDK7 inhibitors, ultimately advancing the development of this important class of anticancer agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-26: A Technical Guide to its Effects on Transcription
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides an in-depth examination of the effects of Cyclin-Dependent Kinase 7 (CDK7) inhibition on transcription, with a focus on the potent inhibitor Cdk7-IN-26. Given the limited publicly available data specific to this compound, this guide extrapolates its mechanistic effects based on the well-characterized actions of other selective CDK7 inhibitors.
Introduction to CDK7 and its Role in Transcription
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3]
-
Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive the cell cycle.[2][4][5][6]
-
Transcriptional Regulation: CDK7 is also a core component of the general transcription factor TFIIH.[1][4] In this capacity, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), specifically at serine 5 (Ser5) and serine 7 (Ser7) residues.[6][7] This phosphorylation is a critical step for transcription initiation, promoter escape, and the recruitment of mRNA capping machinery.[2][8]
Furthermore, CDK7 indirectly promotes transcriptional elongation by phosphorylating and activating CDK9, the kinase subunit of the positive transcription elongation factor b (P-TEFb).[6][7][8] P-TEFb then phosphorylates RNAPII at Ser2, a modification associated with productive elongation.[5][6] Inhibition of CDK7, therefore, offers a powerful strategy to disrupt oncogenic transcription programs that are highly dependent on this master regulator.
This compound (also known as compound 36) has been identified as a potent and orally active inhibitor of CDK7.[9] While specific data on this compound is sparse, its high potency suggests it functions by disrupting the transcriptional machinery in a manner similar to other well-studied covalent CDK7 inhibitors.
Quantitative Data: Inhibitor Potency
The inhibitory activity of this compound and other reference CDK7 inhibitors is summarized below. This data highlights the potency and, where available, the selectivity of these compounds.
Table 1: Potency of this compound
| Compound | Assay Type | Target/Cell Line | IC50 Value |
|---|---|---|---|
| This compound | Enzymatic Assay | CDK7 | 7.4 nM[9] |
| this compound | Cell-based Assay | MDA-MB-453 | 0.15 µM[9] |
Table 2: Comparative Potency of Other Selective CDK7 Inhibitors
| Compound | Assay Type | Target | IC50 / EC50 Value |
|---|---|---|---|
| SY-351 | Enzymatic Assay | CDK7/CCNH/MAT1 | 23 nM[10] |
| SY-351 | Target Occupancy | CDK7 (in HL-60 cells) | 8.3 nM (EC50)[10] |
| YKL-5-124 | Enzymatic Assay | CDK7/Mat1/CycH | 9.7 nM[11] |
| YKL-5-124 | Enzymatic Assay (1mM ATP) | CDK7 | 53.5 nM[11] |
| THZ1 | Enzymatic Assay | CDK7/CycH/MAT1 | Time-dependent |
| THZ1 | Kinase Assay | CDK7, CDK12, CDK13 | Equipotent inhibition |
Mechanism of Action: How CDK7 Inhibition Impairs Transcription
Inhibition of CDK7 by a compound like this compound strikes at the heart of the transcription cycle, affecting initiation, pausing, and elongation. The primary mechanism involves the suppression of CDK7's kinase activity, leading to a cascade of downstream effects on RNAPII and associated factors.
Impact on Transcription Initiation and Pausing
CDK7 activity is essential for the transition from transcription preinitiation to productive elongation. As part of TFIIH, it phosphorylates the RNAPII CTD at Ser5 and Ser7.[6][7] This action facilitates promoter clearance and the recruitment of the mRNA capping enzyme.[8] Inhibition of CDK7 leads to a global reduction in RNAPII CTD phosphorylation, which impairs these early steps.[7]
Studies using inhibitors like THZ1 have shown that CDK7 inhibition causes a widespread loss of promoter-proximally paused RNAPII.[12] This suggests that CDK7 is required to establish or maintain the paused state, a key regulatory checkpoint in transcription.
Disruption of Super-Enhancers and Oncogene Expression
Cancer cells often exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the expression of key oncogenes. This expression is frequently driven by large regulatory elements called super-enhancers (SEs). Treatment with CDK7 inhibitors has been shown to disproportionately affect the transcription of SE-driven genes, such as RUNX1 in T-cell acute lymphoblastic leukemia and MYC in various cancers.[1][7] This selectivity provides a therapeutic window, allowing for the preferential targeting of cancer cells over normal cells.
Key Experimental Protocols
The following protocols are representative methodologies used to investigate the effects of CDK7 inhibitors on transcription.
In Vitro Kinase Assay (for IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of CDK7.
-
Reagents: Recombinant active CDK7/Cyclin H/MAT1 complex, biotinylated peptide substrate (e.g., a fragment of RNAPII CTD), ATP, kinase assay buffer, this compound, and a detection system (e.g., HTRF or luminescence-based).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 384-well plate, add the CDK7 enzyme complex to the kinase buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. f. Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., ADP-Glo or Lanthascreen). g. Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for RNAPII CTD Phosphorylation
This method assesses the in-cell effect of the inhibitor on CDK7's direct target.
-
Cell Treatment: Culture cells (e.g., Jurkat or HCT116) to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-4 hours).
-
Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with primary antibodies against total RNAPII, phospho-RNAPII Ser2, phospho-RNAPII Ser5, and phospho-RNAPII Ser7. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-RNAPII signals to the total RNAPII signal to determine the change in phosphorylation status upon inhibitor treatment.
Precision Run-on sequencing (PRO-seq)
This genomic technique maps the position of active RNAPII at nucleotide resolution, providing a snapshot of genome-wide transcriptional activity.
-
Cell Permeabilization and Run-On: Treat cells with this compound for a short duration (e.g., 30-90 minutes). Permeabilize the cells with a mild detergent and incubate with biotin-NTPs to label nascent RNA transcripts from actively engaged RNAPII.
-
RNA Isolation and Fragmentation: Isolate total RNA and capture the biotin-labeled nascent transcripts using streptavidin beads. Perform base hydrolysis to fragment the RNA.
-
Library Preparation: a. Ligate a 3' adapter to the fragmented RNA. b. Perform another round of streptavidin bead purification. c. Ligate a 5' adapter. d. Reverse transcribe the RNA to cDNA. e. PCR amplify the cDNA library.
-
Sequencing and Analysis: Sequence the library on a high-throughput sequencer. Align reads to a reference genome. Analyze the data to determine changes in RNAPII pausing at promoters, transcriptional output in gene bodies, and enhancer RNA (eRNA) transcription.
Conclusion
This compound is a potent inhibitor of CDK7, a master kinase controlling both cell cycle and transcription. By inhibiting CDK7, this compound is predicted to cause a global disruption of transcription initiation and elongation. This occurs through the reduced phosphorylation of the RNAPII CTD at Ser5/Ser7 and the suppression of CDK9 activation. The pronounced effect of CDK7 inhibition on super-enhancer-driven oncogenes provides a strong rationale for its development as a targeted anti-cancer therapeutic. Further detailed studies are required to fully delineate the specific pharmacological and biological profile of this compound and validate its therapeutic potential.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7-IN-26_TargetMol [targetmol.com]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Discovery and Development of Cdk7-IN-26: A Potent and Selective CDK7 Inhibitor for Cancer Therapy
A Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. This whitepaper provides an in-depth technical guide on the discovery and development of Cdk7-IN-26, a potent and orally active inhibitor of CDK7. This compound, also identified as compound 36, has demonstrated significant anti-proliferative activity in preclinical models of cancer, particularly in triple-negative breast cancer (TNBC). This document details the quantitative biochemical and cellular data for this compound, outlines the experimental protocols for its evaluation, and provides visualizations of its mechanism of action and the underlying scientific workflows.
Introduction: The Rationale for Targeting CDK7
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a central role in two fundamental cellular processes: cell cycle progression and gene transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell through various checkpoints. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation and elongation of transcription.
In many cancers, there is a heightened dependency on transcriptional machinery to maintain the oncogenic state. This makes CDK7 an attractive target for therapeutic intervention. Inhibition of CDK7 can simultaneously arrest the cell cycle and disrupt the transcriptional program that drives tumor growth, offering a dual mechanism of anti-cancer activity.
Discovery and Development of this compound
This compound (compound 36) was developed by Longtaishen Medical Technology as a potent and selective inhibitor of CDK7. Structurally related to the clinical candidate LY3405105, this compound was optimized for improved potency and anti-proliferative effects.
Chemical Structure
The detailed chemical structure of this compound (compound 36) is proprietary and is detailed in the patent application WO2022033552.
Quantitative Data
The following tables summarize the key in vitro and cellular activities of this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Value |
| CDK7 IC50 | 7.4 nM[1] |
| CDK7 Activity Reduction (at 10 nM) | 41%[2] |
| CDK7 Activity Reduction (at 200 nM) | 93%[2] |
Table 2: Kinase Selectivity of this compound
| Kinase | Inhibition at 1 µM |
| CDK1 | No strong inhibition[2] |
| CDK2 | No strong inhibition[2] |
| CDK4 | No strong inhibition[2] |
| CDK6 | No strong inhibition[2] |
| CDK9 | No strong inhibition[2] |
Table 3: Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 |
| MDA-MB-453 | Triple-Negative Breast Cancer (TNBC) | 0.15 µM[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Data indicates high anti-proliferative effect[2] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Data indicates high anti-proliferative effect[2] |
| A549 | Lung Cancer | Data indicates high anti-proliferative effect[2] |
| NCI-H1299 | Lung Cancer | Data indicates high anti-proliferative effect[2] |
In Vivo Efficacy: this compound has been shown to potently inhibit the growth of triple-negative breast cancer (TNBC) cell line-derived xenograft (CDX) tumors in vivo[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound, based on standard practices in the field. The specific details for this compound can be found in the primary patent literature.
Biochemical Kinase Assay (CDK7 Inhibition)
Objective: To determine the in vitro inhibitory activity of this compound against the CDK7 enzyme.
Methodology:
-
Recombinant human CDK7/Cyclin H/MAT1 complex is used as the enzyme source.
-
A suitable peptide substrate and ATP are used for the kinase reaction.
-
This compound is serially diluted to a range of concentrations and pre-incubated with the CDK7 enzyme complex.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or a fluorescence-based method.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound against a panel of other kinases.
Methodology:
-
A panel of recombinant kinases (e.g., CDK1, CDK2, CDK4, CDK6, CDK9) is utilized.
-
The inhibitory activity of this compound against each kinase is determined using a similar biochemical assay protocol as described for CDK7.
-
The IC50 values for each kinase are determined and compared to the IC50 value for CDK7 to establish the selectivity profile.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., MDA-MB-453, MDA-MB-231, MDA-MB-468, A549, NCI-H1299) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS assay (Promega) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
The absorbance or luminescence is measured using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To determine the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with a suspension of human cancer cells (e.g., MDA-MB-453).
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the vehicle control group.
Visualizations: Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Logical Relationship of this compound Mechanism of Action
Caption: The mechanism of action of this compound leading to tumor growth inhibition.
Conclusion
This compound is a potent and selective, orally active inhibitor of CDK7 with promising anti-cancer activity, particularly in triple-negative breast cancer models. Its dual mechanism of action, involving both cell cycle arrest and transcriptional inhibition, makes it a compelling candidate for further development. The data presented in this whitepaper supports the continued investigation of this compound as a potential therapeutic agent for cancers with a high dependency on transcriptional regulation.
References
Kinase Selectivity Profile of Covalent CDK7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of transcription and cell cycle progression, making it a compelling target for therapeutic intervention in oncology. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, thereby controlling the initiation and elongation phases of transcription. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are critical for cell cycle progression.[1][2][3] The dual role of CDK7 in two fundamental cellular processes has spurred the development of selective inhibitors. This technical guide provides an in-depth analysis of the kinase selectivity profiles of two prominent covalent CDK7 inhibitors, SY-351 and YKL-5-124, offering a valuable resource for researchers in cancer biology and drug discovery.
Data Presentation: Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is paramount to its utility as a chemical probe and its potential as a therapeutic agent. The following tables summarize the quantitative data on the inhibitory activity of SY-351 and YKL-5-124 against a panel of kinases, facilitating a direct comparison of their selectivity.
SY-351 Kinase Selectivity
SY-351 is a potent and selective covalent inhibitor of CDK7.[4] Its selectivity has been extensively profiled, demonstrating a high degree of specificity for CDK7 with some off-target activity observed at higher concentrations.
Table 1: SY-351 Kinase Inhibition Profile
| Kinase | IC50 (nM) | Percent Inhibition @ 0.2 µM | Percent Inhibition @ 1 µM |
| CDK7 | 23 | >90% | >90% |
| CDK12 | 367 | <50% | >50% |
| CDK13 | - | <50% | >50% |
| CDK2/CCNE1 | 321 | - | - |
| CDK9/CCNT1 | 226 | - | - |
| Other Kinases | - | Only CDK7 >50% inhibition | Six kinases >50% inhibition |
Data compiled from biochemical assays and KiNativ in situ profiling in A549 cell lysate.[4][5]
YKL-5-124 Kinase Selectivity
YKL-5-124 is another highly selective covalent inhibitor of CDK7, designed to have minimal off-target effects on other closely related kinases like CDK12 and CDK13.[6][7]
Table 2: YKL-5-124 Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| CDK7 | 53.5 |
| CDK7/Mat1/CycH | 9.7 |
| CDK2 | 1300 |
| CDK9 | 3020 |
| CDK12 | Inactive |
| CDK13 | Inactive |
Data obtained from in vitro kinase assays.[6][7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of kinase selectivity data. The following sections provide comprehensive protocols for the key experimental techniques used to characterize SY-351 and YKL-5-124.
Biochemical Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[10][11][12]
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against a specific kinase.
Materials:
-
Kinase (e.g., recombinant CDK7/CycH/MAT1)
-
Substrate (specific peptide or protein)
-
ATP
-
Test compound (e.g., SY-351 or YKL-5-124)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent (containing Kinase Detection Buffer and Kinase Detection Substrate)
-
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Multiwell plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the kinase, substrate, and test compound to the wells of the multiwell plate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL for a 384-well plate.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Situ Kinase Profiling (KiNativ™)
KiNativ™ is a chemoproteomics platform used to profile the activity of kinases in their native cellular environment. It utilizes ATP/ADP-biotin probes that covalently label the active site of kinases.[13][14][15]
Objective: To determine the selectivity profile of a kinase inhibitor across a broad range of kinases within a cell lysate.
Materials:
-
Cell lysate (e.g., from A549 or Jurkat cells)
-
Test compound (e.g., SY-351)
-
ATP/ADP-biotin probe (e.g., desthiobiotin-ATP)
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase activity.
-
Inhibitor Treatment: Pre-incubate aliquots of the cell lysate with the test compound at various concentrations or with a vehicle control (DMSO).
-
Probe Labeling: Add the ATP/ADP-biotin probe to the lysates and incubate to allow for covalent labeling of the active sites of kinases. Uninhibited kinases will be labeled by the probe.
-
Protein Digestion: Denature the proteins in the lysate and digest them into peptides using trypsin.
-
Enrichment of Labeled Peptides: Use streptavidin-agarose beads to enrich for the biotin-labeled peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled kinases and quantify the relative abundance of the labeled active-site peptides.
-
Data Analysis: The degree of inhibition for each kinase is determined by comparing the abundance of its labeled active-site peptide in the compound-treated sample to the vehicle control. This allows for the generation of a comprehensive kinase selectivity profile.
Mandatory Visualizations
The following diagrams illustrate the CDK7 signaling pathway and the experimental workflows described above, created using the DOT language for Graphviz.
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition.
ADP-Glo™ Biochemical Kinase Assay Workflow
Caption: Workflow of the ADP-Glo™ biochemical kinase assay.
KiNativ™ In Situ Kinase Profiling Workflow
Caption: Workflow for KiNativ™ in situ kinase profiling.
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In situ kinase profiling reveals functionally relevant properties of native kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cdk7-IN-26 In Vitro Kinase Assay: A Technical Guide
This technical guide provides an in-depth overview of the in vitro kinase assay for Cdk7-IN-26, a potent and orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the core biological pathways and experimental workflows.
Introduction to CDK7 and this compound
Cyclin-Dependent Kinase 7 (CDK7) is a crucial serine/threonine kinase that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3] As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6.[1][3][4][5] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation.[2][3][4] Given its central role in these processes, CDK7 has emerged as a significant target for cancer therapy.[3]
This compound is a specific inhibitor of CDK7, demonstrating potent activity in biochemical assays.[6] Understanding its inhibitory mechanism and quantifying its potency through in vitro kinase assays are essential steps in its development as a potential therapeutic agent.
Quantitative Inhibitory Data
The potency of this compound and other related CDK7 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) in in vitro kinase assays. This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Notes |
| This compound | CDK7 | 7.4 | Biochemical Assay | Orally active inhibitor.[6] |
| YKL-5-124 | CDK7/Mat1/CycH | 9.7 | Biochemical Assay | A selective covalent inhibitor.[7] |
| YKL-5-124 | CDK7 | 53.5 | In Vitro Kinase Assay (1mM ATP) | Shows selectivity over CDK12/13.[7] |
| SY-351 | CDK7/CCNH/MAT1 | 23 | In Vitro Kinase Assay (Km ATP) | Covalent inhibitor with a KI of 62.5 nM.[8] |
| THZ1 | CDK7 | 53.5 (comparable) | In Vitro Kinase Assay (1mM ATP) | Also inhibits CDK12 and CDK13.[7] |
CDK7 Signaling Pathway
CDK7 holds a pivotal position at the intersection of cell cycle control and transcription. The following diagram illustrates its dual functions.
Caption: Dual roles of CDK7 in cell cycle and transcription.
As part of the CAK complex, CDK7 phosphorylates key threonine residues in the T-loop of cell-cycle-associated CDKs, which is a requirement for their activation.[1][5] This action drives progression through the G1/S and G2/M checkpoints.[1] As a subunit of the TFIIH transcription factor, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at Serine 5 and Serine 7 positions.[2][5] This phosphorylation is essential for promoter clearance, transcription initiation, and mRNA capping.[2][3] CDK7 can also activate CDK9 (part of the P-TEFb complex), which further phosphorylates Pol II to promote transcriptional elongation.[2]
Experimental Protocol: In Vitro Kinase Assay
This section outlines a generalized protocol for determining the inhibitory activity of this compound against CDK7 in vitro. This protocol is based on standard methodologies and can be adapted for various detection formats, such as radiometric or fluorescence-based assays.[9][10][11]
Principle of the Assay
The in vitro kinase assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the CDK7 enzyme.[10] this compound, as an ATP-competitive inhibitor, will reduce the rate of this phosphorylation in a dose-dependent manner. The activity can be quantified by measuring either the amount of phosphorylated product formed or the amount of ADP produced.[10]
Materials and Reagents
-
Enzyme: Recombinant human CDK7/Cyclin H/MAT1 complex.
-
Inhibitor: this compound, serially diluted in DMSO.
-
Substrate: A suitable peptide substrate for CDK7, such as a peptide derived from the RNA Polymerase II CTD (e.g., GST-CTD).[5]
-
ATP: Adenosine triphosphate, often used at the Kₘ concentration for the kinase. For detection, this can be radiolabeled [γ-³²P]ATP or unlabeled ATP depending on the assay format.[9][11]
-
Assay Buffer: Kinase reaction buffer, typically containing Tris-HCl, MgCl₂, DTT, and other stabilizing agents.[12]
-
Detection Reagents: Dependent on the assay format (e.g., phosphocellulose paper and scintillation fluid for radiometric assays, or a specific antibody and fluorescent tracer for fluorescence polarization assays).[9][10][13]
-
Microplate: 96-well or 384-well plate suitable for the detection instrument.
Step-by-Step Procedure
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration might be 100-fold the final desired concentration. Further dilute the inhibitor into the kinase assay buffer to achieve the final desired concentrations (e.g., 4-fold concentrated).[13][14] Include a DMSO-only control (vehicle).
-
Reaction Setup:
-
Add the diluted this compound or vehicle control to the wells of the microplate.
-
Add the recombinant CDK7 enzyme solution to each well and incubate for a brief period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[9]
-
Prepare a master mix of the substrate and ATP in the kinase assay buffer.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding the ATP/substrate master mix to each well.[15]
-
The final reaction volume will typically be between 25-100 µL.
-
-
Incubation:
-
Cover the plate and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.[9] This time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Detection and Measurement:
-
Radiometric Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity on the substrate using a scintillation counter.[9][11]
-
Fluorescence-Based Assay (e.g., FP): Add the detection reagents (e.g., antibody and tracer) as per the manufacturer's instructions and measure the signal (e.g., fluorescence polarization) on a compatible plate reader.[10][13]
-
-
Data Analysis:
-
Plot the kinase activity (e.g., counts per minute or millipolarization units) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram provides a visual representation of the general workflow for an in vitro kinase assay to evaluate an inhibitor like this compound.
Caption: General workflow for a this compound in vitro kinase assay.
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7-IN-26_TargetMol [targetmol.com]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. revvity.com [revvity.com]
- 12. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. In vitro kinase assay [protocols.io]
An In-depth Technical Guide to Cellular Thermal Shift Assay (CETSA) for Cyclin-Dependent Kinase 7 (CDK7) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, specific Cellular Thermal Shift Assay (CETSA) protocols and quantitative data for the compound Cdk7-IN-26 are not publicly available. This guide provides a comprehensive overview of the CETSA methodology for Cyclin-Dependent Kinase 7 (CDK7) and includes a representative protocol and data for other selective CDK7 inhibitors to illustrate the application of this technique.
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying and quantifying the engagement of a drug candidate with its target protein within a cellular environment.[1] The principle underlying CETSA is the ligand-induced thermal stabilization of the target protein.[1] When a small molecule inhibitor binds to its target, the resulting protein-ligand complex is often more resistant to thermal denaturation. By subjecting cells or cell lysates to a temperature gradient and subsequently quantifying the amount of soluble target protein, a thermal shift can be observed. A positive shift in the protein's melting curve upon compound treatment indicates target engagement.[1]
CDK7 is a crucial regulator of both the cell cycle and transcription, making it a compelling target for cancer therapy.[2] It forms the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1. The CAK complex phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription initiation.[2] Inhibition of CDK7 can thus lead to cell cycle arrest and suppression of oncogenic transcription programs.
This guide provides a detailed protocol for performing an isothermal dose-response CETSA to evaluate the target engagement of CDK7 inhibitors in a cancer cell line, alongside a summary of available quantitative data for representative CDK7 inhibitors and visualizations of key pathways and workflows.
Quantitative Data for Representative CDK7 Inhibitors
While specific CETSA-derived EC50 or melting temperature (Tm) shift data for many CDK7 inhibitors are not widely published, biochemical IC50 values provide a measure of their potency. The following table summarizes the in vitro kinase assay IC50 values for several known CDK7 inhibitors.
| Compound | Target Complex | IC50 (nM) | Assay Type |
| YKL-5-124 | CDK7/Mat1/CycH | 9.7 | In vitro kinase assay |
| YKL-5-124 | CDK7 | 53.5 | In vitro kinase assay |
| THZ1 | CDK7 | 3.2 | In vitro kinase assay |
| Samuraciclib (CT7001) | CDK7 | - | CETSA data not public |
Data sourced from various publications.[2][3][4]
Experimental Protocols
The following is a detailed protocol for an isothermal dose-response CETSA to determine the target engagement of a CDK7 inhibitor, adapted from a protocol for Samuraciclib.[2]
Materials:
-
Cancer cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
CDK7 inhibitor (e.g., Samuraciclib)
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., PBS with 0.5% Triton X-100 and protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CDK7, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture:
-
Culture LNCaP cells in T75 flasks until they reach 70-80% confluency.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the CDK7 inhibitor and a DMSO vehicle control in the cell culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or DMSO.
-
Incubate the cells for 3 hours at 37°C in a CO2 incubator.[2]
-
-
Cell Harvesting and Heat Shock:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 ml of ice-cold PBS containing protease inhibitors.[2]
-
Transfer the cell suspension for each concentration into separate microcentrifuge tubes.
-
Aliquot the cell suspension for each condition into PCR tubes.
-
Heat the PCR tubes at a predetermined optimal temperature (e.g., 52°C) for 3 minutes in a thermal cycler. Include a non-heated control sample for each drug concentration.[2]
-
-
Cell Lysis:
-
Immediately after the heat shock, place the tubes on ice.
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 37°C water bath).[2] Alternatively, add lysis buffer and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.[2]
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[2]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies against CDK7 and β-actin overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]
-
-
Data Analysis:
-
Quantify the band intensities for CDK7 and the loading control (β-actin) for each sample.
-
Normalize the CDK7 band intensity to the β-actin band intensity.[2]
-
Plot the normalized CDK7 signal as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization of CDK7.
-
Visualizations
The following diagrams illustrate the CETSA workflow and the CDK7 signaling pathway.
References
The Impact of Cdk7-IN-26 on RNA Polymerase II Phosphorylation: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth overview of the established role of CDK7 in Pol II phosphorylation and the expected impact of its inhibition, drawing on data from well-characterized CDK7 inhibitors as illustrative examples. It further outlines the detailed experimental protocols necessary to quantify the effects of inhibitors like Cdk7-IN-26 and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of the underlying molecular mechanisms.
The Role of CDK7 in RNA Polymerase II Phosphorylation
The C-terminal domain of the largest subunit of Pol II, RPB1, is characterized by multiple repeats of the heptapeptide (B1575542) consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of the serine residues at positions 2, 5, and 7 of this repeat is dynamically regulated and orchestrates the recruitment of various factors that control the transcription cycle.
CDK7, as the kinase subunit of the general transcription factor TFIIH, plays a crucial role in this process. Its primary functions include:
-
Phosphorylation of Serine 5 (Ser5): This modification is predominantly associated with transcription initiation and promoter clearance. CDK7-mediated phosphorylation of Ser5 is a key step that facilitates the transition from the pre-initiation complex to an elongating polymerase.
-
Phosphorylation of Serine 7 (Ser7): CDK7 is also a major kinase responsible for phosphorylating Ser7 of the Pol II CTD.[1] This modification is implicated in the proper processing of RNA transcripts.[2]
-
Indirect Regulation of Serine 2 (Ser2) Phosphorylation: While CDK9 is the primary kinase for Ser2 phosphorylation, which is associated with transcriptional elongation, CDK7 indirectly influences this process by phosphorylating and activating CDK9.[3] Therefore, inhibition of CDK7 can lead to a downstream reduction in Ser2 phosphorylation.
Quantitative Impact of CDK7 Inhibition on RNA Polymerase II Phosphorylation
While specific data for this compound is unavailable, the following tables summarize the observed effects of other potent CDK7 inhibitors on the phosphorylation of Pol II CTD serine residues. These data provide a framework for the anticipated impact of this compound.
Table 1: Effect of CDK7 Inhibition on RNA Polymerase II Ser5 Phosphorylation
| Inhibitor | Cell Line/System | Method | Observed Effect | Reference |
| 3-MB-PP1 | Cdk7as/as cells | ChIP | Reduced Ser5 phosphorylation by over 50% at U2 snRNA and c-fos genes. | [1] |
| SY-5609 | Human Cells | ChIP-seq | Decreased levels of promoter-proximal Ser5-P. | [2] |
| BS-181 | Osteosarcoma cell lines | Western Blot | Dose-dependent decrease in RNAPII Ser5 phosphorylation. | [4] |
Table 2: Effect of CDK7 Inhibition on RNA Polymerase II Ser7 Phosphorylation
| Inhibitor | Cell Line/System | Method | Observed Effect | Reference |
| 3-MB-PP1 | Cdk7as/as cells | ChIP | Reduced Ser7 phosphorylation by 80-90% on U1 and U2 snRNA genes and by 60% on the c-fos gene. | [1] |
| SY-5609 | Human Cells | ChIP-seq | Decreased levels of Ser7-P at the transcription start site. | [2] |
Table 3: Effect of CDK7 Inhibition on RNA Polymerase II Ser2 Phosphorylation
| Inhibitor | Cell Line/System | Method | Observed Effect | Reference |
| 3-MB-PP1 | Cdk7as cells | ChIP | Reduced levels of Ser2 phosphorylation at the 3' ends of genes. | [3] |
| 3-MB-PP1 | Cdk7as/as cells | ChIP | Downstream shift in the peak of CTD Ser2-phosphorylated Pol II. | [1] |
Experimental Protocols
To assess the impact of this compound on RNA Polymerase II phosphorylation, the following experimental protocols are essential.
Western Blotting for Phospho-RNA Polymerase II
This protocol allows for the semi-quantitative analysis of changes in the phosphorylation status of Pol II CTD residues upon treatment with an inhibitor.
-
Cell Culture and Treatment: Culture the desired cell line to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total RPB1, phospho-Ser2, phospho-Ser5, and phospho-Ser7 of the Pol II CTD overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-specific signals to the total RPB1 signal to determine the relative change in phosphorylation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular context.[5]
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation. The binding of this compound to CDK7 is expected to increase its thermal stability.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble CDK7 in the supernatant using Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble CDK7 as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response curve can be generated by heating at a single, optimized temperature with varying inhibitor concentrations to determine the EC50 for target engagement.[5]
Visualizations
Signaling Pathway Diagram
Caption: CDK7-mediated phosphorylation of RNA Polymerase II CTD.
Experimental Workflow Diagram
Caption: Workflow for analyzing this compound's effect on Pol II.
References
- 1. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Preclinical Evaluation of a Representative CDK7 Inhibitor: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical evaluation of a representative Cyclin-Dependent Kinase 7 (CDK7) inhibitor, drawing upon publicly available data. For the purpose of this guide, we will focus on the well-characterized covalent inhibitor, THZ1, as a surrogate for "Cdk7-IN-26" to illustrate the typical preclinical assessment pipeline for this class of compounds.
CDK7 is a crucial regulator of both the cell cycle and transcription, making it a compelling target in oncology.[1][2][3][4][5][6][7][8][9][10] It functions as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6 to drive cell cycle progression.[1][5][6][9] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation.[3][5][8][11] Dysregulation of CDK7 is a hallmark of many cancers, correlating with uncontrolled proliferation and oncogene expression.[2][4][6]
The preclinical development of CDK7 inhibitors aims to establish their therapeutic potential and safety profile before clinical investigation. This involves a series of in vitro and in vivo studies to characterize their mechanism of action, efficacy, pharmacokinetics, and toxicology.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the preclinical efficacy of THZ1 and other CDK7 inhibitors in various cancer models.
Table 1: In Vitro Potency of CDK7 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | CDK7 Inhibitor | IC50 (nM) | Reference |
| H1975 | Non-Small Cell Lung Cancer | THZ1 | 379 | [12] |
| H1975/WR | Non-Small Cell Lung Cancer | THZ1 | 83.4 | [12] |
| H1975/OR | Non-Small Cell Lung Cancer | THZ1 | 125.9 | [12] |
| H1975 | Non-Small Cell Lung Cancer | QS1189 | 755.3 | [12] |
| H1975/WR | Non-Small Cell Lung Cancer | QS1189 | 232.8 | [12] |
| H1975/OR | Non-Small Cell Lung Cancer | QS1189 | 275.3 | [12] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | THZ1 | Highly Sensitive | [11] |
Table 2: In Vivo Antitumor Activity of CDK7 Inhibitors in Xenograft Models
| Xenograft Model | Cancer Type | CDK7 Inhibitor | Treatment Regimen | Outcome | Reference |
| FaDu Xenografts | Head and Neck Squamous Cell Carcinoma | YKL-5-124 | Not Specified | Reduced tumor volumes | [1] |
| HCA-LSC1 Xenografts | Head and Neck Squamous Cell Carcinoma | YKL-5-124 | Not Specified | Reduced tumor volumes | [1] |
| FaDu Xenografts | Head and Neck Squamous Cell Carcinoma | Samuraciclib | Not Specified | Reduced tumor volumes | [1] |
| HCA-LSC1 Xenografts | Head and Neck Squamous Cell Carcinoma | Samuraciclib | Not Specified | Reduced tumor volumes | [1] |
| MCF-7 Tumors | Breast Cancer | THZ1 | Not Specified | Inhibition of tumor growth | [2] |
| LCC2 Tumors | Breast Cancer | THZ1 | Not Specified | Inhibition of tumor growth | [2] |
| HEY Xenografts | Ovarian Cancer | CDK7 Knockout | Not Specified | Impaired tumor formation | [11] |
| ES-2 Xenografts | Ovarian Cancer | CDK7 Knockout | Not Specified | Impaired tumor formation | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 4 x 10³ cells/well) and allowed to adhere overnight.[13]
-
Compound Treatment: Cells are treated with increasing concentrations of the CDK7 inhibitor (e.g., 0, 2.5, 5, 10, 20, 100 µM) for a specified duration (e.g., 2, 3, or 5 days).[13]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay. The absorbance is measured, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated.[13]
Western Blot Analysis
-
Cell Lysis: Cells treated with the CDK7 inhibitor are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CDK7, phosphorylated RNA Polymerase II CTD at Ser2, Ser5, and Ser7, c-MYC, p21, p27).[2][11][14]
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Immunodeficient mice are subcutaneously injected with a suspension of cancer cells (e.g., FaDu, HCA-LSC1).[1]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with the CDK7 inhibitor (e.g., YKL-5-124, samuraciclib) is initiated.[1]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).[2]
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues from xenograft models are sectioned.
-
Staining: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with a primary antibody against a protein of interest (e.g., CD31 for microvessel density, Ki67 for proliferation).[2]
-
Visualization: A secondary antibody and a detection system are used to visualize the staining.
-
Quantification: The staining intensity and the percentage of positive cells are scored by independent investigators.[13]
Mandatory Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in cell cycle and transcription.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow of a preclinical in vivo xenograft study.
Logical Relationship of Preclinical Evaluation
References
- 1. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
The Role and Therapeutic Targeting of CDK7 in Oncology: A Technical Overview
Disclaimer: This document provides a technical overview of the activity of selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors in cancer cell lines. While the prompt specified "Cdk7-IN-26," publicly available data for this specific compound is limited. Therefore, this guide utilizes data from well-characterized, potent, and selective CDK7 inhibitors such as THZ1 and YKL-5-124 to illustrate the principles of CDK7 inhibition in cancer.
Introduction: CDK7, a Dual-Function Kinase in Cancer
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: transcription and cell cycle progression.[1][2] This dual functionality makes it an attractive target for cancer therapy, as malignancies are often characterized by dysregulated cell division and a high dependency on transcriptional programs that drive tumor growth and survival.[1][3]
CDK7 is a core component of two major protein complexes:
-
CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][4] These CDKs are essential for driving the cell cycle through its various phases.[4]
-
General Transcription Factor TFIIH: CDK7 is also an integral subunit of the general transcription factor TFIIH.[2] In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[5]
Given its central role, inhibition of CDK7 offers a powerful strategy to simultaneously halt cell cycle progression and suppress the transcription of key oncogenes, leading to anti-tumor effects in a wide range of cancers.[3]
Quantitative Activity of Selective CDK7 Inhibitors in Cancer Cell Lines
The anti-proliferative activity of selective CDK7 inhibitors has been demonstrated across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following table summarizes the IC50 values for several prominent CDK7 inhibitors in various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| THZ1 | Breast Cancer | Panel of 13 lines | 80 - 300 (most lines) | [6] |
| Non-Small Cell Lung Cancer | H1299 | ~50 | [3] | |
| Non-Small Cell Lung Cancer | H292, H23, A549 | Dose-dependent | [3] | |
| MYCN-amplified Neuroblastoma | Panel of lines | 6 - 9 | [3] | |
| Small Cell Lung Cancer (murine) | 75 - 100 | [3] | ||
| General Screen | >1000 cell lines | < 200 (in 53% of lines) | [3][5] | |
| Acute Myeloid Leukemia | HL-60 | 38 | [7] | |
| YKL-5-124 | In vitro kinase assay | CDK7 | 53.5 | [8][9] |
| In vitro kinase assay | CDK7/Mat1/CycH | 9.7 | [8][9][10] |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
CDK7's central role in both cell cycle control and transcription is depicted in the signaling pathway diagram below. As part of the CAK complex, it activates cell cycle CDKs. As a component of TFIIH, it initiates transcription by phosphorylating RNA Polymerase II.
Experimental Workflow for Assessing CDK7 Inhibitor Activity
A typical workflow to evaluate the efficacy of a CDK7 inhibitor in cancer cell lines involves a series of in vitro assays to measure cytotoxicity, target engagement, and downstream cellular effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of CDK7 inhibitor activity.
Cell Viability/Cytotoxicity Assay (e.g., CCK-8/WST-8 Assay)
This assay measures the number of viable cells and is used to determine the IC50 value of the inhibitor.
-
Cell Seeding:
-
Harvest and count cancer cells of interest.
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the CDK7 inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Add 10 µL of WST-8 (or similar reagent) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis for RNAPII CTD Phosphorylation
This assay directly assesses the inhibition of CDK7's kinase activity on its primary substrate, RNAPII.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the CDK7 inhibitor for a specified time (e.g., 6 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total RNAPII and phospho-RNAPII (Ser5) overnight at 4°C. An antibody for a housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-RNAPII signal to the total RNAPII and loading control signals.
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the CDK7 inhibitor on cell cycle progression.
-
Treatment:
-
Treat cells with the CDK7 inhibitor for a specified period (e.g., 24 hours).
-
-
Cell Preparation:
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently, and store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Conclusion
Selective inhibition of CDK7 represents a promising therapeutic strategy in oncology due to its ability to concurrently disrupt cell cycle progression and the transcriptional programs that fuel cancer cell proliferation and survival. The data and protocols presented in this guide provide a framework for the preclinical evaluation of CDK7 inhibitors. As demonstrated by the potent low nanomolar activity of compounds like THZ1 and YKL-5-124 in a wide array of cancer cell lines, targeting CDK7 holds significant potential for the development of novel anti-cancer agents. Further research into compounds like this compound and the development of next-generation inhibitors will continue to refine our understanding and application of this therapeutic approach.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Cdk7-IN-26: A Technical Guide to a Selective Chemical Probe for CDK7
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, driving the cell cycle.[1][3] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), initiating transcription.[3][4] Given its dual roles, CDK7 has emerged as a compelling therapeutic target in oncology. The development of selective chemical probes is crucial to dissect its specific functions and validate its therapeutic potential. This document provides a comprehensive overview of a selective covalent CDK7 inhibitor, YKL-5-124, which serves as a potent and selective chemical probe. While the specific compound "Cdk7-IN-26" is not prominently described in the literature, YKL-5-124 represents a well-characterized tool compound with the desired properties for studying CDK7.
Core Data Summary
Biochemical Activity and Selectivity
YKL-5-124 is a highly selective covalent inhibitor of CDK7.[1] It demonstrates significant potency for CDK7 while exhibiting minimal activity against other kinases, including the closely related CDK12 and CDK13. This selectivity is a significant advantage over earlier dual CDK7/12/13 inhibitors like THZ1, allowing for a more precise interrogation of CDK7-specific functions.[1][2]
| Compound | Target Kinase | IC50 / Ki | Assay Type | Reference |
| YKL-5-124 | CDK7 | Potent Inhibition (Specific values not detailed in provided text) | Biochemical & Cellular Assays | [1] |
| THZ1 | CDK7 | < 20 nM (IC50) | Biochemical Assay | [5] |
| THZ1 | CDK12/13 | Potent (off-target) | Biochemical Assay | [1] |
| SY-1365 | CDK7 | < 30 nM (IC50) | Biochemical Assay | [5] |
| SY-5609 | CDK7 | 9.5 nM (IC50) | Biochemical Assay | [5] |
| LGR6768 | CDK7 | Not specified | Biochemical Assay | [6] |
Cellular Activity
In cellular assays, YKL-5-124 treatment leads to a G1/S phase cell cycle arrest.[1] This is consistent with its role in inhibiting the CAK activity of CDK7, which is necessary for the activation of CDKs required for S-phase entry.[1] Interestingly, unlike broader spectrum inhibitors, YKL-5-124 does not cause a global shutdown of transcription or a significant change in the phosphorylation of the RNA Polymerase II CTD.[1][2] This suggests that selective CDK7 inhibition primarily impacts cell cycle progression.
| Cell Line | Assay | Effect of YKL-5-124 | Reference |
| HAP1, Jurkat | Cell Cycle Analysis | G1/S arrest | [1] |
| HAP1, Jurkat | Western Blot (RNA Pol II CTD Phos.) | No significant change | [1] |
| Multiple Myeloma (MM) cells | Cell Proliferation | Decreased proliferation | [7] |
Experimental Protocols
Western Blot Analysis of CDK Substrate Phosphorylation
This protocol is used to assess the impact of CDK7 inhibition on the phosphorylation status of its downstream targets, such as CDK1 and CDK2, and RNA Polymerase II.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HAP1, Jurkat) at an appropriate density.
-
Treat cells with varying concentrations of YKL-5-124 (e.g., 125 nM to 2 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1]
2. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of CDK1 (pT161), CDK2 (pT160), and RNA Pol II CTD (pSer2, pSer5, pSer7).[1][8] Also probe for a loading control like tubulin or GAPDH.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.[8]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of CDK7 inhibition on cell cycle distribution.
1. Cell Treatment:
-
Treat cells with YKL-5-124 or DMSO for the desired time (e.g., 24 hours).[8]
2. Cell Fixation:
-
Harvest cells by trypsinization or scraping.
-
Wash cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.[8]
-
Store fixed cells at -20°C for at least 2 hours.
3. Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition by YKL-5-124.
Caption: Workflow for evaluating the effects of a CDK7 inhibitor like YKL-5-124.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Cdk7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various in vitro assays designed to characterize the activity of Cyclin-Dependent Kinase 7 (Cdk7) inhibitors, such as Cdk7-IN-26. These assays are critical for understanding the mechanism of action, potency, and selectivity of Cdk7 inhibitors, which are promising therapeutic agents in oncology.
Introduction to Cdk7
Cyclin-Dependent Kinase 7 (Cdk7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression.[1][2][3] As a component of the transcription factor II H (TFIIH), Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for transcription initiation.[2][4] Additionally, Cdk7 is the catalytic subunit of the Cdk-activating kinase (CAK) complex, which activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating their T-loops, thereby controlling cell cycle progression.[2][3][4][5] Given its dual role, Cdk7 has emerged as an attractive target for cancer therapy.[3][6]
Cdk7 Signaling Pathway
The diagram below illustrates the central role of Cdk7 in both transcription and cell cycle control.
Caption: Cdk7's dual role in transcription and cell cycle regulation.
Quantitative Data for Cdk7 Inhibitors
The following table summarizes the in vitro potency of various Cdk7 inhibitors against Cdk7 and other kinases, providing a comparative overview.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| YKL-5-124 | CDK7 | 9.7 | Biochemical | [5] |
| YKL-5-124 | CDK2 | 1300 | Biochemical | [5] |
| YKL-5-124 | CDK9 | 3020 | Biochemical | [5] |
| YKL-5-124 | CDK7 | 53.5 | In vitro kinase reaction (1mM ATP) | [5] |
| THZ1 | CDK7 | 6.91 | FRET-based assay | [3] |
| BTX-A51 | CDK7 | 272.30 | FRET-based assay | [3] |
| SY-1365 | CDK7 | 84 | Not Specified | [6] |
| CT7001 | CDK7 | 40 | In vitro kinase assay | [6] |
| CT7001 | CDK2 | 620 | In vitro kinase assay | [6] |
Experimental Protocols
General Experimental Workflow for Cdk7 Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing Cdk7 inhibitors.
Caption: A general workflow for in vitro screening of Cdk7 inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol is designed to measure the activity of purified Cdk7/Cyclin H/MAT1 enzyme and the potency of inhibitors by quantifying the amount of ADP produced during the kinase reaction.[7]
Materials:
-
Recombinant human Cdk7/Cyclin H/MAT1 complex
-
CDK substrate peptide[7]
-
ATP
-
Kinase assay buffer
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, 96-well plates[7]
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X kinase reaction mix containing the kinase assay buffer, ATP, and the CDK substrate peptide.
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the Cdk7 inhibitor dilution or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the 2X kinase reaction mix to each well.
-
To initiate the reaction, add 5 µL of the Cdk7 enzyme solution to each well. The final reaction volume is 20 µL.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Assay - Western Blot for RNAPII C-Terminal Domain (CTD) Phosphorylation
This assay assesses the ability of a Cdk7 inhibitor to block the phosphorylation of RNAPII, a direct substrate of Cdk7 in cells.[1]
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HAP1)[5]
-
Cell culture medium and supplements
-
This compound (or other inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, or Ser7), anti-total RNAPII, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 6 hours).[5]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Wash the membrane again and detect the signal using an ECL substrate.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated RNAPII to total RNAPII and the loading control.
-
Determine the concentration-dependent effect of the inhibitor on RNAPII phosphorylation.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of Cdk7 inhibition on cell proliferation and viability by quantifying ATP levels, which is an indicator of metabolically active cells.[1]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (or other inhibitors)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data in a dose-response curve.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Cdk7-IN-26: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle transitions. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in the initiation and elongation phases of transcription.[1] Given its dual role, CDK7 has emerged as a compelling therapeutic target in oncology.
Cdk7-IN-26 is a potent and orally active inhibitor of CDK7. This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays to investigate its biological effects and mechanism of action.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of CDK7. This inhibition disrupts both the cell cycle and transcription, leading to cell cycle arrest and a decrease in the expression of critical genes for cancer cell survival and proliferation.[1] By blocking CDK7, this compound prevents the activation of other CDKs necessary for cell cycle phase transitions, often resulting in an accumulation of cells in the G1 or G2 phases, which can ultimately trigger apoptosis.[1] Furthermore, inhibition of CDK7's role in transcription initiation leads to a reduction in the expression of oncogenes, contributing to its anti-tumor activity.
Quantitative Data Summary
The inhibitory activity of this compound and other selective CDK7 inhibitors has been characterized in both biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 | Notes |
| CDK7 | Enzymatic Assay | 7.4 nM | Potent inhibition of CDK7 kinase activity. |
| MDA-MB-453 (Breast Cancer) | Cell Growth Assay | 0.15 µM | Demonstrates cellular potency in a triple-negative breast cancer cell line. |
Data sourced from publicly available information.
Table 2: Comparative Cellular IC50 Values of Selective CDK7 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (72h) | Assay Method |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 nM | Resazurin |
| THZ1 | H1975 | Non-Small Cell Lung Cancer | 379 nM | MTT |
| YKL-5-124 | HAP1 | Near-haploid human cell line | ~5 nM (GRmax) | Not Specified |
| BS-181 | KHOS | Osteosarcoma | 1.75 µM | MTT |
| BS-181 | U2OS | Osteosarcoma | 2.32 µM | MTT |
This table provides a reference for the range of potencies observed with other well-characterized CDK7 inhibitors in various cancer cell lines.[2][3]
Experimental Protocols
Herein are detailed protocols for key cell-based assays to evaluate the effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the cytotoxic and cytostatic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (a starting range of 10 nM to 10 µM is recommended).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized based on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of RNAPII CTD Phosphorylation
This assay directly assesses the inhibition of CDK7's transcriptional activity by measuring the phosphorylation status of its primary substrate, the C-terminal domain (CTD) of RNA Polymerase II.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-RNAPII CTD (Ser5)
-
Phospho-RNAPII CTD (Ser2)
-
Total RNAPII
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment:
-
Plate cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Plate cells and treat with this compound at desired concentrations (e.g., based on IC50 values) for a specific duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: CDK7 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
Caption: Logical Flow of this compound Mechanism of Action.
References
- 1. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of CDK7 Inhibitors in Cell Culture: Application Notes and Protocols
Note to the Reader: Information regarding a specific compound designated "Cdk7-IN-26" is not available in publicly accessible scientific literature or databases. The following application notes and protocols are based on well-characterized, potent, and selective Cyclin-dependent kinase 7 (CDK7) inhibitors, such as THZ1 and YKL-5-124, which are extensively documented. These guidelines are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with CDK7 inhibitors.
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of cell cycle progression and transcription.[1][2][3][4] It functions as a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs including CDK1, CDK2, CDK4, and CDK6.[4][5] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for transcription initiation.[2][4][6] Due to its dual role, CDK7 has emerged as a promising therapeutic target in various cancers.
Data Presentation: Efficacy of CDK7 Inhibitors
The optimal concentration of a CDK7 inhibitor is highly dependent on the specific cell line and the experimental endpoint. The following tables summarize the 50% inhibitory concentration (IC50) values for two well-studied CDK7 inhibitors, THZ1 and YKL-5-124, across different cancer cell lines.
Table 1: IC50 Values of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell acute lymphoblastic leukemia | Varies; nanomolar range | [7][8] |
| HL-60 | Acute promyelocytic leukemia | EC50 of 8.3 nM for CDK7 target engagement (using SY-351, a similar covalent inhibitor) | [9] |
| Cervical Cancer Cell Lines | Cervical Cancer | Highly sensitive; low nanomolar range | [2] |
| HAP1 | Chronic myelogenous leukemia | Growth inhibition GRmax in the nanomolar range | [7] |
Table 2: IC50 Values of YKL-5-124 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HAP1 | Chronic myelogenous leukemia | 9.7 (biochemical assay) | [7] |
| Jurkat | T-cell acute lymphoblastic leukemia | Growth inhibition GRmax in the nanomolar range | [7] |
| Multiple Myeloma (MM) Cell Lines | Multiple Myeloma | Effective at concentrations comparable to 50% inhibitory values | [10][11] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Head and Neck Cancer | Potent antitumor activity | [12] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the mechanism of action of CDK7 inhibitors and a general workflow for determining the optimal concentration.
Caption: Mechanism of action of CDK7 inhibitors.
Caption: Experimental workflow for determining optimal CDK7 inhibitor concentration.
Experimental Protocols
Below are detailed protocols for key experiments to determine and validate the optimal concentration of a CDK7 inhibitor.
Protocol 1: Cell Viability Assay to Determine IC50
This protocol is used to determine the concentration of a CDK7 inhibitor that inhibits cell growth by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CDK7 inhibitor (e.g., THZ1)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach and resume growth overnight.
-
Drug Preparation: Prepare a series of dilutions of the CDK7 inhibitor in complete medium from a concentrated DMSO stock. A typical final concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.[8]
Protocol 2: Western Blot for Phospho-RNA Polymerase II and Cell Cycle Markers
This protocol directly assesses the on-target effect of the CDK7 inhibitor by measuring the phosphorylation of its key substrates.[8]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
CDK7 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNA Pol II (Ser5), anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-total RNA Pol II, anti-total CDK1, anti-total CDK2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the CDK7 inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system. A dose-dependent decrease in the phosphorylation of RNA Pol II and CDKs indicates effective CDK7 inhibition.[7][12]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the CDK7 inhibitor on cell cycle progression.[2][13]
Materials:
-
Cancer cell line of interest
-
CDK7 inhibitor
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Treatment: Treat cells with the CDK7 inhibitor at desired concentrations for 24 hours.[13]
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Inhibition of CDK7 is expected to cause cell cycle arrest, often at the G1/S or G2/M transition, depending on the cellular context.[2][3][7]
By following these protocols and utilizing the provided data and diagrams, researchers can effectively determine the optimal concentration of a CDK7 inhibitor for their specific cell culture system and experimental goals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting p-CDK Inhibition by Cdk7-IN-26 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1 and CDK2, which are essential for cell cycle transitions. Cdk7-IN-26 is a potent and selective inhibitor of CDK7, and its engagement with its target can be effectively monitored by assessing the phosphorylation status of downstream CDK substrates. This document provides a detailed protocol for utilizing western blotting to detect the decrease in phosphorylation of CDK1 at Threonine 161 (p-CDK1 T161) and CDK2 at Threonine 160 (p-CDK2 T160) in cancer cell lines following treatment with this compound.
Signaling Pathway and Mechanism of Action
CDK7, in complex with Cyclin H and MAT1, forms the CAK. This complex is responsible for the activating phosphorylation of the T-loop of cell cycle CDKs. Inhibition of CDK7 by this compound blocks this activation cascade, leading to a reduction in the phosphorylated, active forms of downstream CDKs like CDK1 and CDK2. This ultimately results in cell cycle arrest and inhibition of tumor cell proliferation.
Experimental Workflow
The following diagram outlines the major steps in the western blot protocol for assessing p-CDK1 and p-CDK2 levels after this compound treatment.
Quantitative Data Summary
The following table presents representative data on the dose-dependent effect of this compound on p-CDK1 (T161) and p-CDK2 (T160) levels in a cancer cell line after a 6-hour treatment. Data is normalized to a loading control (e.g., β-actin) and expressed as a percentage of the vehicle-treated control.
| This compound Concentration (nM) | Mean Relative p-CDK1 (T161) Level (%) | Standard Deviation (%) | Mean Relative p-CDK2 (T160) Level (%) | Standard Deviation (%) |
| 0 (Vehicle) | 100 | 6.5 | 100 | 7.2 |
| 10 | 88 | 5.9 | 91 | 6.8 |
| 50 | 65 | 7.1 | 72 | 8.0 |
| 100 | 42 | 5.3 | 55 | 6.1 |
| 250 | 18 | 3.8 | 25 | 4.5 |
| 500 | 7 | 2.1 | 12 | 3.3 |
| 1000 | <5 | 1.5 | <5 | 2.0 |
Note: This data is for illustrative purposes and should be determined experimentally for the specific cell line and conditions used.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: A cancer cell line known to be sensitive to CDK7 inhibition (e.g., MDA-MB-453 for triple-negative breast cancer).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels
-
PVDF Membranes
-
Transfer Buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-p-CDK1 (T161)
-
Rabbit anti-p-CDK2 (T160)
-
Rabbit anti-CDK1
-
Rabbit anti-CDK2
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for 6 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-CDK1, anti-p-CDK2, anti-CDK1, anti-CDK2, and anti-β-actin) in 5% BSA in TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-CDK bands to the corresponding total CDK bands and then to the loading control (β-actin).
-
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Using BSA instead of milk for blocking is crucial for phospho-antibodies.[1]
-
No or Weak Signal: Confirm protein transfer, antibody activity, and sufficient protein loading. Ensure that phosphatase inhibitors were added to the lysis buffer.
-
Non-specific Bands: Optimize antibody dilution and blocking conditions. Ensure the purity of the primary antibody.
References
Measuring Target Engagement of Cdk7-IN-26 in Cellular Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[2][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for transcription initiation.[1][4][5] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.
Cdk7-IN-26 is a potent and selective inhibitor of CDK7. To effectively evaluate its therapeutic potential and understand its mechanism of action, it is critical to accurately measure its engagement with the CDK7 target within a cellular context. These application notes provide detailed protocols for three widely used methods to quantify this compound target engagement: Western Blotting for downstream substrate phosphorylation, the NanoBRET™ Target Engagement Assay, and the Cellular Thermal Shift Assay (CETSA®).
Cdk7 Signaling Pathways
CDK7's dual functions in transcription and cell cycle control are central to its role in cellular homeostasis and its attractiveness as a therapeutic target.
Caption: Dual roles of CDK7 in transcription and cell cycle regulation and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for representative CDK7 inhibitors. These values can serve as a reference for designing experiments with this compound.
| Compound | Target/Cell Line | Assay Type | IC50/EC50 (nM) | Notes |
| Cdk7-IN-8 | Cdk7 | In Vitro Enzyme Assay | 54.29 | Potent inhibition of Cdk7 kinase activity.[6] |
| Cdk7-IN-8 | HCT116 (Colon Cancer) | Cell Proliferation Assay | 25.26 | Demonstrates significant anti-proliferative effects in a colon cancer cell line.[6] |
| SY-351 | CDK7 (in HL-60 cells) | Target Occupancy | EC50: 8.3 | Covalent inhibitor with high cellular potency.[7] |
| SY-351 | CDK12 (in HL-60 cells) | Target Occupancy | EC50: 36 | Shows selectivity for CDK7 over CDK12 at lower concentrations.[7] |
| THZ1 | Multiple Cell Lines | Various Assays | Variable | A well-characterized covalent CDK7 inhibitor.[8][9] |
Experimental Protocols
Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol allows for the direct assessment of this compound's effect on the phosphorylation of its key substrates. A reduction in the phosphorylation of Pol II CTD or cell cycle CDKs indicates target engagement and inhibition.
Caption: Workflow for Western blot analysis of CDK7 substrate phosphorylation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Pol II CTD Ser2/Ser5/Ser7, anti-phospho-CDK1 Thr161, anti-phospho-CDK2 Thr160)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time period (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphoprotein signal to the total protein or a loading control.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay directly measures the binding of this compound to CDK7 in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10][11][12]
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-CDK7 Fusion Vector[11]
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
384-well white assay plates
-
NanoBRET® Tracer K-10[10]
-
This compound
-
BRET-compatible plate reader
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CDK7 fusion vector and a cyclin expression vector (e.g., Cyclin H) for optimal complex formation.[12][13]
-
Cell Seeding: After 24 hours, seed the transfected cells into 384-well plates.
-
Compound and Tracer Addition: Pre-treat the cells with the NanoBRET® Tracer K-10. Subsequently, add serial dilutions of this compound or DMSO control.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Signal Measurement: Measure the BRET signal on a plate reader equipped for BRET analysis.[10]
-
Data Analysis: The BRET signal will decrease in a dose-dependent manner as this compound displaces the tracer. Calculate the IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that assesses target engagement based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[14][15][16]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Ultracentrifuge
-
Western blotting reagents as described above
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (for melt curve determination) or a single optimized temperature (for isothermal dose-response) in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CDK7 by Western blotting.
-
Data Analysis: Quantify the CDK7 band intensities. For a melt curve, plot the amount of soluble CDK7 as a function of temperature. For an isothermal dose-response curve, plot the amount of soluble CDK7 as a function of this compound concentration. An increase in the amount of soluble CDK7 at a given temperature in the presence of the compound indicates target engagement.
References
- 1. CDK7_pathway [bionity.com]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. NanoLuc®-CDK7 Fusion Vector [promega.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. NanoBRET® Target Engagement CDK Selectivity Systems [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cdk7-IN-26: Application Notes and Protocols for Investigating Transcriptional Addiction in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcriptional addiction is a hallmark of many cancers, where malignant cells become highly dependent on the continuous expression of specific oncogenes and survival-related genes. This dependency is often driven by dysregulated activity of the core transcriptional machinery. Cyclin-dependent kinase 7 (CDK7) has emerged as a critical node in this process. As a component of the general transcription factor TFIIH, CDK7 plays a pivotal role in both transcription initiation and elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). Furthermore, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs involved in cell cycle progression.
Cdk7-IN-26 is a potent, orally active inhibitor of CDK7. Its mechanism of action offers a powerful tool to probe the vulnerabilities of cancer cells that are transcriptionally addicted. By inhibiting CDK7, this compound disrupts the aberrant transcriptional programs that fuel tumor growth and survival, making it an invaluable chemical probe for basic research and preclinical drug development. These application notes provide detailed protocols for utilizing this compound to study transcriptional addiction in cancer models.
Data Presentation
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following tables summarize the available quantitative data.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 | Notes |
| CDK7 | In Vitro Enzyme Assay | 7.4 nM[1] | Potent and direct inhibition of CDK7 kinase activity. |
| MDA-MB-453 (Triple-Negative Breast Cancer) | Cell Growth Inhibition Assay | 0.15 µM[1] | Demonstrates cellular potency in a cancer cell line. |
Table 2: Representative Kinase Selectivity Profile of a Covalent CDK7 Inhibitor (YKL-5-124)
Note: A detailed kinase selectivity profile for this compound is not publicly available. The following data for YKL-5-124, another selective covalent CDK7 inhibitor, is provided as a reference for the expected selectivity profile of this class of compounds.
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | 9.7 | 1 |
| CDK2 | 1300 | ~134 |
| CDK9 | 3020 | ~311 |
| CDK12 | >10000 | >1030 |
| CDK13 | >10000 | >1030 |
Data for YKL-5-124 from Olson et al., Cell Chem Biol. 2019.[2] This highlights the typical high selectivity of such inhibitors for CDK7 over other cyclin-dependent kinases.
Signaling Pathways and Experimental Workflows
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by this compound.
Caption: Workflow for studying transcriptional addiction with this compound.
Experimental Protocols
Cell Viability/Proliferation Assay
This protocol is to determine the anti-proliferative effect of this compound on cancer cells using a resazurin-based assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., alamarBlue™)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the DMSO stock. A suggested starting range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Add 10 µL of resazurin solution to each well.
-
Incubate the plate for 2-6 hours at 37°C, protected from light.
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (media with resazurin only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of RNAPII CTD Phosphorylation
This protocol allows for the direct assessment of this compound's on-target effect in cells by measuring the phosphorylation status of RNAPII CTD.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-RNAPII CTD repeat YSPTSPS (phospho S2)
-
Anti-RNAPII CTD repeat YSPTSPS (phospho S5)
-
Anti-RNAPII CTD repeat YSPTSPS (phospho S7)
-
Anti-Total RNAPII
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a defined period (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software. Normalize the phospho-RNAPII signals to total RNAPII and the loading control.
-
RNA Sequencing (RNA-Seq) for Transcriptome Analysis
This protocol outlines the steps to identify genes and pathways affected by this compound, which is key to understanding its impact on transcriptional addiction.
Materials:
-
Cancer cell line of interest
-
This compound
-
TRIzol™ reagent or other RNA extraction kit
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA-Seq library preparation kit (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina®)
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound (at a concentration around the IC50) and a vehicle control for a relevant time point (e.g., 6 or 24 hours). Use at least three biological replicates per condition.
-
Harvest cells and extract total RNA using TRIzol or a column-based kit according to the manufacturer's instructions.
-
Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Determine the RNA integrity (RIN score) using an Agilent Bioanalyzer. A RIN score ≥ 8 is recommended.
-
-
Library Preparation:
-
Starting with 100 ng - 1 µg of total RNA, prepare sequencing libraries using a commercial kit. This typically involves:
-
Poly(A) mRNA selection or ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End repair, A-tailing, and adapter ligation.
-
PCR amplification of the library.
-
-
-
Library Quality Control and Sequencing:
-
Assess the quality and size distribution of the prepared libraries using a Bioanalyzer.
-
Quantify the libraries accurately (e.g., using qPCR).
-
Pool the libraries and sequence them on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads (e.g., using FastQC).
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes significantly up- or downregulated by this compound treatment.
-
Conduct pathway and gene set enrichment analysis (GSEA) to identify affected biological processes, with a focus on super-enhancer-associated genes and oncogenic signaling pathways.
-
Conclusion
This compound is a powerful chemical tool for dissecting the mechanisms of transcriptional addiction in cancer. The protocols provided herein offer a framework for characterizing its biological effects, from determining its cellular potency to identifying its impact on the transcriptome. By employing these methods, researchers can gain valuable insights into the role of CDK7 in maintaining the malignant state and evaluate the therapeutic potential of targeting this critical kinase.
References
Application Notes and Protocols for Studying Cell Cycle Arrest with Cdk7-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating both cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for the orderly transition through the different phases of the cell cycle. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription. Due to its central role in these fundamental cellular processes, CDK7 has emerged as a compelling therapeutic target in oncology.
Cdk7-IN-26 is an orally active and potent inhibitor of CDK7 with a reported IC50 of 7.4 nM. It has been shown to effectively suppress the growth of triple-negative breast cancer (TNBC) cell lines in vivo. By inhibiting CDK7, this compound disrupts the cell cycle machinery, leading to cell cycle arrest and providing a valuable tool for studying the intricate mechanisms of cell cycle control. These application notes provide detailed protocols for utilizing this compound to investigate cell cycle arrest in cancer cell lines.
Data Presentation
The following table summarizes representative quantitative data on the effects of a selective CDK7 inhibitor on cell cycle phase distribution. While specific data for this compound is not publicly available, the data for YKL-5-124, a structurally related and highly selective covalent CDK7 inhibitor, illustrates the expected dose-dependent effects on the cell cycle in HAP1 cells.
Table 1: Representative Dose-Dependent Effect of a Selective CDK7 Inhibitor (YKL-5-124) on Cell Cycle Distribution
| Treatment Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 45% | 40% | 15% |
| 125 nM | Increased | Decreased | Increased |
| 250 nM | Further Increased | Further Decreased | Further Increased |
| 500 nM | Significant Increase | Significant Decrease | Significant Increase |
| 1 µM | Pronounced Increase | Pronounced Decrease | Pronounced Increase |
| 2 µM | Maximum Increase | Maximum Decrease | Maximum Increase |
Note: This data is representative of the effects of a selective CDK7 inhibitor and is based on published findings for YKL-5-124. Researchers should perform their own dose-response experiments to determine the optimal concentrations of this compound for their specific cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of CDK7 in Cell Cycle Progression
Caption: CDK7 activates key cyclin-CDK complexes, driving cell cycle progression.
Diagram 2: Experimental Workflow for Analyzing Cell Cycle Arrest
Caption: Workflow for studying cell cycle arrest using this compound.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the cell cycle distribution of a cancer cell line (e.g., MDA-MB-453 or Jurkat) treated with this compound using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-453, Jurkat)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., MDA-MB-453), seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
For suspension cells (e.g., Jurkat), seed 5 x 10^5 cells per well in a 6-well plate.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 50, 100, 250, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and add 0.5 mL of Trypsin-EDTA to each well. Incubate until cells detach. Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant.
-
Wash the cell pellet by resuspending in 1 mL of ice-cold PBS and centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 5 µL of RNase A stock solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol outlines the procedure for detecting changes in the phosphorylation status of key cell cycle proteins (p-CDK1, p-CDK2) and the expression of Cyclin B1 in cells treated with this compound.
Materials:
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CDK1 (Thr161) (1:1000 dilution)
-
Rabbit anti-phospho-CDK2 (Thr160) (1:1000 dilution)
-
Rabbit anti-Cyclin B1 (1:1000 dilution)
-
Mouse anti-β-Actin (1:5000 dilution, as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
Thaw the cell pellets on ice.
-
Add 100-200 µL of ice-cold RIPA buffer to each pellet.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software and normalize to the loading control (β-Actin).
-
Application Notes and Protocols: Cdk7 Inhibitors in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][4] Additionally, as part of the transcription factor II H (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[1][4]
Cancer cells often exhibit a heightened dependence on transcriptional machinery to maintain their proliferative state, making them particularly vulnerable to CDK7 inhibition. Preclinical studies have demonstrated that CDK7 inhibitors can induce cell cycle arrest, apoptosis, and repression of key oncogenes.[5][4][6][7]
This document provides an overview of the application of CDK7 inhibitors, using publicly available data on compounds such as THZ1, SY-1365, SY-5609, and YKL-5-124 as representative examples for the broader class of CDK7 inhibitors, in combination with other cancer therapies. Detailed protocols for key preclinical experiments are also provided to guide researchers in evaluating novel combination strategies.
Disclaimer: The following data and protocols are based on published research on various CDK7 inhibitors. While "Cdk7-IN-26" is specified as the topic, public domain information on this specific compound in combination therapies is limited. Therefore, the information presented herein is based on the broader class of CDK7 inhibitors and should be adapted and validated for the specific inhibitor of interest.
Data Presentation: Efficacy of CDK7 Inhibitor Combination Therapies
The following tables summarize quantitative data from preclinical studies evaluating CDK7 inhibitors in combination with other anticancer agents.
Table 1: CDK7 Inhibitors in Combination with PARP Inhibitors
| Cancer Model | CDK7 Inhibitor | Combination Agent | Efficacy Metric | Monotherapy | Combination Therapy | Synergy | Reference |
| Ovarian Cancer (A2780, OVCAR3) | Q-901 | PARP Inhibitor | Tumor Growth Inhibition (TGI) | 15% | 104% | Synergistic | [8][9] |
| Breast and Ovarian Cancer | THZ1 | Olaparib (PARP Inhibitor) | Not Specified | Not Specified | Synergistic Effect | Synergistic | [10] |
Table 2: CDK7 Inhibitors in Combination with Immunotherapy
| Cancer Model | CDK7 Inhibitor | Combination Agent | Efficacy Metric | Monotherapy | Combination Therapy | Synergy | Reference |
| Small Cell Lung Cancer (SCLC) Mouse Model | YKL-5-124 | anti-PD-1 | Overall Survival | - | Increased vs. either agent alone | Synergistic | [4] |
Table 3: CDK7 Inhibitors in Combination with Hormone Therapy
| Cancer Model | CDK7 Inhibitor | Combination Agent | Efficacy Metric | Monotherapy | Combination Therapy | Synergy | Reference |
| ER+ Breast Cancer (MCF7) | ICEC0942 | Tamoxifen | Growth Inhibition | - | Greater than either agent alone | Synergistic | [4] |
| ER+ Breast Cancer (MCF7) | ICEC0942 | Fulvestrant | Growth Inhibition | - | Greater than either agent alone | Synergistic | [4] |
| HR+/HER2- Breast Cancer (Post-CDK4/6i) | Samuraciclib | Fulvestrant | Clinical Benefit Rate (CBR) | - | 36.0% (9/25) | - |
Table 4: CDK7 Inhibitors in Combination with Chemotherapy
| Cancer Model | CDK7 Inhibitor | Combination Agent | Efficacy Metric | Monotherapy | Combination Therapy | Synergy | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | SY-5609 | Gemcitabine ± nab-paclitaxel | Not Specified | - | Currently under clinical investigation | - | [8][9] |
Table 5: CDK7 Inhibitors in Combination with Other Targeted Therapies
| Cancer Model | CDK7 Inhibitor | Combination Agent | Efficacy Metric | Monotherapy | Combination Therapy | Synergy | Reference |
| MYCN-amplified Neuroblastoma | THZ1 | Ponatinib (TKI) | Apoptosis | - | Synergistically induced | Synergistic | [11] |
| MYCN-amplified Neuroblastoma | THZ1 | Lapatinib (TKI) | Apoptosis | - | Synergistically induced | Synergistic | [11] |
| Advanced Myeloproliferative Neoplasms (MPN) | SY-5609 | OTX015 (BETi) | sAML Burden & Survival (Xenograft) | - | Reduced burden & improved survival vs. single agents | Synergistic | [12] |
Signaling Pathways and Mechanisms of Action
CDK7 inhibitors exert their anticancer effects through the dual inhibition of cell cycle progression and transcription. In combination therapies, these mechanisms can synergize with other agents to enhance tumor cell killing.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. texaschildrens.org [texaschildrens.org]
- 12. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Developing Cdk7-IN-26 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of cancer cell lines resistant to the Cyclin-dependent kinase 7 (CDK7) inhibitor, Cdk7-IN-26. This document includes background information on CDK7's role in cellular processes, established mechanisms of resistance to CDK7 inhibitors, and detailed protocols for generating and validating resistant cell lines.
Introduction to CDK7 and its Inhibition
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation of transcription.[3][5] Due to its central role in these fundamental cellular processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target. Inhibitors of CDK7, such as this compound, are being investigated for their potential to halt cancer cell proliferation and induce apoptosis.[3][4]
Mechanisms of Acquired Resistance to CDK7 Inhibitors
The development of drug resistance is a significant challenge in cancer therapy. For CDK7 inhibitors, several mechanisms of acquired resistance have been identified:
-
Upregulation of Multidrug Resistance Transporters: A primary mechanism of resistance, particularly to covalent CDK7 inhibitors, is the increased expression of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2.[6][7] These transporters function as efflux pumps, actively removing the inhibitor from the cell and reducing its intracellular concentration, thereby diminishing its efficacy.[6][7]
-
Target Gene Mutations: For non-covalent, ATP-competitive CDK7 inhibitors, mutations in the CDK7 gene can emerge.[7][8] A notable example is the D97N mutation, which has been shown to decrease the binding affinity of the inhibitor to CDK7.[8] Cells harboring such mutations may, however, retain sensitivity to covalent inhibitors.[8]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of CDK7.[7] This can allow the cells to bypass the cell cycle arrest and transcriptional inhibition induced by the drug.
Experimental Protocols
The following protocols provide a step-by-step guide for generating and characterizing this compound resistant cell lines.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the initial sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for a period equivalent to 2-3 cell population doubling times.
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound Resistant Cell Lines by Dose Escalation
Objective: To generate cell lines that can proliferate in the presence of high concentrations of this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks
-
Cryopreservation medium
Procedure:
-
Begin by continuously exposing the parental cell line to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.[10]
-
Culture the cells in the presence of the drug, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to the parental line.[11]
-
Once the cells have adapted, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).[12]
-
At each concentration step, allow the cells to recover and resume normal proliferation before proceeding to the next higher concentration. This process can take several months.[13]
-
If significant cell death occurs (over 50%), reduce the drug concentration to the previous level and allow the culture to recover before attempting to increase the concentration again.[10]
-
It is crucial to cryopreserve cell stocks at each stage of resistance development to have backups.[11][12]
-
The resistant cell line is established when it can proliferate steadily at a significantly higher concentration of this compound (e.g., >10-fold the initial IC50) compared to the parental line.[12]
Protocol 3: Characterization of this compound Resistant Cell Lines
Objective: To confirm and characterize the resistant phenotype.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Reagents for cell viability assays, cell cycle analysis (e.g., propidium (B1200493) iodide), apoptosis assays (e.g., Annexin V), western blotting, and quantitative PCR (qPCR).
Procedures:
-
Confirmation of Resistance: Determine the IC50 of this compound in the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms resistance.
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 to assess if the resistant phenotype is stable.[9]
-
Cell Cycle Analysis: Analyze the cell cycle distribution of parental and resistant cells in the presence and absence of this compound using flow cytometry.
-
Apoptosis Assay: Measure the level of apoptosis induced by this compound in both parental and resistant cell lines.
-
Mechanism of Resistance Investigation:
-
Gene Expression Analysis (qPCR): Quantify the mRNA levels of ABC transporters (e.g., ABCB1, ABCG2) in parental and resistant cells.
-
Protein Expression Analysis (Western Blot): Analyze the protein levels of ABC transporters and key proteins in the CDK7 signaling pathway (e.g., CDK7, Cyclin H, p-RNA Pol II).
-
Gene Sequencing: Sequence the CDK7 gene in the resistant cell line to identify potential mutations.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 50 | 1 |
| Resistant | 750 | 15 |
Table 2: Hypothetical Gene Expression Changes in this compound Resistant Cells
| Gene | Fold Change in mRNA Expression (Resistant vs. Parental) |
| ABCB1 | 12.5 |
| ABCG2 | 8.2 |
| CDK7 | 1.1 |
Visualizations
Caption: Cdk7 Signaling Pathway and Inhibition.
Caption: Workflow for Developing Resistant Cell Lines.
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells [spiral.imperial.ac.uk]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cdk7-IN-26 for CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it a significant target in cancer therapy.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs that drive cell cycle progression.[2] Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[1][3] In many cancers, there is a heightened dependence on transcriptional regulation, making them particularly vulnerable to CDK7 inhibition.[2]
Cdk7-IN-26 is a small molecule inhibitor of CDK7. While specific data on its use in CRISPR-Cas9 screening is not widely published, its properties as a CDK7 inhibitor make it a valuable tool for such applications. CRISPR-Cas9 genome-wide or targeted screens are powerful methodologies for identifying genes that, when knocked out, synergize with a drug to induce cell death or, conversely, confer resistance.[4][5][6]
Utilizing this compound in a CRISPR-Cas9 screen can elucidate novel therapeutic strategies. For instance, a screen could identify genes whose inactivation sensitizes cancer cells to this compound, revealing potential combination therapies.[7][8] Conversely, it could uncover genes that, when lost, lead to resistance, providing insights into potential mechanisms of drug resistance. This information is invaluable for patient stratification and the development of more robust therapeutic regimens.
The following protocols provide a generalized framework for conducting a CRISPR-Cas9 screen with a CDK7 inhibitor like this compound. It is essential to adapt these protocols to the specific cell lines and experimental goals.
Data Presentation
Table 1: Dose-Response of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 150 |
| A549 | Lung Carcinoma | 250 |
| MCF7 | Breast Adenocarcinoma | 180 |
| K562 | Chronic Myelogenous Leukemia | 320 |
Note: These are example values and should be experimentally determined for the specific cell line and batch of this compound being used.
Table 2: Hypothetical Top Gene Hits from a CRISPR-Cas9 Sensitization Screen with this compound
| Gene | Description | Fold Depletion (log2) | p-value |
| GENE-A | DNA Repair Pathway | -5.2 | <0.001 |
| GENE-B | Cell Cycle Checkpoint | -4.8 | <0.001 |
| GENE-C | Apoptosis Regulator | -4.5 | <0.005 |
| GENE-D | Metabolic Enzyme | -4.1 | <0.01 |
Note: This table represents example data from a negative selection screen where the depletion of sgRNAs targeting these genes is observed in the presence of this compound, indicating synthetic lethality.
Experimental Protocols
Protocol 1: Determination of this compound Dose-Response and Sub-lethal Concentration
Objective: To determine the half-maximal inhibitory concentration (IC50) and a sub-lethal concentration of this compound for use in the CRISPR-Cas9 screen.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the assay (typically 2,000-10,000 cells per well). Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should span several orders of magnitude around the expected IC50. Add the diluted compound to the cells. Include a DMSO-only control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control. Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value. For the CRISPR screen, a sub-lethal concentration (e.g., IC20-IC30) is often used to identify sensitizing interactions without causing excessive cell death on its own.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen with this compound
Objective: To perform a genome-wide or targeted CRISPR-Cas9 knockout screen to identify genes that modify the cellular response to this compound.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)
-
Lentivirus packaging plasmids
-
HEK293T cells for virus production
-
Polybrene or other transduction enhancers
-
Puromycin or other selection antibiotic
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids to produce a pooled lentiviral library.
-
Cell Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 200-500 cells per sgRNA.
-
Antibiotic Selection: Select the transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Establishment of Baseline Population: Collect a cell pellet from the initial population after selection to serve as the day 0 reference (T0).
-
Screening: Split the remaining cell population into two arms: a control arm treated with DMSO and an experimental arm treated with the predetermined sub-lethal concentration of this compound.
-
Cell Culture and Passaging: Culture the cells for a duration that allows for significant changes in sgRNA representation (typically 14-21 days). Ensure that the cell number is maintained at a level that preserves the library complexity at each passage.
-
Harvesting Final Cell Populations: At the end of the screen, harvest cell pellets from both the DMSO-treated and this compound-treated populations.
-
Genomic DNA Extraction and sgRNA Amplification: Extract genomic DNA from the T0 and final cell pellets. Amplify the integrated sgRNA sequences using PCR.
-
Next-Generation Sequencing: Sequence the amplified sgRNA libraries to determine the relative abundance of each sgRNA in each population.
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Calculate the log-fold change (LFC) of each sgRNA in the final this compound-treated population relative to the T0 or DMSO-treated population.
-
Use statistical packages like MAGeCK or BAGEL to identify genes that are significantly enriched or depleted in the this compound-treated arm.[9] Depleted sgRNAs suggest synthetic lethality (sensitization), while enriched sgRNAs suggest resistance.
-
Mandatory Visualizations
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.
Caption: Workflow for a pooled CRISPR-Cas9 screen with a small molecule inhibitor.
Caption: Logical flow of data analysis for identifying genetic modifiers from a CRISPR screen.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome‐scale CRISPR screening identifies cell cycle and protein ubiquitination processes as druggable targets for erlotinib‐resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onesearch.uark.edu [onesearch.uark.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for RNA-seq Analysis Following Cdk7-IN-26 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription.[1][2][3][4] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[1][2][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), which is essential for transcription initiation and elongation.[1][2][3][6] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[1]
Cdk7-IN-26 is a potent and selective inhibitor of CDK7. By inhibiting CDK7, this compound is expected to disrupt both cell cycle progression and transcription, leading to anti-proliferative effects in cancer cells. RNA sequencing (RNA-seq) is a powerful technology to investigate the global transcriptional changes induced by this compound treatment. This document provides detailed application notes and protocols for conducting RNA-seq analysis to elucidate the mechanism of action of this compound.
Disclaimer: As of the last update, specific RNA-seq data for this compound is not publicly available. The quantitative data and observed effects described in these notes are based on studies using other selective CDK7 inhibitors such as THZ1, SY-351, YKL-5-124, and samuraciclib. It is anticipated that this compound will induce similar transcriptional changes.
I. Application Notes
Principle of the Assay
This protocol outlines the use of RNA-seq to profile the transcriptome of cancer cells treated with this compound. The workflow involves cell culture, treatment with the inhibitor, extraction of total RNA, preparation of sequencing libraries, high-throughput sequencing, and bioinformatic analysis of the sequencing data. The primary goal is to identify differentially expressed genes (DEGs) and dysregulated cellular pathways upon CDK7 inhibition, providing insights into the molecular mechanisms of this compound.
Expected Outcomes
Treatment with a CDK7 inhibitor is expected to lead to widespread transcriptional changes. Based on studies with similar inhibitors, the following outcomes can be anticipated:
-
Downregulation of cell cycle and proliferation-related genes: Inhibition of CDK7 is known to cause cell cycle arrest.[7] Gene set enrichment analysis (GSEA) of RNA-seq data from cells treated with CDK7 inhibitors has consistently shown a decrease in the expression of genes related to the G2/M checkpoint, E2F targets, and MYC targets.[8]
-
Alterations in transcription and RNA processing: As a key component of the transcriptional machinery, CDK7 inhibition directly impacts transcription. This can manifest as a general suppression of transcription and changes in RNA processing, including splicing.[8]
-
Induction of apoptosis: Prolonged inhibition of CDK7 can lead to programmed cell death. RNA-seq analysis may reveal the upregulation of pro-apoptotic genes and the downregulation of survival pathways.
-
Identification of potential biomarkers: Differentially expressed genes upon this compound treatment could serve as potential biomarkers for drug response or resistance.
Data Presentation
The following tables summarize representative quantitative data from RNA-seq experiments performed with various CDK7 inhibitors.
Table 1: Summary of Differentially Expressed Genes (DEGs) after CDK7 Inhibitor Treatment
| Cell Line | CDK7 Inhibitor | Treatment Conditions | Upregulated Genes | Downregulated Genes | Reference |
| FaDu (HNSCC) | YKL-5-124 | 48 hours | 804 | 1,147 | [7] |
| FaDu (HNSCC) | samuraciclib | 48 hours | 630 | 989 | [7] |
| HL60 (AML) | SY-351 | 50 nM for 5 hours | - | - | [8] |
| Jurkat (T-ALL) | THZ1 | 250 nM | - | - | [9] |
| Nasopharyngeal Carcinoma Cells | THZ1 | - | 25 | 567 | [2] |
Table 2: Top Enriched Downregulated Pathways upon CDK7 Inhibition
| Pathway | CDK7 Inhibitor | Cell Line | Enrichment Score | Reference |
| E2F Targets | SY-351 | HL60 | - | [8] |
| MYC Targets V1 | SY-351 | HL60 | - | [8] |
| G2/M Checkpoint | SY-351 | HL60 | - | [8] |
| Cell Cycle | YKL-5-124 & samuraciclib | FaDu | - | [7] |
| DNA Repair | YKL-5-124 & samuraciclib | FaDu | - | [7] |
| mTORC1 Signaling | YKL-5-124 | FaDu | - | [4] |
| TNFα Signaling via NF-κB | YKL-5-124 | FaDu | - | [4] |
| KRAS Signaling | YKL-5-124 | FaDu | - | [4] |
II. Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection and Culture:
-
Choose a cancer cell line relevant to the research question. Ensure the cell line is well-characterized and free from mycoplasma contamination.
-
Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment Protocol:
-
Seed the cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated samples.
-
Replace the medium in the cell culture plates with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours). The treatment time should be optimized based on the specific cell line and the biological question.
-
Perform all treatments in at least triplicate to ensure statistical power.
-
RNA Extraction
-
Cell Lysis and Homogenization:
-
After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate by adding a suitable lysis buffer (e.g., TRIzol reagent or the lysis buffer from a commercial RNA extraction kit).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenize the lysate by passing it several times through a pipette tip.
-
-
RNA Isolation:
-
Follow the manufacturer's protocol for the chosen RNA extraction method (e.g., phenol-chloroform extraction with TRIzol or a column-based kit).
-
Include a DNase I treatment step to remove any contaminating genomic DNA. This is critical for accurate RNA quantification and downstream analysis.
-
-
RNA Quality and Quantity Assessment:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
Assess the purity of the RNA by checking the A260/A280 and A260/A230 ratios. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
Evaluate the integrity of the RNA by running an aliquot on an Agilent Bioanalyzer or a similar instrument. The RNA Integrity Number (RIN) should be >8 to ensure high-quality data.
-
RNA-seq Library Preparation and Sequencing
-
mRNA Enrichment or rRNA Depletion:
-
For the analysis of protein-coding genes, enrich for polyadenylated (poly(A)) mRNA from the total RNA using oligo(dT) magnetic beads.
-
Alternatively, if interested in non-coding RNAs as well, deplete ribosomal RNA (rRNA) from the total RNA using a ribo-depletion kit.
-
-
RNA Fragmentation and cDNA Synthesis:
-
Fragment the enriched mRNA or rRNA-depleted RNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
-
Library Construction:
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the double-stranded cDNA fragments. The adapters contain sequences for priming the sequencing reaction and for indexing (barcoding) the samples for multiplexing.
-
Amplify the adapter-ligated library by PCR to generate a sufficient quantity of DNA for sequencing.
-
-
Library Quality Control and Sequencing:
-
Assess the quality and size distribution of the final library using a Bioanalyzer.
-
Quantify the library concentration using qPCR.
-
Pool the indexed libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the research question, with 20-30 million reads per sample being sufficient for a standard differential gene expression analysis.[10]
-
III. Bioinformatic Analysis Protocol
Raw Data Quality Control
-
Initial Quality Check:
-
Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files). This includes checking the per-base sequence quality, GC content, and adapter content.
-
-
Read Trimming and Filtering:
-
Use tools like Trimmomatic or Cutadapt to remove low-quality bases, adapter sequences, and short reads from the raw data.
-
Read Alignment
-
Mapping to a Reference Genome:
-
Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2. The output of this step is a BAM (Binary Alignment Map) file.
-
Quantification of Gene Expression
-
Read Counting:
-
Use tools like featureCounts or HTSeq-count to count the number of reads that map to each gene based on a gene annotation file (GTF file). The output is a count matrix where rows represent genes and columns represent samples.
-
Differential Gene Expression Analysis
-
Normalization and Statistical Analysis:
-
Use R packages such as DESeq2 or edgeR to perform differential gene expression analysis. These packages will normalize the raw counts, model the data, and perform statistical tests to identify genes that are significantly up- or downregulated between the this compound-treated and control groups.
-
The results will include log2 fold changes, p-values, and adjusted p-values (FDR) for each gene.
-
Downstream Analysis
-
Gene Set Enrichment Analysis (GSEA):
-
Perform GSEA to identify biological pathways and gene sets that are significantly enriched among the differentially expressed genes. This can be done using tools like GSEA from the Broad Institute or R packages like fgsea.
-
-
Pathway Analysis:
-
Use databases such as KEGG, Reactome, and Gene Ontology (GO) to functionally annotate the differentially expressed genes and identify affected cellular pathways.
-
-
Visualization:
-
Generate visualizations such as volcano plots, heatmaps, and pathway diagrams to present the results of the RNA-seq analysis.
-
IV. Visualizations
Caption: Experimental workflow for RNA-seq analysis of this compound treated cells.
Caption: Dual role of CDK7 in transcription and cell cycle, and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 6. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNATagSeq: multiplexed library preparation for Illumina RNA sequencing [drummondlab.org]
- 8. alitheagenomics.com [alitheagenomics.com]
- 9. researchgate.net [researchgate.net]
- 10. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
Troubleshooting & Optimization
Cdk7-IN-26 solubility and stability issues
Welcome to the Technical Support Center for Cdk7-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the solubility, stability, and handling of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with an IC50 of 7.4 nM.[1] CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and gene transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a key step in the initiation of transcription. By inhibiting CDK7, this compound disrupts these fundamental processes, leading to cell cycle arrest and the suppression of oncogenic transcription, ultimately inducing apoptosis in cancer cells.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use volumes and stored at -80°C for up to six months.[2] It is advisable to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: Covalent inhibitors like this compound can have limited stability in aqueous buffers. It is strongly recommended to prepare working solutions in cell culture media or aqueous buffers fresh for each experiment from a DMSO stock solution. Storing the compound in aqueous solutions for extended periods is not advised as it may lead to degradation and loss of activity.
Data Presentation: Solubility and Stability
While specific quantitative solubility data for this compound is not publicly available, the following table provides a summary of available information and data for similar compounds to guide your experimental design.
| Parameter | Solvent/Condition | Value/Recommendation | Citation |
| Solubility | |||
| DMSO | Expected to be soluble. | [2] | |
| Water | Poorly soluble. | ||
| Ethanol | Information not available. | ||
| Storage Stability | |||
| Solid Powder (-20°C) | Up to 3 years. | [2] | |
| In Solvent (-80°C) | Up to 6 months. | [2] | |
| In Solvent (-20°C) | Up to 1 month. | [2] |
Note: It is highly recommended to empirically determine the solubility of this compound in your specific experimental system.
Troubleshooting Guides
This section addresses common issues that may be encountered when working with this compound.
Issue 1: Compound Precipitation in Aqueous Solution
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer or cell culture medium. The percentage of DMSO in the final solution may be too low to maintain solubility.
-
Solution:
-
Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility (typically ≤0.5%, but may require optimization).
-
Prepare dilutions from your DMSO stock into your aqueous buffer immediately before use.
-
Gently vortex the final diluted solution before adding it to your experimental setup.
-
If precipitation persists, consider lowering the final concentration of this compound.
-
Issue 2: Inconsistent or Lower-Than-Expected Inhibitory Activity
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or instability in the experimental buffer.
-
Solution: Always prepare fresh working solutions for each experiment. Ensure that your DMSO stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause 2: Time-Dependent Inhibition. As a covalent inhibitor, the IC50 value of this compound can be influenced by the pre-incubation time with the target protein.
-
Solution: Standardize the pre-incubation time across all experiments for comparable results. To characterize the covalent inhibition, consider performing a time-dependency assay where the IC50 is measured at several pre-incubation time points. A decrease in IC50 with longer pre-incubation is indicative of a covalent mechanism.
-
-
Possible Cause 3: Issues with the Assay System. The observed lack of activity may be due to problems with the kinase or other assay components.
-
Solution: Include a well-characterized CDK7 inhibitor as a positive control to validate your assay. Confirm the activity of your CDK7 enzyme with a control reaction in the absence of any inhibitor.
-
Issue 3: Loss of Compound Activity in Long-Term Experiments (>24 hours)
-
Possible Cause: Degradation of this compound in the cell culture medium at 37°C.
-
Solution:
-
For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).
-
Perform a time-course experiment to determine the functional half-life of the compound in your specific cell line and media combination.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution to ensure complete dissolution of the compound.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into complete cell culture medium to achieve the desired final concentrations for your experiment. Ensure that the final concentration of DMSO in the culture medium is consistent across all treatments and controls (typically ≤0.5%).
-
Immediate Use: Add the freshly prepared working solutions to your cell cultures immediately.
Protocol 3: Suggested Formulation for In Vivo Animal Studies
For oral administration, a suggested vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline.
-
Final Formulation: Add the appropriate volume of the this compound DMSO stock solution to the vehicle to achieve the desired final dosing concentration. Mix thoroughly to ensure a homogenous solution.
-
Administration: Administer the formulation to the animals as per your experimental protocol. It is recommended to prepare the formulation fresh on the day of dosing.
Visualizations
Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition by this compound.
Caption: General workflow for preparing and using this compound in cell-based assays.
References
Technical Support Center: Cdk7-IN-26 In Vitro Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cdk7-IN-26 in in vitro kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and potent inhibitor of Cyclin-Dependent Kinase 7 (Cdk7) with a reported IC50 of 7.4 nM[1]. Cdk7 is a crucial kinase that plays a dual role in regulating the cell cycle and transcription[2][3][4]. As a component of the Cdk-activating kinase (CAK) complex, it activates other CDKs, and as part of the transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II[2][3][5]. This compound likely exerts its inhibitory effect by blocking the kinase activity of Cdk7, thereby interfering with these downstream processes. While not explicitly stated for this compound, many selective Cdk7 inhibitors are covalent, targeting a cysteine residue near the ATP-binding pocket[6][7].
Q2: What are the expected outcomes of a successful this compound in vitro kinase assay?
A successful assay should demonstrate a dose-dependent decrease in the phosphorylation of a Cdk7 substrate in the presence of increasing concentrations of this compound. This will allow for the calculation of an IC50 value, which represents the concentration of the inhibitor required to reduce Cdk7 kinase activity by 50%.
Q3: What are some common Cdk7 substrates to use in an in vitro kinase assay?
Commonly used substrates for in vitro Cdk7 kinase assays include peptides derived from the C-terminal domain (CTD) of RNA Polymerase II, such as the Cdk7/9tide[8]. Recombinant full-length or truncated versions of proteins known to be phosphorylated by Cdk7 can also be used.
Q4: How should I prepare and store this compound for my experiments?
This compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution[8]. This stock solution should be stored at -20°C or -80°C to maintain its stability. For the assay, the stock solution should be serially diluted to the desired concentrations using the appropriate assay buffer. It is recommended to prepare fresh dilutions for each experiment to ensure accuracy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low Cdk7 kinase activity in the positive control (no inhibitor). | 1. Inactive Enzyme: The Cdk7/Cyclin H/MAT1 complex may have lost activity due to improper storage or handling. | 1. Ensure the enzyme is stored at the recommended temperature and handled on ice. Avoid repeated freeze-thaw cycles. Test a new aliquot or batch of the enzyme. |
| 2. Suboptimal Assay Conditions: Incorrect buffer composition, pH, or temperature can affect enzyme activity. | 2. Verify the composition and pH of the kinase reaction buffer. Ensure the assay is performed at the optimal temperature for Cdk7 activity (typically 30°C). | |
| 3. ATP Concentration Too Low: Insufficient ATP can limit the kinase reaction. | 3. Use an ATP concentration at or near the Km for Cdk7 for IC50 determinations.[7] | |
| High background signal in the "no enzyme" control wells. | 1. Contaminated Reagents: Buffers, substrate, or ATP may be contaminated with other kinases or ATPases. | 1. Use high-purity reagents. Prepare fresh buffers and solutions. |
| 2. Assay Plate Issues: Non-specific binding of assay components to the plate. | 2. Use low-binding assay plates. | |
| This compound does not inhibit Cdk7 activity or shows a very high IC50 value. | 1. Inaccurate Inhibitor Concentration: Errors in serial dilutions or degradation of the inhibitor. | 1. Prepare fresh dilutions of this compound from a new stock. Confirm the concentration of the stock solution. |
| 2. High ATP Concentration: If the inhibitor is ATP-competitive, a high concentration of ATP will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50. | 2. Determine the IC50 at an ATP concentration equal to the Km of Cdk7 for a more accurate measurement of potency.[7] | |
| 3. Covalent Inhibition Kinetics: If this compound is a covalent inhibitor, its inhibitory effect may be time-dependent. | 3. Pre-incubate the Cdk7 enzyme with this compound for a period before adding the substrate and ATP to allow for covalent bond formation.[7] | |
| 4. Inhibitor Precipitation: The inhibitor may have precipitated out of solution at higher concentrations. | 4. Check the solubility of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and is not too high (typically ≤1%). | |
| High variability between replicate wells. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to add to the wells. |
| 2. Incomplete Mixing: Reagents not being uniformly mixed in the wells. | 2. Gently mix the contents of the wells after each addition, for example, by tapping the plate or using a plate shaker. | |
| 3. Edge Effects: Evaporation from the outer wells of the assay plate. | 3. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound and other relevant Cdk7 inhibitors for comparison.
| Inhibitor | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | Cdk7 | In Vitro Kinase Assay | 7.4 nM | [1] |
| MDA-MB-453 cells | In Vitro Cell Growth | 150 nM | [1] | |
| YKL-5-124 | Cdk7/Mat1/CycH | In Vitro Kinase Assay | 9.7 nM | [7] |
| Cdk7 | In Vitro Kinase Assay | 53.5 nM (at 1mM ATP) | [7] | |
| Cdk2 | In Vitro Kinase Assay | 1300 nM | [7] | |
| Cdk9 | In Vitro Kinase Assay | 3020 nM | [7] | |
| SY-351 | Cdk7 | In Vitro Kinase Assay | 23 nM | [6] |
| Cdk12 | In Vitro Kinase Assay | 367 nM | [6] | |
| Cdk9 | In Vitro Kinase Assay | 226 nM | [6] | |
| Cdk2 | In Vitro Kinase Assay | 321 nM | [6] | |
| Cdk7 | Cellular Target Engagement | 8.3 nM | [6] | |
| Cdk12 | Cellular Target Engagement | 36 nM | [6] |
Experimental Protocols
General Protocol for an In Vitro Cdk7 Kinase Assay
This protocol provides a general framework for determining the IC50 of this compound using a luminescence-based ADP detection assay (e.g., ADP-Glo™).
Materials:
-
Recombinant human Cdk7/Cyclin H/MAT1 complex
-
Cdk7 substrate (e.g., Cdk7/9tide)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor in kinase reaction buffer to an intermediate concentration (e.g., 4x the final desired concentration).
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of the assay plate[8].
-
Add 2.5 µL of Cdk7 enzyme diluted in kinase reaction buffer to all wells except the "no enzyme" control[8].
-
For the "no enzyme" control, add 2.5 µL of kinase reaction buffer.
-
Optional: Pre-incubate the plate for 15-30 minutes at room temperature to allow for covalent inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Incubation: Cover the plate and incubate for a predetermined time (e.g., 60 minutes) at 30°C. The incubation time should be within the linear range of the reaction.
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data to the positive control (DMSO, 100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. CDK7-IN-26_TargetMol [targetmol.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Overcoming Off-Target Effects of Cdk7-IN-26
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Cdk7 inhibitors, with a focus on compounds structurally and functionally similar to Cdk7-IN-26.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets of concern for Cdk7 inhibitors?
A1: The primary off-targets for many Cdk7 inhibitors are Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] First-generation inhibitors like THZ1 showed significant activity against CDK12 and CDK13, which complicated the interpretation of experimental results.[1] Newer, more selective covalent inhibitors such as YKL-5-124 and SY-351 have been developed to minimize these off-target activities.[1][2][3]
Q2: My cells are showing a dramatic decrease in RNA Polymerase II C-terminal domain (CTD) phosphorylation at Serine 2 (Ser2), but less of an effect on Serine 5 (Ser5). Is this an off-target effect?
A2: Yes, this is likely an off-target effect due to the inhibition of CDK12 and/or CDK9. CDK7 is primarily responsible for phosphorylating Ser5 of the RNA Pol II CTD, which is crucial for transcription initiation.[4][5] In contrast, CDK9 (often activated by CDK7) and CDK12 are the primary kinases that phosphorylate Ser2, a modification associated with transcriptional elongation.[6] Highly selective Cdk7 inhibitors like YKL-5-124 have been shown to have a minimal effect on Pol II CTD phosphorylation, whereas dual inhibition of CDK7 and CDK12/13 can reconstitute this effect.[1]
Q3: I am observing a strong G1/S phase cell cycle arrest. Is this consistent with on-target Cdk7 inhibition?
A3: Yes, a G1/S phase arrest is a hallmark of selective Cdk7 inhibition.[1] Cdk7, as part of the Cdk-activating kinase (CAK) complex, phosphorylates and activates CDK1 and CDK2, which are essential for cell cycle progression.[1][4] Inhibition of Cdk7 leads to reduced phosphorylation of CDK1 (T161) and CDK2 (T160), resulting in cell cycle arrest.[1]
Q4: How can I experimentally validate that the observed phenotype is due to on-target Cdk7 inhibition and not off-target effects?
A4: A rescue experiment using a drug-resistant mutant is a robust method for validation. A Cdk7 mutant, such as C312S, that cannot be covalently engaged by the inhibitor can be introduced into the cells.[1] If the observed phenotype (e.g., cell cycle arrest, inhibition of E2F-driven gene expression) is rescued in cells expressing the mutant Cdk7 in the presence of the inhibitor, it strongly indicates on-target activity.[1]
Q5: What is the role of Cdk7 in regulating transcription factors, and how can this be distinguished from off-target effects?
A5: Cdk7 directly phosphorylates and regulates the activity of several transcription factors, including E2F and MYC.[7] Selective Cdk7 inhibition has been shown to counteract E2F activity and impair MYC-regulated metabolic gene signatures.[7] To differentiate this from off-target effects, researchers can perform transcriptomic analysis (e.g., RNA-seq) and gene set enrichment analysis (GSEA). Treatment with a highly selective Cdk7 inhibitor should show enrichment for E2F and MYC target genes.[7]
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Apoptosis
-
Possible Cause: Off-target inhibition of other essential kinases or polypharmacology (simultaneous inhibition of CDK7, CDK12, and CDK13) can lead to broad transcriptional disruption and subsequent apoptosis.
-
Troubleshooting Steps:
-
Titrate Inhibitor Concentration: Determine the minimal concentration of the Cdk7 inhibitor that elicits the desired on-target effect (e.g., G1/S arrest) without causing widespread cell death.
-
Use a More Selective Inhibitor: Switch to a more selective Cdk7 inhibitor, such as YKL-5-124, which has minimal activity against CDK12/13.[1]
-
Time-Course Experiment: Perform a time-course experiment to distinguish between early on-target effects and later, potentially off-target, cytotoxic effects.
-
Western Blot Analysis: Check for markers of broad transcriptional stress, such as a strong reduction in RNA Pol II Ser2 phosphorylation, which may indicate CDK12/13 inhibition.
-
Issue 2: Inconsistent Effects on Global Transcription
-
Possible Cause: The effect of Cdk7 inhibition on global transcription can be modest with highly selective inhibitors, as redundancies in CDK control of gene transcription exist.[1] Significant global transcription changes may be due to off-target CDK12/13 inhibition.
-
Troubleshooting Steps:
-
RNA-Sequencing Analysis: Perform RNA-sequencing and analyze changes in gene expression. Selective Cdk7 inhibition is expected to impact a finite number of genes, particularly those driven by E2F and MYC.[7][8]
-
Compare with a Known CDK12/13 Inhibitor: As a control, treat cells with a selective CDK12/13 inhibitor (e.g., THZ531) to understand the transcriptional consequences of inhibiting this pathway.[1]
-
Nuclear Run-On Assays: Use techniques like PRO-seq to directly measure nascent RNA transcription and assess the immediate impact on transcriptional activity.
-
Data Presentation
Table 1: Kinase Selectivity of Cdk7 Inhibitors
| Inhibitor | Target | IC50 / % Inhibition | Off-Targets (with significant inhibition) | Reference |
| YKL-5-124 | CDK7 | IC50: 53.5 nM | No inhibition of CDK12 or CDK13 at tested concentrations. | [1] |
| CDK7 | >65% engagement at 1µM | Only CDK7 engaged >65% in Jurkat cells. | [1] | |
| THZ1 | CDK7 | Equipotent | CDK12, CDK13 | [1] |
| SY-351 | CDK7 | >90% inhibition at 0.2 µM | Only CDK7 inhibited >50% at 0.2 µM. | [2][3] |
| CDK7 | >50% inhibition at 1 µM | CDK12, CDK13, and four other kinases. | [2][3] | |
| SY-5609 | CDK7 | KD: 0.065 nM | 9 out of 485 kinases inhibited ≥ 70% at 1 µM (including CDK13, CDK16, CDK17, CDK18). | [9] |
Experimental Protocols
Protocol 1: Validating On-Target Cdk7 Engagement via Rescue Experiment
-
Cell Line Preparation: Establish a cell line that stably expresses a Cdk7 mutant resistant to the covalent inhibitor (e.g., Cdk7-C312S-FLAG). Use an empty vector as a control.
-
Inhibitor Treatment: Treat both the mutant-expressing and control cell lines with the Cdk7 inhibitor (e.g., YKL-5-124) at various concentrations for a predetermined time (e.g., 24 hours).
-
Cell Cycle Analysis:
-
Harvest cells and fix them in 70% ethanol.
-
Stain with propidium (B1200493) iodide (PI) solution containing RNase A.
-
Analyze the cell cycle distribution by flow cytometry. An on-target effect should show a G1/S arrest in control cells but not in Cdk7-C312S expressing cells.
-
-
Western Blot Analysis:
-
Lyse cells and perform SDS-PAGE.
-
Probe for phospho-CDK1 (T161), phospho-CDK2 (T160), and total CDK1/2 to confirm the inhibition of CAK activity.
-
The phosphorylation levels should be restored in the mutant-expressing cells.
-
Protocol 2: Kinase Selectivity Profiling using KiNativ
-
Cell Lysate Preparation: Prepare lysates from the cell line of interest (e.g., Jurkat cells).
-
Inhibitor Treatment: Treat the cell lysates with the Cdk7 inhibitor at a specific concentration (e.g., 1 µM) for a defined period (e.g., 6 hours). A DMSO-treated lysate serves as a control.
-
Probe Labeling: Add a desthiobiotin-ATP probe to the lysates. This probe will bind to the ATP-binding site of kinases that are not occupied by the inhibitor.
-
Enrichment and Digestion: Enrich the probe-labeled kinases using streptavidin affinity chromatography, followed by on-bead trypsin digestion.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not inhibited by the compound.
-
Data Analysis: Calculate the percent inhibition for each identified kinase by comparing the spectral counts or peptide intensities between the inhibitor-treated and DMSO-treated samples.
Visualizations
Caption: On-target vs. off-target effects of a Cdk7 inhibitor.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. tandfonline.com [tandfonline.com]
Cdk7-IN-26 Technical Support Center: Troubleshooting Inconsistent Cell Viability Assay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered during cell viability assays with Cdk7-IN-26.
Frequently Asked Questions (FAQs)
Q1: Why are the IC50 values for this compound inconsistent across my experiments?
Inconsistent IC50 values for this compound can arise from several factors related to experimental setup and execution. Variability can be introduced through issues with the compound itself, cell culture practices, or the assay protocol.
Possible Causes and Troubleshooting Steps:
-
Compound Stability and Handling: Ensure that this compound is stored correctly, typically at -20°C or -80°C as a powder or in DMSO aliquots, and protected from light.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1] It is recommended to prepare fresh dilutions from the stock for each experiment.
-
Cell Seeding Density: The number of cells at the start of the experiment can significantly impact the results.[2] It is crucial to optimize and standardize the cell seeding density for your specific cell line to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Incubation Time: The cytotoxic and cytostatic effects of CDK7 inhibitors can be time-dependent. A 72-hour incubation is common, but this may need to be optimized for your cell line and the specific endpoint being measured.[2]
-
Cell Line Integrity: Ensure the authenticity of your cell line and use cells within a consistent and low passage number range. Genetic drift in cell lines over time can alter their sensitivity to inhibitors.
Q2: My cell viability results with this compound differ between metabolic assays (e.g., MTT, XTT, Resazurin) and endpoint assays that measure cell number. Why is this happening?
This is a common issue when working with cytostatic compounds like some CDK inhibitors.[3] The choice of cell viability assay is critical and should align with the inhibitor's mechanism of action.[3]
Underlying Mechanism:
This compound, as a CDK7 inhibitor, can induce cell cycle arrest, particularly at the G1 phase, by preventing the activation of cell cycle CDKs.[4][5] This means that the cells may stop proliferating but can still be metabolically active and even increase in size.[3]
-
Metabolic Assays (MTT, XTT, WST-1, Resazurin, CellTiter-Glo): These assays measure metabolic activity, such as mitochondrial reductase function or ATP levels. In cells that are arrested but still metabolically active, these assays can overestimate cell viability and mask the anti-proliferative effects of the inhibitor.[3]
-
Cell Number-Based Assays (Crystal Violet, DNA-binding dyes, Direct Cell Counting): These methods provide a more direct measure of cell proliferation by quantifying cell number or total DNA content.[3] These are often more appropriate for assessing the effects of cytostatic compounds.
Recommendation: To obtain a comprehensive understanding of the effects of this compound, consider using a combination of assays that measure both metabolic activity and cell number.
Q3: this compound is not inducing the expected level of apoptosis in my cell line. Is the compound inactive?
The primary mechanism of some CDK7 inhibitors may be to induce cell cycle arrest rather than widespread apoptosis.[2] The cellular outcome is highly dependent on the specific cell line and its genetic background, such as its p53 status.[2]
Troubleshooting and Verification Steps:
-
Confirm Target Engagement: Before assessing cell viability, confirm that this compound is inhibiting its target in your cells. As CDK7 is a CDK-activating kinase (CAK), its inhibition should lead to reduced phosphorylation of the T-loops of downstream CDKs like CDK1 and CDK2. This can be assessed by Western blotting for phospho-CDK1 (Thr161) and phospho-CDK2 (Thr160).
-
Assess Cell Cycle Arrest: Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in the G1 or G2/M phase would indicate that the compound is active and inducing cell cycle arrest.
-
Consider Alternative Endpoints: If apoptosis is not the primary outcome, measure other endpoints such as changes in cell morphology, senescence markers, or the expression of key cell cycle-related proteins.
Q4: Could off-target effects of this compound contribute to inconsistent results?
While this compound is designed to be a selective CDK7 inhibitor, off-target effects are a possibility with any small molecule inhibitor and can contribute to variability in experimental outcomes.
Considerations:
-
Kinase Selectivity: The selectivity profile of this compound against a panel of other kinases can provide insights into potential off-targets. Some CDK7 inhibitors have been shown to also inhibit other CDKs, such as CDK12 and CDK13, at higher concentrations.
-
Cellular Context: Off-target effects can be highly dependent on the specific cellular context, including the expression levels of other kinases and signaling pathways.
-
Dose-Response: Using the lowest effective concentration of the inhibitor can help to minimize off-target effects.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | CDK7 | 7.4 | - | Biochemical Assay |
| This compound | - | 150 | MDA-MB-453 | Cell-based Assay |
Experimental Protocols
General Protocol for Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol for Verifying Target Engagement by Western Blot
-
Cell Treatment: Treat cells with this compound at various concentrations for a short duration (e.g., 2-6 hours).
-
Cell Lysis: Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-CDK2 (Thr160) and total CDK2.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phospho-CDK2 to total CDK2 indicates target engagement.
Visual Guides
Cdk7 Signaling Pathway and Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cdk7-IN-26 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Cdk7-IN-26 for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[2][3] By inhibiting CDK7, this compound can lead to cell cycle arrest and suppression of the transcription of key oncogenes, making it a promising anti-cancer agent.
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation for in vivo studies will depend on the physicochemical properties of this compound and the route of administration. For many kinase inhibitors, a common approach for intraperitoneal or oral administration involves creating a suspension or solution in a vehicle that enhances solubility and stability. A typical vehicle for preclinical studies might consist of:
-
A solubilizing agent: such as DMSO (up to 5-10% of the final volume).
-
A surfactant: like Tween 80 or Cremophor EL to improve suspension stability.
-
A co-solvent: such as polyethylene (B3416737) glycol (e.g., PEG300 or PEG400).
-
A bulking agent/vehicle: like saline, phosphate-buffered saline (PBS), or a 0.5% methylcellulose (B11928114) solution.
It is essential to first test the solubility of this compound in various pharmaceutically acceptable vehicles. A sample formulation for a similar compound, YKL-5-124, involved a solution in DMSO, which was then further diluted for administration. Always ensure the final concentration of each component in the vehicle is non-toxic to the animals. A small pilot study to assess the tolerability of the vehicle alone is recommended.
Q4: What are the expected phenotypic effects of Cdk7 inhibition in vivo?
A4: Inhibition of Cdk7 in vivo is expected to lead to a cytostatic or cytotoxic effect on tumor cells.[7] This is primarily due to the dual impact on cell cycle progression and transcription. Researchers can anticipate observing:
-
Tumor growth inhibition or regression: This is the primary efficacy endpoint.
-
Cell cycle arrest: Primarily in the G1 phase, due to the inhibition of CDK2, CDK4, and CDK6 activation.[5]
-
Induction of apoptosis: As a consequence of cell cycle disruption and the downregulation of survival-related genes.
-
Changes in biomarker expression: A decrease in the phosphorylation of CDK7 substrates, such as the C-terminal domain of RNA Polymerase II (on Ser5 and Ser7) and the T-loops of other CDKs, can be monitored in tumor tissue as a pharmacodynamic marker of target engagement.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in tumor response between animals in the same dose group. | - Inconsistent dosing (e.g., inaccurate volume, leakage from the injection site).- Variability in tumor establishment and size at the start of treatment.- Heterogeneity of the tumor model. | - Ensure proper training on the dosing technique (e.g., oral gavage, intraperitoneal injection).- Start treatment when tumors are within a narrow size range (e.g., 100-150 mm³).[8]- Increase the number of animals per group to improve statistical power. |
| No significant anti-tumor effect is observed even at what is presumed to be a high dose. | - Insufficient drug exposure at the tumor site (poor pharmacokinetics).- The tumor model is not dependent on Cdk7 signaling.- Development of resistance mechanisms. | - Conduct a pharmacokinetic (PK) study to measure the concentration of this compound in plasma and tumor tissue.[9]- Perform a pharmacodynamic (PD) study to confirm target engagement in the tumor (e.g., by measuring p-CDK levels).- Screen your cancer cell line in vitro for sensitivity to this compound before initiating in vivo studies. |
| Unexpected toxicity (e.g., significant weight loss, lethargy, mortality) at doses expected to be well-tolerated. | - Off-target effects of this compound.- Exaggerated on-target pharmacology in normal tissues.- Toxicity of the formulation vehicle. | - Conduct a formal Maximum Tolerated Dose (MTD) study to systematically identify dose-limiting toxicities.[8]- Administer the vehicle alone to a control group to rule out vehicle-related toxicity.- Perform histopathological analysis of major organs from a subset of animals to identify potential organ damage. |
Quantitative Data Summary
Table 1: In Vivo Dosages of Preclinical Cdk7 Inhibitors in Mouse Models
| Inhibitor | Cancer Model | Dose | Route of Administration | Frequency | Reference |
| YKL-5-124 | Small Cell Lung Cancer | 2.5 - 15 mg/kg | Intraperitoneal (i.p.) | Daily, 5 days/week | [7] |
| YKL-5-124 | Neuroblastoma | 2.5 mg/kg | Intraperitoneal (i.p.) | Daily | [5] |
| YKL-5-124 | Multiple Myeloma | 1 mg/kg | Intraperitoneal (i.p.) | Not specified | [6] |
| YKL-5-124 | Head and Neck Squamous Cell Carcinoma | Not specified | Not specified | Not specified | [10] |
| THZ2 | Medulloblastoma Xenograft | 15 mg/kg | Not specified | 5 days | [11] |
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of this compound in the selected mouse strain.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as will be used in the efficacy studies.
-
Group Allocation: Assign at least 3-5 mice per dose group. Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 1 mg/kg) based on available data for similar compounds.
-
Use a dose escalation scheme (e.g., modified Fibonacci sequence) to increase the dose in subsequent groups.
-
Administer this compound daily for a period of 5-14 days via the intended route of administration.
-
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, and stool consistency).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause dose-limiting toxicities, which could include >20% body weight loss, significant changes in blood parameters, or severe clinical signs of distress.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses.
Methodology:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).
-
Treatment Groups:
-
Vehicle control
-
This compound at two to three dose levels below the MTD.
-
-
Dosing: Administer the compound and vehicle according to the planned schedule (e.g., daily oral gavage or i.p. injection).
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a pre-defined maximum size, or after a fixed duration of treatment. At the endpoint, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-CDK levels).
Visualizations
Caption: The dual role of CDK7 in cell cycle progression and transcriptional regulation.
Caption: A typical experimental workflow for optimizing the in vivo dosage of this compound.
Caption: A decision tree for troubleshooting common issues in in vivo studies with this compound.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma | Blood | American Society of Hematology [ashpublications.org]
- 7. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cdk7-IN-26 degradation in cell culture media
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Cdk7-IN-26 in experimental settings. Given the limited publicly available data on the specific degradation of this compound in cell culture media, this resource offers a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers to assess its stability and ensure the reliability of their results.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound, with a focus on problems related to its stability and activity in cell culture.
| Problem | Potential Cause | Suggested Solution |
| Reduced or no observable effect of this compound on cells. | Degradation of the compound: this compound may be unstable in the specific cell culture medium or under the experimental conditions (e.g., temperature, pH, light exposure). | Perform a stability assessment of this compound in your cell culture medium using the protocol provided in the "Experimental Protocols" section. Consider testing stability in the presence and absence of serum, as serum components can sometimes affect compound stability.[1][2] |
| Precipitation of the compound: The concentration of this compound used may exceed its solubility in the cell culture medium, leading to the formation of inactive precipitates. | Visually inspect the culture medium for any signs of precipitation after adding this compound. Determine the kinetic solubility of the compound in your specific medium using the protocol provided below.[3] | |
| Incorrect storage or handling: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures) can lead to degradation.[4] | Prepare fresh dilutions from a properly stored stock solution for each experiment. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[4] | |
| High variability in experimental results between replicates. | Inconsistent compound concentration: This could be due to incomplete dissolution of the stock solution or uneven distribution of the compound in the culture wells. | Ensure the DMSO stock solution is fully dissolved before preparing dilutions. Mix the culture medium thoroughly after adding this compound to ensure a homogenous concentration in each well. |
| Adsorption to plasticware: Small molecules can sometimes bind to the surface of cell culture plates and pipette tips, reducing the effective concentration in the medium.[1] | Use low-protein-binding plasticware for your experiments. Include a "no-cell" control to assess the extent of compound loss due to adsorption to the plate.[1] | |
| Unexpected off-target effects or cellular toxicity. | High compound concentration: Using concentrations significantly above the IC50 value can lead to the inhibition of other kinases or cellular processes. | Perform a dose-response experiment to determine the optimal concentration that inhibits CDK7 without causing widespread toxicity. |
| Degradation products may have different activities: If this compound degrades, the resulting products may have their own biological effects. | Analyze the stability of this compound over the time course of your experiment. If degradation is observed, consider shorter incubation times or more frequent media changes. |
Frequently Asked Questions (FAQs)
Q1: What is the known inhibitory activity of this compound?
A1: this compound is an orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with a reported IC50 of 7.4 nM.[5][6]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In a solvent such as DMSO, it should be stored at -80°C for up to 6 months.[5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound.[5]
Q4: How can I determine if this compound is stable in my specific cell culture medium?
A4: You can perform a stability assay by incubating this compound in your cell culture medium at 37°C and measuring its concentration at different time points using an analytical method like HPLC-MS. A detailed protocol is provided in the "Experimental Protocols" section of this guide.[3][4]
Q5: What should I do if I suspect this compound is precipitating in my cell culture medium?
A5: You can perform a kinetic solubility assay to determine the maximum concentration of this compound that remains soluble in your medium.[3] If precipitation is an issue, consider using a lower concentration or a different formulation if available.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (with and without serum)
-
24-well tissue culture plates (low-protein-binding recommended)
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN) or other suitable quenching solvent
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare working solutions by diluting the stock solution in your cell culture medium (e.g., to a final concentration of 10 µM). Prepare separate working solutions for media with and without serum.
-
Set up the experiment:
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.
-
Include a "time zero" (T=0) sample by immediately taking an aliquot and quenching it as described below.
-
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Quench the samples: At each time point, collect an aliquot (e.g., 100 µL) from each well and immediately mix it with an equal volume of ice-cold acetonitrile to precipitate proteins and stop any degradation.
-
Store samples at -80°C until analysis.
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of the parent this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Kinetic Solubility Assay
This protocol provides a method to estimate the kinetic solubility of this compound in your cell culture medium.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium
-
96-well clear-bottom plate
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Create a serial dilution of the stock solution in DMSO to generate a range of concentrations.
-
Dilute in aqueous buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your pre-warmed cell culture medium. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubate the plate at 37°C for 1-2 hours with gentle shaking.
-
Visually inspect each well for any signs of precipitation or turbidity.
-
(Optional) Measure turbidity: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine the kinetic solubility: The highest concentration that remains clear (without visible precipitation or a significant increase in turbidity) is the approximate kinetic solubility of this compound in your medium.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Simplified signaling pathways regulated by CDK7 and inhibited by this compound.
References
how to improve Cdk7-IN-26 bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Cdk7-IN-26, with a focus on addressing challenges related to its bioavailability.
Troubleshooting Guide
Here we address specific issues that users might encounter during their experiments with this compound.
| Issue | Potential Causes | Suggested Solutions |
| Low or variable plasma concentrations of this compound in preclinical models after oral administration. | 1. Poor aqueous solubility: As a small molecule inhibitor, this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.[1][2] 2. Low permeability: The compound may have difficulty crossing the intestinal membrane.[2] 3. First-pass metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active compound reaching systemic circulation.[3] 4. Improper formulation: The vehicle used for administration may not be optimal for solubilization and absorption. | 1. Improve solubility: a. Formulation Strategies: Develop formulations such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), amorphous solid dispersions, or nanoparticle formulations to enhance solubility and dissolution rate.[1][3] b. pH adjustment: Use of buffers or salt forms might improve solubility if the compound has ionizable groups.[2][4] 2. Enhance permeability: a. Use of permeation enhancers: Incorporate excipients that can transiently increase membrane permeability.[4] 3. Address first-pass metabolism: a. Co-administration with inhibitors of metabolic enzymes: If the metabolic pathway is known (e.g., CYP enzymes), co-administration with a known inhibitor could be explored.[4] 4. Optimize formulation: a. Systematic formulation screening: Test various vehicles, including aqueous suspensions with suspending agents (e.g., carboxymethylcellulose), solutions with co-solvents (e.g., PEG300, DMSO), and lipid-based formulations.[5] |
| High variability in efficacy between individual animals in a study. | 1. Food effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of a drug. 2. Inconsistent dosing: Inaccurate administration of the compound. 3. Inter-animal physiological differences: Variations in gastric pH, GI motility, and metabolic enzyme expression. | 1. Standardize feeding schedule: Administer the compound at a consistent time relative to feeding across all animals. 2. Refine dosing technique: Ensure accurate and consistent oral gavage or other administration methods. 3. Increase sample size: A larger group of animals can help to statistically mitigate the effects of individual physiological variations. |
| This compound shows good in vitro potency but limited in vivo efficacy. | 1. Poor bioavailability: Insufficient drug concentration at the tumor site due to limited absorption and/or rapid metabolism/clearance.[1] 2. Sub-optimal dosing regimen: The frequency and dose might not be sufficient to maintain a therapeutic concentration. | 1. Conduct pharmacokinetic (PK) studies: Determine key PK parameters like Cmax, Tmax, AUC, and half-life to understand the drug's profile in vivo. This data is crucial for designing an effective dosing regimen.[6] 2. Dose escalation studies: Perform studies with increasing doses to find a level that provides a therapeutic effect without significant toxicity. 3. Investigate alternative routes of administration: While this compound is described as orally active, parenteral administration (e.g., intravenous or intraperitoneal) could be used to bypass absorption barriers for mechanistic studies.[7] |
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for an orally administered inhibitor like this compound?
A1: Bioavailability is the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1] For an oral drug like this compound, it is a critical parameter that determines how much of the active compound is available to reach its target, the CDK7 protein in tumor cells.[8][9] Low bioavailability can lead to sub-therapeutic concentrations at the target site, resulting in poor efficacy.[2]
Q2: this compound is described as "orally active." What does this imply about its bioavailability?
A2: "Orally active" or "orally bioavailable" indicates that the compound can be absorbed from the gastrointestinal tract to some extent and produce a biological effect when administered orally.[10][11][12] However, it does not specify the percentage of bioavailability, which can range from low to high. For instance, another CDK7 inhibitor, ICEC0942, was specifically developed to have improved oral bioavailability over its predecessors.[13] Therefore, even for an orally active compound, there may be room for significant improvement.
Q3: What are the first steps to take if poor bioavailability of this compound is suspected?
A3: The first step is to quantify the issue. This involves conducting a formal pharmacokinetic (PK) study in an animal model (e.g., mice or rats). A typical study would involve administering a known dose of this compound both orally (PO) and intravenously (IV). By comparing the area under the concentration-time curve (AUC) for both routes (AUC-PO vs. AUC-IV), you can calculate the absolute bioavailability. This data provides a baseline and helps in setting goals for improvement.
Q4: What are some common formulation strategies to enhance the bioavailability of hydrophobic compounds like this compound?
A4: For hydrophobic drugs, several formulation strategies can be employed to improve bioavailability by enhancing solubility and dissolution.[2] These are summarized in the table below.
| Strategy | Principle | Potential Advantages | Considerations |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract.[3] | Increases solubilization, can enhance absorption via lymphatic pathways, potentially bypassing first-pass metabolism.[3] | Formulation development can be complex; physical stability of the formulation needs to be assessed. |
| Amorphous Solid Dispersions | The crystalline drug is converted into a higher-energy amorphous state by dispersing it in a polymer matrix. | Significantly increases aqueous solubility and dissolution rate.[3] | The amorphous form can be unstable and may revert to the crystalline state over time. |
| Nanoparticle Formulations | The drug's particle size is reduced to the nanometer range, which increases the surface area for dissolution.[3][7] | Enhances dissolution rate according to the Noyes-Whitney equation; can be used for targeted delivery.[3] | Manufacturing can be complex and costly; potential for particle agglomeration. |
| Use of Co-solvents | A water-miscible solvent is mixed with water to increase the solubility of a poorly soluble drug.[2] | Simple and straightforward for preclinical formulations (e.g., DMSO, PEG300).[5] | Potential for drug precipitation upon dilution in aqueous GI fluids; toxicity of some solvents at high concentrations. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin (B1172386) molecule.[4] | Increases aqueous solubility and can mask unpleasant taste.[4] | Limited to molecules that can fit into the cyclodextrin cavity; can be a costly excipient. |
Experimental Protocols
Protocol: Preparation and In Vivo Evaluation of a Simple Co-solvent Formulation for this compound
This protocol describes the preparation of a simple formulation for oral administration in mice to assess the pharmacokinetics of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Syringes and oral gavage needles
Procedure:
-
Preparation of the Vehicle:
-
Prepare a vehicle mixture of DMSO:PEG300:Tween 80:Saline in a ratio of 10:40:5:45 by volume.
-
For example, to make 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL saline.
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
-
Preparation of this compound Formulation (Example: 5 mg/mL):
-
Weigh the required amount of this compound. For 1 mL of a 5 mg/mL solution, weigh 5 mg of the compound.
-
First, dissolve the 5 mg of this compound in 100 µL of DMSO. Ensure it is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Add 400 µL of PEG300 to the DMSO solution and vortex until mixed.
-
Add 50 µL of Tween 80 and vortex again.
-
Finally, add 450 µL of saline dropwise while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, the concentration may be too high for this vehicle, and a lower concentration or different vehicle should be tested.
-
-
In Vivo Administration (Example):
-
Use an appropriate animal model (e.g., female BALB/c mice, 6-8 weeks old).
-
Dose the mice orally via gavage. For a 20g mouse receiving a 10 mg/kg dose, you would administer 40 µL of the 5 mg/mL formulation (Dose volume = (Weight in kg * Dose in mg/kg) / Concentration in mg/mL).
-
At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Use the concentration-time data to calculate key pharmacokinetic parameters.
-
Visualizations
References
- 1. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. upm-inc.com [upm-inc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CDK7-IN-1 | CDK | 1957203-02-9 | Invivochem [invivochem.com]
- 6. mjournal.squ.edu.om [mjournal.squ.edu.om]
- 7. researchgate.net [researchgate.net]
- 8. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 9. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7-IN-26_TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | CDK | | Invivochem [invivochem.cn]
- 13. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Cdk7-IN-26 toxicity in animal models
Disclaimer: No public data specifically detailing the toxicity or administration of Cdk7-IN-26 in animal models is currently available. The following troubleshooting guide and frequently asked questions have been compiled based on published research on other selective CDK7 inhibitors. This information should be used as a general guide, and researchers should perform their own dose-finding and toxicity studies for this compound.
Troubleshooting Guide
This guide addresses potential issues researchers might face when working with this compound in animal models, assuming its behavior is similar to other CDK7 inhibitors.
| Problem | Possible Cause | Troubleshooting Steps |
| High mortality or severe adverse events (e.g., significant weight loss, lethargy) | Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD). | 1. Conduct a dose-range finding study: Start with a low dose and escalate to determine the MTD in your specific animal model and strain. 2. Review literature on similar compounds: Compare your dosing with published data for other CDK7 inhibitors, such as YKL-5-124 or samuraciclib (B608046), which have shown good tolerability in some models.[1] |
| On-target toxicity: Inhibition of CDK7 can impact highly proliferative normal tissues. | 1. Staggered dosing schedule: Consider intermittent dosing (e.g., once every two or three days) instead of daily administration to allow for recovery. 2. Monitor for specific organ toxicities: Based on data from other CDK7 inhibitors, pay close attention to gastrointestinal and hematological systems.[2][3] | |
| Off-target effects: The compound may be inhibiting other kinases. | 1. Kinome profiling: If possible, perform kinome profiling to assess the selectivity of this compound. 2. Compare with known CDK7 inhibitor toxicities: If observed toxicities are inconsistent with those reported for other highly selective CDK7 inhibitors, off-target effects may be a primary cause. | |
| Lack of tumor growth inhibition | Insufficient dose or exposure: The dose may be too low to achieve a therapeutic concentration in the tumor. | 1. Dose escalation: If no toxicity is observed, cautiously escalate the dose. 2. Pharmacokinetic (PK) analysis: Determine the concentration of this compound in plasma and tumor tissue over time to ensure adequate exposure. |
| Inappropriate vehicle or route of administration: Poor solubility or bioavailability can limit efficacy. | 1. Optimize formulation: Test different vehicles to improve solubility and stability. 2. Alternative administration routes: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) injection. | |
| Tumor model resistance: The specific cancer model may not be dependent on CDK7 activity. | 1. In vitro sensitivity testing: Confirm the sensitivity of your cancer cell line to this compound in vitro before starting in vivo experiments. 2. Combination therapy: Consider combining this compound with other agents. CDK7 inhibitors have shown synergy with other anti-cancer drugs. | |
| Gastrointestinal (GI) toxicity (e.g., diarrhea, weight loss) | On-target effect on intestinal epithelium: The GI tract has a high cell turnover rate and can be sensitive to cell cycle inhibitors. | 1. Supportive care: Provide nutritional support and hydration. 2. Dose reduction or schedule modification: Lower the dose or use an intermittent dosing schedule. 3. Symptomatic treatment: Administer anti-diarrheal agents as appropriate, in consultation with veterinary staff. |
| Hematological toxicity (e.g., neutropenia, thrombocytopenia) | On-target effect on hematopoietic stem cells: Bone marrow is sensitive to agents that inhibit cell proliferation. | 1. Monitor blood counts: Perform complete blood counts (CBCs) regularly. 2. Dose holidays: Institute breaks in treatment to allow for bone marrow recovery. 3. Supportive care: Consider the use of growth factors if severe myelosuppression is observed, following institutional guidelines. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CDK7 inhibitors?
A1: Cyclin-dependent kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription.[4][5][6] As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[3] It is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[4] By inhibiting CDK7, compounds like this compound can induce cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on transcription.[4]
Q2: What are the common toxicities observed with CDK7 inhibitors in animal models?
A2: While some selective CDK7 inhibitors like YKL-5-124 and samuraciclib have been reported to be well-tolerated with minimal toxicity in preclinical models,[1] clinical trials with other CDK7 inhibitors have revealed potential toxicities. The most common treatment-related adverse events for the CDK7 inhibitor LY3405105 in a phase I study included diarrhea, nausea, fatigue, vomiting, abdominal pain, anemia, and decreased platelet count.[2][3] Therefore, researchers working with this compound should proactively monitor for gastrointestinal and hematological adverse effects.
Q3: Which animal models are suitable for testing this compound?
A3: The choice of animal model will depend on the research question. Standard immunodeficient mouse models (e.g., NOD/SCID, NSG) are commonly used for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) studies to assess anti-tumor efficacy. Syngeneic models in immunocompetent mice can be used to evaluate the impact of CDK7 inhibition on the tumor microenvironment and anti-tumor immunity.[7]
Q4: What is a typical starting dose and administration route for a novel CDK7 inhibitor in mice?
A4: Without specific data for this compound, determining a starting dose requires a pilot study. A literature review of similar compounds can provide a starting range. For example, some preclinical studies with CDK7 inhibitors have used intraperitoneal (IP) injections. A dose-range finding study is essential to establish the maximum tolerated dose (MTD) for this compound in the specific mouse strain being used.
Experimental Protocols
The following are generalized protocols based on methodologies reported for other CDK7 inhibitors. These should be adapted and optimized for this compound.
Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use the same strain of mice that will be used for efficacy studies (e.g., CD-1, C57BL/6, or an immunodeficient strain).
-
Group Size: Use 3-5 mice per group.
-
Dose Escalation:
-
Start with a low dose (e.g., 5-10 mg/kg), informed by any available in vitro data or data from similar compounds.
-
Prepare several dose levels with escalating concentrations.
-
Administer this compound via the intended route (e.g., oral gavage, IP injection).
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming.
-
Record body weight at least three times per week.
-
The MTD is often defined as the highest dose that does not cause more than 10-15% body weight loss or any signs of severe morbidity.
-
-
Endpoint: The study duration is typically 7-14 days. At the end of the study, perform a necropsy and consider collecting blood for hematology and serum chemistry, as well as major organs for histopathology.
In Vivo Efficacy Study (Xenograft Model)
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment:
-
Administer this compound at a dose below the MTD.
-
The control group should receive the vehicle used to dissolve this compound.
-
Administer treatment according to a predetermined schedule (e.g., daily, 5 days on/2 days off).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Euthanize animals if tumors become ulcerated or if signs of excessive toxicity are observed.
-
Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
Visualizations
Caption: Dual roles of CDK7 in cell cycle and transcription, and the inhibitory action of this compound.
References
- 1. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
challenges with Cdk7-IN-26 covalent binding kinetics
Welcome to the technical support center for Cdk7-IN-26 and related covalent inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving the covalent cyclin-dependent kinase 7 (CDK7) inhibitor, this compound, and its analogs like THZ1 and YKL-5-124.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent Potency (IC50) Measurements
Question: Why do I observe high variability in the IC50 value of my covalent CDK7 inhibitor?
Answer: The IC50 value of a covalent inhibitor like this compound is highly dependent on the pre-incubation time with the target protein.[1] Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent, often irreversible bond.[1] A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation will lead to a lower IC50.[1] For example, studies with the covalent CDK7 inhibitor THZ1 clearly show a leftward shift in IC50 values (increased potency) with longer pre-incubation times.[2][3]
Troubleshooting Guide:
-
Standardize Pre-incubation Time: Use a consistent pre-incubation period across all experiments to ensure that potency comparisons are meaningful.[1]
-
Determine Kinetic Parameters: For a more accurate assessment, determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate).[1] The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency than the IC50.[1][4]
-
Run a Time-Dependency Assay: To confirm a covalent mechanism, measure the IC50 at multiple pre-incubation time points. A progressive decrease in IC50 with increasing pre-incubation time is a hallmark of covalent inhibitors.[1][3]
Issue 2: Confirming Covalent Target Engagement in Cells
Question: How can I be certain that this compound is forming a covalent bond with CDK7 inside the cell?
Answer: Confirming covalent binding in a cellular context requires specific experimental approaches to distinguish it from potent, non-covalent binding.
Troubleshooting Guide:
-
Washout Experiments: This is a key method to assess irreversible binding. After treating cells with the inhibitor, unbound compound is removed by washing. If the inhibitory effect on downstream signaling (e.g., phosphorylation of RNA Polymerase II) persists after washout, it strongly suggests a covalent interaction.[1]
-
Use a Non-Covalent Analog: Synthesize or obtain a control compound that is structurally identical to this compound but lacks the reactive "warhead" (the electrophilic group responsible for covalent bond formation).[3] This non-covalent analog should show reversible effects in washout experiments. For example, YKL-5-167 is a non-covalent analog of the covalent inhibitor YKL-5-124.[2]
-
Mutate the Target Cysteine: The covalent inhibitor THZ1 targets a non-catalytic cysteine (C312) on CDK7.[2] A powerful way to prove on-target covalent engagement is to use CRISPR/Cas9 to mutate this cysteine to a non-nucleophilic residue, like serine (C312S). This mutation should render the cells resistant to the covalent inhibitor's effects, demonstrating that the covalent interaction at this specific site is responsible for the observed phenotype.[2]
-
Intact Cell Mass Spectrometry: Advanced proteomic techniques can directly identify the covalent modification of CDK7 by the inhibitor in cell lysates. KiNativ™ profiling is one such method that measures an inhibitor's ability to block the binding of a reactive ATP probe to kinases, confirming target engagement.[3]
Issue 3: Unexpected or Lack of Downstream Effects
Question: I'm using a potent covalent CDK7 inhibitor, but I'm not seeing the expected decrease in RNA Polymerase II CTD phosphorylation, or I'm seeing other unexpected phenotypes. Why?
Answer: The cellular effects of CDK7 inhibition can be complex due to its dual role in transcription and cell cycle control and potential off-target activities of some inhibitors.[5][6]
Troubleshooting Guide:
-
Assess Off-Target Effects: While newer inhibitors like YKL-5-124 are highly selective for CDK7, earlier compounds like THZ1 also potently inhibit CDK12 and CDK13.[2][7] Inhibition of CDK12/13 can confound results, as they also phosphorylate the RNA Pol II CTD (at Serine 2).[3][8] It is crucial to know the selectivity profile of the specific inhibitor you are using.
-
Consider the Dual Functions of CDK7: CDK7 acts as a CDK-activating kinase (CAK) for cell cycle CDKs (CDK1, CDK2) and as a component of the transcription factor TFIIH.[9][10] Some highly selective inhibitors, like YKL-5-124, have been shown to cause a predominant cell cycle arrest phenotype (G1/S arrest) with less dramatic effects on global RNA Pol II CTD phosphorylation at certain concentrations.[2][7] The observed phenotype may depend on inhibitor concentration and cell type.
-
Check Buffer Components: In biochemical assays, ensure your buffer does not contain nucleophiles like DTT or β-mercaptoethanol, as these can react with and quench your covalent inhibitor.[1]
-
Evaluate Compound Stability: Assess the stability of your inhibitor in your specific cell culture media and assay conditions. Degradation of the compound can lead to a loss of activity.
Issue 4: Distinguishing On-Target from Off-Target Toxicity
Question: How can I ensure that the observed cell death or phenotype is due to CDK7 inhibition and not off-target effects?
Answer: This is a critical question in drug development. A multi-faceted approach is required for validation.
Troubleshooting Guide:
-
Chemical and Genetic Rescue: The gold standard is to perform a rescue experiment.
-
Chemical: Use a non-covalent analog control. This compound should not produce the same potent, lasting effect as the covalent inhibitor.[2]
-
Genetic: Use the C312S mutant cell line described in Issue 2. If the phenotype (e.g., cell cycle arrest, apoptosis) is rescued in the mutant cells treated with the inhibitor, it confirms the effect is on-target.[2]
-
-
Profiling: Use kinome-wide profiling to empirically determine the selectivity of your inhibitor.[3][11] If other kinases are inhibited at similar concentrations, they may contribute to the observed phenotype.[12]
Quantitative Data Summary
The following tables summarize key kinetic and potency data for commonly cited covalent CDK7 inhibitors.
Table 1: Biochemical Potency and Kinetic Parameters of Covalent CDK7 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Assay Conditions | Kinetic Parameters (k_inact/K_I) (M⁻¹s⁻¹) | Reference |
| THZ1 | CDK7, CDK12, CDK13 | 3.7 nM | 3 hr pre-incubation | 16,000 | [2][3] |
| YKL-5-124 | CDK7 | 9.7 nM | Fixed time-point | 140,000 | [2] |
| YKL-5-124 | CDK12 | >10,000 nM | 1 mM ATP | Not Applicable | [2] |
| YKL-5-124 | CDK13 | >10,000 nM | 1 mM ATP | Not Applicable | [2] |
Note: IC50 values for covalent inhibitors are highly dependent on assay time.
Key Experimental Protocols
Protocol 1: Biochemical Kinase Assay for Covalent Inhibitor Kinetics
This protocol is adapted for determining the time-dependent inhibition of CDK7.
-
Reagents:
-
Recombinant CDK7/Cyclin H/MAT1 complex (e.g., BPS Bioscience, Cat# 40098).[13]
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
CDK substrate peptide (e.g., Cdk7/9tide).[14]
-
ATP (at or below Km concentration for KI/kinact determination).
-
Covalent inhibitor stock solution in DMSO.
-
Detection Reagent (e.g., ADP-Glo™, Promega).
-
-
Procedure:
-
Prepare serial dilutions of the covalent inhibitor in DMSO.
-
Add the inhibitor dilutions to wells of a 96-well plate. Also include a DMSO-only control.
-
Add the CDK7 enzyme complex to the wells and pre-incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature. This step is critical for covalent inhibitors.
-
Initiate the kinase reaction by adding a mix of the substrate peptide and ATP.
-
Allow the reaction to proceed for a fixed time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and quantify the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the percentage of enzyme activity remaining against the pre-incubation time for each inhibitor concentration.
-
Fit the data to a pseudo-first-order kinetics model to determine the observed rate of inactivation (kobs) at each concentration.
-
Plot kobs versus inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI .
-
Protocol 2: Cellular Target Engagement via Western Blot
This protocol assesses the phosphorylation status of CDK7 substrates in cells.[15]
-
Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat, HAP1) and allow them to adhere or reach the desired confluency.
-
Treat cells with various concentrations of the covalent CDK7 inhibitor (and/or a non-covalent control) for the desired time (e.g., 6 hours).
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies. Key antibodies include:
-
Phospho-RNA Pol II CTD (Ser5)
-
Phospho-RNA Pol II CTD (Ser7)
-
Total RNA Pol II (Rpb1)
-
Phospho-CDK1 (Thr161)
-
Phospho-CDK2 (Thr160)
-
Actin or Tubulin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control. A dose-dependent decrease in the phosphorylation of CDK7 substrates indicates target engagement.[15]
-
Visualizations
Caption: Dual roles of CDK7 in transcription and cell cycle progression.
Caption: Workflow for determining covalent binding kinetic parameters.
Caption: Troubleshooting logic for low covalent inhibitor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Phenotypes with Cdk7-IN-26
Welcome to the technical support center for Cdk7-IN-26. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes when using this selective covalent Cyclin-dependent kinase 7 (CDK7) inhibitor.
Introduction to this compound: this compound is a highly selective covalent inhibitor of CDK7. It is analogous to other well-characterized selective CDK7 inhibitors like YKL-5-124. Understanding its on-target and potential off-target effects is crucial for accurate data interpretation. This resource provides frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual aids to navigate your research challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a covalent inhibitor that specifically targets a cysteine residue (C312) located outside the active site of CDK7.[1] This covalent modification leads to irreversible inhibition of CDK7's kinase activity. CDK7 is a central regulator of two critical cellular processes: cell cycle progression and transcription.[2][3][4]
-
Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[1][3][4][5]
-
Transcriptional Regulation: As part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is crucial for transcription initiation and elongation.[2][6][7]
Q2: I'm observing a strong cell cycle arrest but minimal changes in global transcription. Is this expected?
A2: Yes, this is an expected phenotype for a highly selective CDK7 inhibitor like this compound (and YKL-5-124).[1] Studies have shown that selective inhibition of CDK7 predominantly leads to a G1/S phase cell cycle arrest.[1] This is due to the inhibition of CDK7's CAK activity, which prevents the activation of CDK1 and CDK2.[1] Surprisingly, and in contrast to less selective inhibitors, a minimal effect on global RNA Polymerase II CTD phosphorylation is often observed.[1]
Q3: My previous experiments with a different CDK7 inhibitor (e.g., THZ1) showed significant transcriptional repression. Why is this compound different?
A3: The difference in phenotype is likely due to inhibitor selectivity. THZ1 is a potent CDK7 inhibitor but also exhibits significant off-target activity against CDK12 and CDK13.[1] The profound transcriptional repression observed with THZ1 is attributed to this polypharmacology, as CDK12/13 are also critical for transcriptional regulation. This compound is designed to be highly selective for CDK7, thus unmasking the predominant cell cycle phenotype of selective CDK7 inhibition.[1]
Q4: Can this compound induce apoptosis?
A4: Yes, prolonged inhibition of CDK7 can lead to apoptosis in cancer cells. The induction of apoptosis is often observed following cell cycle arrest. In some cancer cell lines, such as multiple myeloma, treatment with selective CDK7 inhibitors has been shown to potently induce apoptosis.[8]
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While this compound is designed for high selectivity, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations.[9][10] It is crucial to use the lowest effective concentration and include appropriate controls in your experiments. If you suspect off-target effects, consider performing kinase profiling assays or using a structurally distinct CDK7 inhibitor as a control.
Troubleshooting Unexpected Phenotypes
| Observed Phenotype | Potential Cause | Troubleshooting Steps |
| No observable effect on cell cycle or transcription | 1. Inactive compound. 2. Insufficient concentration or treatment time. 3. Cell line is resistant to CDK7 inhibition. | 1. Verify compound integrity and solubility. 2. Perform a dose-response and time-course experiment. 3. Confirm CDK7 expression in your cell line. 4. Assess target engagement by checking for inhibition of CDK1/2 phosphorylation via Western blot. |
| Significant transcriptional repression (similar to THZ1) | 1. High concentration of this compound leading to off-target effects. 2. The specific cancer cell line may have a unique dependency on CDK7 for transcription. | 1. Lower the concentration of this compound to a more selective range. 2. Compare the gene expression profile to that induced by a selective CDK12/13 inhibitor. 3. Validate key transcriptional changes with qPCR. |
| Unexpected activation of a signaling pathway | Paradoxical pathway activation can be a rare consequence of kinase inhibitor treatment. | 1. Confirm the observation with a repeat experiment. 2. Use a different selective CDK7 inhibitor to see if the effect is consistent. 3. Investigate potential feedback loops or compensatory mechanisms in the affected pathway. |
| Induction of an immune response | Recent studies show that CDK7 inhibition can cause DNA replication stress and genome instability, triggering an immune response. | 1. This may be an on-target effect. 2. Analyze the expression of pro-inflammatory cytokines and chemokines. 3. Assess markers of DNA damage and replication stress (e.g., γH2AX). |
Experimental Protocols
Western Blotting for CDK7 Target Engagement and Downstream Effects
Objective: To assess the inhibition of CDK7 activity by measuring the phosphorylation of its downstream targets.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-CDK1 (Thr161)
-
Total CDK1
-
Phospho-CDK2 (Thr160)
-
Total CDK2
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Total RNA Polymerase II
-
GAPDH or β-actin (loading control)
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with this compound or DMSO for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To measure the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Assay: Perform the viability assay according to the manufacturer's protocol (e.g., add MTT reagent and solubilize formazan (B1609692) crystals, or add CellTiter-Glo® reagent and measure luminescence).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the inhibitor concentration.
Visualizations
Caption: Cdk7's dual role in cell cycle and transcription.
Caption: Troubleshooting unexpected phenotypes.
Caption: Interpreting results based on inhibitor selectivity.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Understanding Off-Target Profiles of CDK7 Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "Cdk7-IN-26" is not available in the public domain at this time. The following information is provided as a reference for researchers, scientists, and drug development professionals working with Cyclin-Dependent Kinase 7 (CDK7) inhibitors. The data and guidance are based on the characterization of other well-documented, selective CDK7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they important to consider?
A1: Off-target effects refer to the modulation of proteins other than the intended therapeutic target by a drug molecule. In the context of kinase inhibitors, this means the inhibition of kinases other than the primary target (e.g., CDK7). Understanding the off-target profile of an inhibitor is crucial for several reasons:
-
Interpretation of Experimental Results: Off-target effects can lead to unexpected biological responses, complicating the interpretation of experimental data and the attribution of a phenotype solely to the inhibition of the primary target.
-
Potential for Toxicity: Inhibition of other essential kinases can lead to cellular toxicity and adverse effects in preclinical and clinical settings.
-
Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the therapeutic efficacy of a drug through a multi-targeted mechanism. A comprehensive understanding of these interactions is key for rational drug design and combination therapies.
Q2: How is the selectivity of a CDK7 inhibitor determined?
A2: The selectivity of a CDK7 inhibitor is typically assessed through large-scale screening assays against a broad panel of kinases (kinome). Common methods include:
-
Biochemical Assays: These in vitro assays measure the direct inhibition of the enzymatic activity of a large number of purified kinases.
-
Cell-Based Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or chemical proteomics approaches (e.g., KiNativ) assess target engagement and inhibition within a more physiologically relevant cellular context.
The results are often reported as the concentration of the inhibitor required to inhibit 50% of a kinase's activity (IC50) or as the percentage of inhibition at a fixed concentration.
Troubleshooting Guide
Problem: I am observing a phenotype that is inconsistent with known functions of CDK7.
-
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases by the CDK7 inhibitor you are using.
-
Troubleshooting Steps:
-
Review the Inhibitor's Selectivity Profile: If available, carefully examine the kinome scan data for your specific inhibitor. Identify any off-target kinases that are potently inhibited at the concentrations used in your experiments.
-
Consult the Literature: Research the known biological functions of the identified off-target kinases to determine if their inhibition could explain the observed phenotype.
-
Use a Structurally Different Inhibitor: Employ a second, structurally distinct CDK7 inhibitor with a different off-target profile. If the phenotype persists, it is more likely to be an on-target effect of CDK7 inhibition.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete CDK7 and see if this recapitulates the inhibitor-induced phenotype.
-
Problem: I am seeing significant cell toxicity at concentrations required for CDK7 inhibition.
-
Possible Cause: The toxicity may be a result of inhibiting off-target kinases that are essential for cell survival.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine the lowest effective concentration for CDK7 inhibition and assess toxicity at each concentration.
-
Examine the Off-Target Profile for Toxicity-Related Kinases: Look for potent inhibition of kinases known to be critical for cell viability.
-
Compare with Other CDK7 Inhibitors: Assess the toxicity profile of other CDK7 inhibitors with different selectivity profiles. This can help to de-risk the primary target and identify problematic off-targets.
-
Off-Target Kinase Inhibition Profiles of Representative CDK7 Inhibitors
The following tables summarize the off-target kinase inhibition data for two well-characterized CDK7 inhibitors, SY-351 and YKL-5-124. This data is provided to illustrate the type of information that is critical for interpreting experimental results.
Table 1: Off-Target Profile of SY-351
| Kinase | % Inhibition at 1 µM |
| CDK7 | >90% |
| CDK12 | >50% |
| CDK13 | >50% |
| Other 4 kinases | >50% |
Data from a KiNativ profiling in a panel of 252 kinases. At a lower concentration of 0.2 µM, CDK7 was the only kinase inhibited by more than 50%[1][2].
Table 2: Selectivity of YKL-5-124
| Kinase | IC50 (nM) |
| CDK7 | 53.5 |
| CDK12 | No inhibition at tested concentrations |
| CDK13 | No inhibition at tested concentrations |
YKL-5-124 is a highly selective covalent inhibitor of CDK7 with no off-target activity observed for the closely related kinases CDK12 and CDK13[3].
Experimental Protocols
Method 1: KiNativ™ Kinase Profiling (as used for SY-351)
This method is a mass spectrometry-based chemical proteomics approach to assess kinase inhibitor selectivity and target engagement in a cellular context.
-
Cell Culture and Treatment: Cells (e.g., A549) are cultured to a suitable density and treated with the CDK7 inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified period.
-
Cell Lysis: After treatment, cells are harvested and lysed to prepare a soluble protein extract.
-
Probe Labeling: The cell lysates are incubated with a biotinylated ATP or ADP acyl phosphate (B84403) probe. This probe covalently labels the ATP binding site of active kinases.
-
Enrichment of Labeled Kinases: The biotin-labeled kinases are enriched from the lysate using streptavidin-coated beads.
-
Proteolytic Digestion: The enriched kinases are digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each identified kinase in the inhibitor-treated samples is compared to the vehicle control to determine the percentage of inhibition.
Method 2: In Vitro Kinase Inhibition Assay (as used for YKL-5-124)
This is a biochemical assay to determine the potency of an inhibitor against purified kinases.
-
Reagents:
-
Purified recombinant kinase (e.g., CDK7/CycH/MAT1, CDK12/CycK, CDK13/CycK).
-
Kinase-specific substrate (e.g., a peptide or protein).
-
ATP (often used at a concentration close to its Michaelis-Menten constant, Km).
-
CDK7 inhibitor at a range of concentrations.
-
Assay buffer.
-
-
Assay Procedure:
-
The inhibitor is pre-incubated with the kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) is measured. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based detection systems.
-
-
Data Analysis:
-
The amount of product formed is plotted against the inhibitor concentration.
-
The data is fitted to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
-
Visualizations
References
Technical Support Center: Addressing Cdk7 Inhibitor-Induced Apoptosis Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals distinguish between true on-target apoptosis and experimental artifacts when using Cdk7 inhibitors, such as Cdk7-IN-26.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cdk7 inhibitors?
Cyclin-dependent kinase 7 (Cdk7) is a crucial enzyme with dual roles in regulating the cell cycle and gene transcription.[1][2][3][4] As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4][5] Additionally, Cdk7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation.[3][4][6] Cdk7 inhibitors block these functions, leading to cell cycle arrest and inhibition of transcription, particularly of genes with super-enhancers that are often associated with oncogenes.[3]
Q2: Why is apoptosis an expected outcome of Cdk7 inhibition?
By inhibiting the transcription of key survival genes and causing cell cycle arrest, Cdk7 inhibitors can induce apoptosis.[1][2][6] The suppression of anti-apoptotic proteins and the inability of cancer cells to progress through the cell cycle can trigger programmed cell death. Several studies have demonstrated that treatment with Cdk7 inhibitors leads to increased markers of apoptosis, such as cleaved PARP and caspase activity, in various cancer cell lines.[7][8]
Q3: What are potential off-target effects of kinase inhibitors that could lead to apoptosis artifacts?
While modern kinase inhibitors are designed for specificity, off-target effects can occur, leading to misinterpretation of experimental results.[9][10][11] These off-target effects can include:
-
Inhibition of other kinases: The inhibitor may bind to and inhibit other kinases that are critical for cell survival, leading to apoptosis independent of Cdk7 inhibition.[11][12]
-
General cytotoxicity: At high concentrations, the chemical scaffold of the inhibitor or its solvent (e.g., DMSO) can be toxic to cells, causing non-specific cell death that may be mistaken for apoptosis.[13]
-
Induction of cellular stress responses: The inhibitor might induce stress pathways, such as the unfolded protein response, which can lead to apoptosis if the stress is prolonged or severe.[7]
Q4: How can I differentiate between on-target Cdk7-mediated apoptosis and experimental artifacts?
Distinguishing on-target effects from artifacts is crucial for accurate data interpretation. Key strategies include:
-
Dose-response correlation: On-target effects should correlate with the inhibitor's potency for Cdk7. A thorough dose-response analysis should be conducted to determine the IC50 for Cdk7 inhibition and the EC50 for apoptosis induction.
-
Structure-activity relationship: Using a structurally related but inactive control compound can help determine if the observed apoptosis is due to the specific chemical structure's intended activity.
-
Target engagement and downstream signaling: Confirm that the inhibitor is engaging Cdk7 at concentrations that induce apoptosis by assessing the phosphorylation status of known Cdk7 substrates, such as the C-terminal domain of RNA Polymerase II.[14]
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of Cdk7 should rescue the apoptotic phenotype.
Q5: What are the essential controls for an experiment investigating Cdk7 inhibitor-induced apoptosis?
Proper controls are fundamental to a well-designed experiment:
-
Vehicle control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for solvent-induced toxicity.[13]
-
Untreated control: Cells that are not exposed to any treatment to establish a baseline for cell health and apoptosis.
-
Positive control: A known inducer of apoptosis (e.g., staurosporine) to ensure that the apoptosis detection method is working correctly.
-
Negative control cell line: A cell line known to be resistant to Cdk7 inhibition, if available.
Troubleshooting Guides
Problem 1: High levels of apoptosis are observed at all concentrations of this compound, including very low ones.
-
Possible Cause: Compound cytotoxicity or contamination.
-
Troubleshooting Steps:
-
Verify Compound Purity and Integrity: Ensure the inhibitor is of high purity and has been stored correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided.[13]
-
Test a Broader and Lower Concentration Range: Perform a dose-response experiment with a wider range of concentrations, including sub-nanomolar levels, to see if a dose-dependent effect can be established.
-
Assess Solvent Toxicity: Run a vehicle control with varying concentrations of the solvent (e.g., DMSO) to rule out solvent-induced cell death.[13]
-
Use a Cell Viability Assay: Employ a cell viability assay, such as MTT or CellTiter-Glo, to distinguish between cytotoxic effects and programmed cell death.
-
Problem 2: Inconsistent apoptosis results between experiments with this compound.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition, as these factors can influence cellular responses to inhibitors.
-
Check Reagent Stability: Aliquot and store reagents, including the Cdk7 inhibitor and apoptosis detection kits, according to the manufacturer's instructions to maintain their activity.
-
Optimize Treatment Duration: Perform a time-course experiment to identify the optimal time point for observing apoptosis after inhibitor treatment.
-
Problem 3: Apoptosis is observed after this compound treatment, but downstream markers of Cdk7 inhibition are not affected.
-
Possible Cause: Off-target effects of the inhibitor.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use Western blotting to check for decreased phosphorylation of the RNA Polymerase II C-terminal domain (Ser5 and Ser7) or other known Cdk7 substrates at the same concentrations and time points that induce apoptosis.
-
Perform a Kinase Profile Screen: If available, screen the inhibitor against a panel of kinases to identify potential off-target interactions.[16]
-
Use a More Specific Cdk7 Inhibitor: Compare the results with a different, structurally unrelated, and highly selective Cdk7 inhibitor, such as YKL-5-124, which has been shown to have minimal off-target effects on CDK12/13.[15]
-
Quantitative Data Summary
Table 1: IC50 Values of Representative Cdk7 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay Type | Reported IC50 / Effective Concentration |
| THZ1 | Jurkat | T-cell leukemia | Cell Viability | ~25 nM |
| THZ1 | HCT-116 | Colorectal Carcinoma | Cell Viability | ~50 nM |
| YKL-5-124 | MOLM-13 | Acute Myeloid Leukemia | Cell Viability | ~20 nM |
| YKL-5-124 | HCT-116 | Colorectal Carcinoma | Cell Viability | ~40 nM |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Protocol 1: Dose-Response Experiment for Cdk7 Inhibitor Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]
-
Inhibitor Preparation: Prepare a 2x serial dilution of this compound in complete cell culture medium. Include a vehicle-only control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the percentage of viable cells against the inhibitor concentration and calculate the IC50 value.
Protocol 2: Western Blot Analysis of Cdk7 Target Engagement
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[14]
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-RNA Polymerase II (Ser5/Ser7), total RNA Polymerase II, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Protocol 3: Apoptosis Quantification by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound as determined from the dose-response experiment.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations
Caption: Cdk7 signaling in transcription and cell cycle, and its inhibition leading to apoptosis.
Caption: A workflow for troubleshooting unexpected apoptosis results with Cdk7 inhibitors.
Caption: Potential causes of artifactual apoptosis in Cdk7 inhibitor experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK7 inhibition promotes glioblastoma cell death through convergent transcriptional and metabolic stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to Use Inhibitors [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
Cdk7-IN-26 formulation for animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of Cdk7-IN-26 for animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[2][5][6] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates RNA Polymerase II, a key step in initiating transcription.[7] By inhibiting CDK7, this compound can block both cell cycle progression and transcription, leading to apoptosis in cancer cells that are highly dependent on these processes.[4]
Q2: What is a recommended formulation for this compound for oral administration in mice?
A2: Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. A commonly suggested formulation for oral gavage is a co-solvent system. One such formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS. It is critical to prepare this formulation fresh daily and to ensure the components are added in the correct order to achieve a clear solution.
Q3: My this compound formulation is precipitating. What can I do?
A3: Precipitation is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Order of Solvents: Ensure you are adding the solvents in the correct sequence. The compound should first be fully dissolved in DMSO before adding PEG300, followed by Tween 80, and finally the aqueous component (saline/PBS).
-
Sonication and Warming: Gentle warming of the solution to 37°C or brief sonication can help dissolve the compound and any precipitate that has formed.
-
Fresh Preparation: Always prepare the formulation fresh before each use to minimize the chances of precipitation over time.
-
Concentration Check: The concentration of this compound might be too high for the chosen vehicle. Consider performing a solubility test to determine the maximum soluble concentration in your formulation.
Q4: What are the potential side effects of CDK7 inhibitors in animal models?
A4: While specific in vivo toxicity data for this compound is not extensively published, studies with other CDK7 inhibitors in preclinical and clinical settings have reported some adverse effects. These can include gastrointestinal issues (diarrhea, nausea), myelosuppression (anemia, decreased platelet count), and fatigue.[8] It is crucial to monitor the animals closely during the study for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Q5: How should I store this compound?
A5: As a solid powder, this compound should be stored at -20°C for long-term stability. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent tumor growth inhibition | Inaccurate dosing due to precipitation or inhomogeneous formulation. | Ensure the formulation is a clear solution or a uniform suspension before each administration. Prepare fresh daily. Verify the accuracy of dosing volumes. |
| Animal-to-animal variability in drug metabolism. | Increase the number of animals per group to improve statistical power. Ensure consistent animal strain, age, and weight. | |
| Animal distress or weight loss | Formulation toxicity. | Run a tolerability study with the vehicle alone to rule out vehicle-induced toxicity. Consider reducing the concentration of DMSO or other organic solvents if possible. |
| On-target toxicity of this compound. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Reduce the dosage or the frequency of administration. | |
| Difficulty with oral gavage | Improper technique. | Ensure personnel are well-trained in oral gavage procedures for mice. Use appropriately sized and flexible gavage needles to minimize the risk of esophageal injury. |
| High viscosity of the formulation. | If the formulation is too viscous, you can try using PEG400 instead of PEG300, as it has a lower viscosity.[9] However, ensure the compound remains soluble. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Source |
| Cdk7-IN-4 | DMSO | 125 mg/mL (requires sonication) | MedChemExpress |
| A similar CDK inhibitor | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ResearchGate |
| IV-361 | DMSO | 90 mg/mL | InvivoChem |
| IV-361 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.25 mg/mL | InvivoChem |
| IV-361 | 10% DMSO + 90% Corn Oil | ≥ 2.25 mg/mL | InvivoChem |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a clear and stable solution of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes and syringes
Procedure:
-
Calculate the required amounts: Determine the total volume of formulation needed based on the number of animals, dose, and dosing volume (typically 5-10 mL/kg).
-
Dissolve this compound in DMSO: Weigh the required amount of this compound powder and place it in a sterile conical tube. Add the calculated volume of DMSO (to make up 5% of the final volume) and vortex or sonicate until the powder is completely dissolved.
-
Add PEG300: Add the calculated volume of PEG300 (to make up 30% of the final volume) to the DMSO solution. Mix thoroughly until a clear solution is obtained.
-
Add Tween 80: Add the calculated volume of Tween 80 (to make up 5% of the final volume) and mix well.
-
Add Saline/PBS: Slowly add the calculated volume of sterile saline or PBS (to make up 60% of the final volume) to the mixture while vortexing to prevent precipitation.
-
Final Check: Ensure the final solution is clear and free of any precipitate. Prepare this formulation fresh before each administration.
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Harvest the cells and resuspend them in sterile PBS or a mixture with Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers twice a week. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
Treatment Administration: Administer this compound formulation or the vehicle control orally via gavage at the predetermined dose and schedule (e.g., once daily).
-
Monitoring: Monitor the animals' body weight and general health daily. Measure tumor volume twice weekly.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period. At the endpoint, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 3: Formulation Stability Assessment
Objective: To assess the short-term stability of the prepared this compound formulation.
Materials:
-
Prepared this compound formulation
-
Incubator at experimental temperature (e.g., room temperature or 37°C)
-
Optional: HPLC system for quantitative analysis
Procedure:
-
Visual Inspection: Prepare the formulation as described in Protocol 1. Visually inspect the solution for clarity immediately after preparation.
-
Incubation: Store the formulation under the intended experimental conditions (e.g., at room temperature on the benchtop) for the duration of the experiment (e.g., 8 hours).
-
Time-point Checks: At regular intervals (e.g., every hour), visually inspect the solution for any signs of precipitation or cloudiness.
-
(Optional) Quantitative Analysis: At each time point, a small aliquot of the solution can be taken and analyzed by HPLC to quantify the concentration of this compound, providing a more precise measure of its stability.
Diagrams
Caption: CDK7 Signaling Pathway and Inhibition by this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. news-medical.net [news-medical.net]
- 3. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 4. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the transcriptional kinase CDK7 overcomes therapeutic resistance in HER2-positive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7-IN-22 | CDK | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to Cdk7-IN-26 and THZ1 in T-ALL Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), Cdk7-IN-26 and THZ1, with a specific focus on their relevance and application in T-cell Acute Lymphoblastic Leukemia (T-ALL) models. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways and experimental workflows to aid in the critical evaluation of these compounds for research and therapeutic development.
Executive Summary
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematological malignancy characterized by the uncontrolled proliferation of T-lymphoblasts. A key vulnerability in T-ALL is its reliance on transcriptional addiction, where the expression of critical oncogenes is maintained by super-enhancers and key transcription factors. CDK7, a central component of the general transcription factor TFIIH and a CDK-activating kinase (CAK), has emerged as a promising therapeutic target in T-ALL. Both this compound and THZ1 are covalent inhibitors of CDK7, yet a comprehensive head-to-head comparison in T-ALL models has not been published. This guide consolidates the available data to facilitate an informed comparison.
Overview of this compound and THZ1
THZ1 is a first-in-class covalent CDK7 inhibitor that has been extensively studied in various cancer models, including T-ALL. It forms an irreversible bond with a cysteine residue (C312) located outside the ATP-binding pocket of CDK7, leading to potent inhibition of its kinase activity.[1] Research has demonstrated that T-ALL cell lines exhibit exceptional sensitivity to THZ1.[1]
This compound is a more recently developed orally active covalent inhibitor of CDK7. While it has shown potent enzymatic and cellular activity, with demonstrated in vivo efficacy in triple-negative breast cancer (TNBC) xenograft models, its effects in T-ALL models have not been extensively reported in publicly available literature.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and THZ1. It is important to note the absence of direct comparative studies and the limited availability of data for this compound specifically in T-ALL models.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | THZ1 | Reference |
| CDK7 Enzymatic IC50 | 7.4 nM | ~3.9 nM | [1][2] |
| T-ALL Cell Line GI50/IC50 | Data not available | Jurkat: ~50 nM, KOPT-K1: ~50 nM, Loucy: ~25 nM | [1] |
| Other Cancer Cell Line IC50 | MDA-MB-453 (TNBC): 0.15 µM | Broad panel of cancer cell lines, many with IC50 < 200 nM | [2][3] |
Table 2: Selectivity Profile
| Inhibitor | Primary Target | Key Off-Targets | Reference |
| This compound | CDK7 | Data not available | [2] |
| THZ1 | CDK7 | CDK12, CDK13 | [4][5] |
Table 3: In Vivo Efficacy
| Parameter | This compound | THZ1 | Reference |
| Cancer Model | Triple-Negative Breast Cancer (TNBC) Xenograft | T-ALL (KOPT-K1) Xenograft | [1][2] |
| Dosing Regimen | Data not available | 10 mg/kg, twice daily | [1] |
| Outcome | Effective tumor growth suppression | Significant reduction in leukemia burden and improved survival | [1][2] |
Mechanism of Action in T-ALL
THZ1 in T-ALL
THZ1 exerts its anti-leukemic effects in T-ALL primarily through the inhibition of transcription. CDK7, as part of TFIIH, is crucial for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in transcription initiation and elongation.
-
Downregulation of Key Transcription Factors: In T-ALL, THZ1 has been shown to disproportionately affect the transcription of genes regulated by super-enhancers. A prime example is the downregulation of the master transcription factor RUNX1 , which is essential for the survival of many T-ALL cells.[1]
-
Suppression of Oncogenic Programs: By inhibiting CDK7, THZ1 also leads to the downregulation of the proto-oncogene MYC , another critical driver of T-ALL proliferation.[6]
-
Induction of Apoptosis: The suppression of these key survival signals leads to cell cycle arrest and ultimately apoptosis in T-ALL cells.[1]
The signaling pathway affected by THZ1 in T-ALL is depicted below:
Caption: Mechanism of THZ1 action in T-ALL.
This compound
Due to the lack of specific studies in T-ALL, the precise mechanism of action of this compound in this context is not known. However, as a covalent CDK7 inhibitor, it is expected to function similarly to THZ1 by inhibiting CDK7-mediated transcription and cell cycle progression. Further research is required to elucidate its specific effects on T-ALL biology.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments performed with THZ1 in T-ALL models.
Cell Viability Assay
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound on T-ALL cell lines.
-
Procedure:
-
T-ALL cell lines (e.g., Jurkat, KOPT-K1, Loucy) are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Cells are treated with a serial dilution of the CDK7 inhibitor (e.g., THZ1) or DMSO as a vehicle control.
-
After 72 hours of incubation at 37°C and 5% CO2, cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Data is normalized to the DMSO control, and GI50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis in T-ALL cells following treatment with a CDK7 inhibitor.
-
Procedure:
-
T-ALL cells are treated with the CDK7 inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cells.
-
After incubation in the dark for 15 minutes at room temperature, the cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) is quantified.
-
Western Blot Analysis
-
Objective: To assess the effect of CDK7 inhibition on the protein levels of key downstream targets.
-
Procedure:
-
T-ALL cells are treated with the CDK7 inhibitor for the desired time.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-RNA Pol II CTD, RUNX1, MYC, cleaved PARP, and a loading control like β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-leukemic efficacy of a CDK7 inhibitor in a preclinical in vivo model of T-ALL.
-
Procedure:
-
Immunocompromised mice (e.g., NOD/SCID gamma) are intravenously injected with a human T-ALL cell line (e.g., KOPT-K1) engineered to express luciferase.
-
Leukemia engraftment is monitored by bioluminescence imaging.
-
Once the leukemia is established, mice are randomized into treatment and control groups.
-
The treatment group receives the CDK7 inhibitor (e.g., THZ1 at 10 mg/kg, twice daily) via a suitable route of administration (e.g., intraperitoneal injection). The control group receives a vehicle.
-
Leukemia progression is monitored regularly by bioluminescence imaging.
-
Animal survival is monitored, and Kaplan-Meier survival curves are generated.
-
The general workflow for evaluating a CDK7 inhibitor in T-ALL models is illustrated below:
Caption: General experimental workflow for CDK7 inhibitor evaluation.
Conclusion and Future Directions
THZ1 has demonstrated significant preclinical activity in T-ALL models, validating CDK7 as a therapeutic target in this disease. Its mechanism, centered on the disruption of oncogenic transcriptional programs, provides a strong rationale for its further development.
This compound is a potent CDK7 inhibitor with promising in vivo activity in other cancer types. However, a significant knowledge gap exists regarding its efficacy and mechanism of action in T-ALL.
Key considerations for future research include:
-
Direct Comparative Studies: Head-to-head studies of this compound and THZ1 in a panel of T-ALL cell lines and in vivo models are essential to directly compare their potency, efficacy, and toxicity.
-
Selectivity Profiling of this compound: A comprehensive kinase selectivity profile of this compound is needed to understand its potential off-target effects and to better interpret its biological activity.
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed PK/PD studies of both compounds in relevant preclinical models will be crucial for optimizing dosing schedules and predicting clinical outcomes.
-
Identification of Resistance Mechanisms: Investigating potential mechanisms of resistance to both inhibitors will be critical for the development of effective combination therapies and for anticipating clinical challenges.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7-IN-26_TargetMol [targetmol.com]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Selectivity: SY-5609 and Other CDK7 Inhibitors
An important note on the scope of this guide: This comparison focuses on the highly selective and potent oral CDK7 inhibitor, SY-5609. Initial searches for a compound designated "Cdk7-IN-26" did not yield publicly available data to facilitate a direct comparison. Therefore, to provide a valuable and contextually relevant analysis for researchers, scientists, and drug development professionals, this guide compares the selectivity profile of SY-5609 with another well-characterized selective CDK7 inhibitor, YKL-5-124.
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in the initiation of transcription.[5][6] The development of selective CDK7 inhibitors is a promising therapeutic strategy for various cancers.[3][7] This guide provides a detailed comparison of the selectivity of SY-5609 and YKL-5-124.
Quantitative Selectivity Profile
The following table summarizes the available quantitative data on the selectivity of SY-5609 and YKL-5-124 against CDK7 and other kinases.
| Inhibitor | Target | Potency (IC50/Kd) | Selectivity vs. Other Kinases | Reference |
| SY-5609 | CDK7 | Kd = 0.07 nM | >4000-fold vs. closest off-target | [1] |
| CDK2 | >49,000-fold | |||
| CDK9 | >16,000-fold | |||
| CDK12 | >13,000-fold | |||
| YKL-5-124 | CDK7 | IC50 < 100 nM (covalent) | Highly selective; CDK7 is the only target with >65% engagement at 1µM in Jurkat cells. | [8][9] |
| CDK2 | 100-fold more selective for CDK7 | [8] | ||
| CDK9 | 100-fold more selective for CDK7 | [8] | ||
| CDK12/13 | Selective over CDK12/13, unlike the parent compound THZ1 | [8][9] |
Experimental Methodologies
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are the key methodologies employed in the characterization of SY-5609 and YKL-5-124.
Kinase Inhibition Assays (SY-5609)
Biochemical kinase profiling for SY-5609 was performed using a panel of 485 kinases (SelectScreen Biochemical Kinase Profiling). The assays measured the percentage of inhibition of kinase activity at a 1 µM concentration of the inhibitor. For key off-target CDKs (CDK2, CDK9, and CDK12), inhibition of CDK activity was determined at an ATP concentration of 2mM. The potency of SY-5609 for CDK7/CycH/MAT1 was determined using Surface Plasmon Resonance (SPR) to measure the dissociation constant (Kd), as the IC50 was below the level of detection in the enzymatic assay.
KiNativ Profiling (YKL-5-124)
The target selectivity of YKL-5-124 was assessed using KiNativ profiling. This mass spectrometry-based method measures the ability of a test compound to compete with a desthiobiotin-ATP probe for binding to kinases in cell lysates. In this case, Jurkat cell extracts were pretreated with 1µM of YKL-5-124 for 6 hours. The subsequent analysis identified the kinases that were significantly engaged by the inhibitor.
Visualizing CDK7's Role and Inhibition
To better understand the biological context of CDK7 inhibition, the following diagrams illustrate the CDK7 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Dual roles of CDK7 in transcription and cell cycle regulation.
Caption: Workflow for determining kinase inhibitor selectivity.
Concluding Remarks
SY-5609 stands out as a highly potent and selective non-covalent inhibitor of CDK7, demonstrating sub-nanomolar affinity and remarkable selectivity over other members of the CDK family.[1] Its slow off-rate kinetics likely contribute to its potent cellular activity.[1] YKL-5-124, a covalent inhibitor, also exhibits high selectivity for CDK7, with a distinct advantage over its parent compound, THZ1, by not potently targeting CDK12/13.[8][9] The choice between a non-covalent inhibitor like SY-5609 and a covalent one like YKL-5-124 may depend on the specific research question or therapeutic strategy, including considerations of target residence time and potential for off-target covalent interactions. Both inhibitors serve as valuable tools for dissecting the multifaceted roles of CDK7 in cancer biology and represent promising avenues for the development of targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Covalent CDK7 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of prominent covalent Cyclin-dependent kinase 7 (CDK7) inhibitors based on available preclinical data. While this guide aims to be comprehensive, it is important to note that no publicly available data could be found for a compound specifically designated as "Cdk7-IN-26". Therefore, this comparison focuses on other well-characterized covalent CDK7 inhibitors.
CDK7 is a critical regulator of both the cell cycle and transcription, making it an attractive target in oncology. Covalent inhibitors of CDK7, which form a permanent bond with a specific cysteine residue (Cys312) in the kinase, offer the potential for high potency and prolonged target engagement. This guide summarizes key efficacy data for several notable covalent CDK7 inhibitors to aid in the evaluation and selection of compounds for further investigation.
Biochemical and Cellular Potency
The following table summarizes the in vitro potency of selected covalent CDK7 inhibitors against the CDK7 enzyme and in cellular assays. These values represent the concentration of the inhibitor required to achieve 50% inhibition (IC50) and are key indicators of a compound's potency.
| Inhibitor | Target | IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Citation |
| THZ1 | CDK7 | ~3.7 | Jurkat | ~50 | [1] |
| CDK12 | ~6.3 | [1] | |||
| CDK13 | ~15.5 | [1] | |||
| SY-1365 | CDK7 | 369 (at 2mM ATP) | OVCAR3 | ~100 | [2] |
| YKL-5-124 | CDK7 | 53.5 | HAP1 | Not Reported | [3] |
| CDK7/Mat1/CycH | 9.7 | [4] | |||
| XL-102 | CDK7 | Not Reported | AML cells | 4.0 - 952 (mean 300) | [5] |
In Vivo Antitumor Efficacy
The ultimate measure of an anticancer agent's potential is its ability to inhibit tumor growth in vivo. The following table summarizes the preclinical in vivo efficacy of these covalent CDK7 inhibitors in various cancer models.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| THZ1 | T-ALL Xenograft (KOPTK1) | 10 mg/kg, BID | Significant TGI | |
| SY-1365 | AML Xenograft (Kasumi-1) | 30 or 40 mg/kg, QW or BIW | Substantial antitumor effects | [6] |
| Ovarian Cancer PDX | 30 or 40 mg/kg, QW or BIW | Antitumor activity observed | [6] | |
| YKL-5-124 | HNSCC Xenograft (FaDu) | Not Reported | Significant tumor growth suppression | |
| XL-102 | AML Xenograft | Not Reported | Remarkable reduction in hCD45+ marrow cells | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental process, the following diagrams are provided.
Caption: The dual role of CDK7 in transcription and cell cycle progression and its inhibition by covalent inhibitors.
Caption: A generalized workflow for the preclinical evaluation of CDK7 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate CDK7 inhibitor efficacy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor (e.g., from 1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Western Blot for Phospho-RNA Polymerase II
-
Cell Lysis: Treat cells with the CDK7 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-RNA Polymerase II (Ser2, Ser5, or Ser7) and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to the control.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the CDK7 inhibitor at the predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study. Excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
This guide provides a foundational comparison of several key covalent CDK7 inhibitors based on existing preclinical data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their own research when selecting and evaluating these promising therapeutic agents.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating On-Target Effects of Cdk7-IN-26: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the selective covalent Cyclin-dependent kinase 7 (Cdk7) inhibitor, Cdk7-IN-26, also widely known as YKL-5-124. The data presented herein is intended to offer an objective analysis of its performance against other notable Cdk7 inhibitors, supported by experimental data and detailed protocols for validation.
Introduction to Cdk7 Inhibition
Cyclin-dependent kinase 7 (Cdk7) is a pivotal regulator at the intersection of cell cycle progression and gene transcription. As a component of the Cdk-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as Cdk1 and Cdk2, to drive the cell cycle.[1][2][3] Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation.[4][5] This dual functionality makes Cdk7 an attractive target in oncology. This compound (YKL-5-124) is a potent and selective covalent inhibitor that targets a cysteine residue (C312) on Cdk7.[6][7][8]
Comparative Analysis of Cdk7 Inhibitors
The on-target effects of this compound are best understood in comparison to other well-characterized Cdk7 inhibitors, such as THZ1, a potent but less selective covalent inhibitor.
Biochemical Selectivity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound (YKL-5-124) and other Cdk7 inhibitors against a panel of kinases. Lower values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound (YKL-5-124) | Cdk7/CycH/MAT1 | 9.7 | [6][9] |
| Cdk2 | 1300 | [6] | |
| Cdk9 | 3020 | [6] | |
| Cdk12 | Inactive | [9] | |
| Cdk13 | Inactive | [9] | |
| THZ1 | Cdk7 | ~10-50 | [8] |
| Cdk12/13 | Potent activity | [8] | |
| Samuraciclib (CT7001) | Cdk7 | 40 | [10] |
| BS-181 | Cdk7 | 21 | [11] |
Cellular On-Target Effects
The cellular effects of Cdk7 inhibition can be multifaceted, impacting both the cell cycle and transcription.
| Effect | This compound (YKL-5-124) | THZ1 | Reference |
| Cell Cycle Progression | Induces strong G1/S arrest. | Induces cell cycle arrest. | [8][9][12] |
| RNA Pol II CTD Phosphorylation (Ser5) | No discernible effect on global levels. | Robustly downregulates phosphorylation. | [8][13][14] |
| E2F-driven Gene Expression | Strong inhibition. | Downregulation of gene expression. | [8][9] |
| Super-enhancer Associated Gene Expression | Little effect. | Potent inhibition. | [14] |
Signaling Pathways and Experimental Workflows
Cdk7's Dual Role in Transcription and Cell Cycle
Caption: Dual roles of Cdk7 in transcription and cell cycle, and the inhibitory action of this compound.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target effects of this compound in cancer cell lines.
Experimental Protocols
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on Cdk7 kinase activity.
-
Reagents: Recombinant Cdk7/CycH/MAT1 complex, kinase assay buffer, ATP, and a suitable substrate (e.g., Cdk7/9tide peptide).[15]
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the Cdk7 enzyme, the substrate peptide, and the inhibitor at various concentrations.[16]
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 1 hour) at room temperature.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP production as an indicator of kinase activity.[16]
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for Phosphorylation Status
This assay assesses the phosphorylation of Cdk7 substrates within the cell.
-
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to attach. Treat with varying concentrations of this compound for a specified duration (e.g., 24 hours).[17]
-
Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors to preserve phosphorylation.[18][19]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[18] Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Pol II Ser5, p-Cdk1 Thr161, p-Cdk2 Thr160).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treatment: Treat cells with this compound for a desired period (e.g., 24-72 hours).[9][17]
-
Harvest and Fixation: Harvest cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the membranes.[17][20]
-
Staining: Wash the fixed cells and stain with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase A to remove RNA.[17][20]
-
Analysis: Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA. This allows for the quantification of cells in G1, S, and G2/M phases.[21]
-
RNA-Sequencing for Transcriptional Profiling
This technique provides a global view of the transcriptional changes induced by Cdk7 inhibition.
-
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 500 nM for 24 hours) and a vehicle control.[13] Extract total RNA using a suitable kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment with this compound.[13][14] Gene Set Enrichment Analysis (GSEA) can be used to identify affected pathways.[14]
-
Conclusion
This compound (YKL-5-124) is a highly selective and potent covalent inhibitor of Cdk7. Experimental validation demonstrates that its primary on-target effect in cells is the disruption of cell cycle progression, leading to a G1/S phase arrest.[8][9] This is consistent with its potent inhibition of Cdk7's CAK activity on Cdk1 and Cdk2.[14]
Notably, and in contrast to less selective inhibitors like THZ1, this compound does not cause a global reduction in RNA Polymerase II CTD Ser5 phosphorylation.[8][13] This suggests a more nuanced role for Cdk7 in transcription that can be dissected with such selective chemical probes. The data indicates that while Cdk7 is essential for the expression of certain genes, particularly those driven by E2F, it may not be the sole kinase responsible for global Pol II CTD phosphorylation, or there may be compensatory mechanisms.[8] These findings underscore the importance of using highly selective inhibitors like this compound to accurately probe the distinct biological functions of Cdk7.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 cyclin dependent kinase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
A Comparative Guide: Selective CDK7 Inhibition vs. Pan-CDK Inhibition in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeting the cell cycle, a fundamental process dysregulated in cancer. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression and transcription, making them attractive targets for drug development. This guide provides a detailed comparison between the therapeutic strategies of selective CDK7 inhibition and pan-CDK inhibition in the context of solid tumors. While the specific inhibitor "Cdk7-IN-26" remains sparsely documented in publicly available literature, this guide will focus on a well-characterized selective CDK7 inhibitor, THZ1, as a representative of its class, and compare it against established pan-CDK inhibitors like Flavopiridol and Dinaciclib.
Executive Summary
Selective CDK7 inhibitors and pan-CDK inhibitors represent two distinct approaches to targeting the cell cycle in cancer. Pan-CDK inhibitors, the first generation of this drug class, target multiple CDKs, leading to broad effects on both cell cycle progression and transcription.[1][2] While demonstrating anti-tumor activity, their lack of selectivity often results in significant toxicity to normal cells.[1][2] In contrast, selective CDK7 inhibitors offer a more targeted approach by focusing on a kinase with a dual role in regulating the cell cycle and transcription, potentially offering an improved therapeutic window.[3][4]
Mechanism of Action: A Tale of Two Strategies
Pan-CDK Inhibitors: The Broad-Spectrum Approach
First-generation pan-CDK inhibitors, such as Flavopiridol and Dinaciclib, function by inhibiting a wide range of CDKs, including those critical for cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcription (CDK7, CDK9).[2][5][6] By simultaneously blocking multiple checkpoints in the cell cycle, these inhibitors can induce cell cycle arrest and apoptosis in tumor cells.[1][2] However, this broad inhibition also affects normal cellular processes, contributing to their toxicity profile.[1][2]
Selective CDK7 Inhibitors: A Focused Dual-Pronged Attack
CDK7 plays a unique dual role as a master regulator. It is a component of the CDK-activating kinase (CAK) complex, which is responsible for activating other CDKs (CDK1, CDK2, CDK4, and CDK6) that drive the cell cycle forward.[3][4][7] Additionally, CDK7 is a key component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[4][7] By inhibiting CDK7, selective inhibitors like THZ1 can simultaneously disrupt both the cell cycle and the transcriptional machinery that cancer cells heavily rely on for their survival and proliferation.[4][8] This targeted approach aims to exploit the "transcriptional addiction" of many cancers to oncogenic drivers.[8]
Signaling Pathway Overview
The following diagram illustrates the central roles of CDK7 and other CDKs in cell cycle regulation and transcription, highlighting the differing points of intervention for selective CDK7 and pan-CDK inhibitors.
Caption: CDK signaling pathways and points of inhibitor intervention.
Comparative Efficacy Data
The following tables summarize the in vitro potency of a representative selective CDK7 inhibitor (THZ1) and two pan-CDK inhibitors (Flavopiridol and Dinaciclib) against various CDK enzymes and in solid tumor cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK6 | CDK7 | CDK9 |
| THZ1 | >10,000 | >10,000 | >10,000 | >10,000 | 3.2 | >10,000 |
| Flavopiridol | 30 | 170 | 100 | 170 | 300 | 6 |
| Dinaciclib | 1 | 1 | 100 | 60 | >100 | 4 |
Data compiled from publicly available sources. Actual values may vary between studies.
Table 2: Anti-proliferative Activity in Solid Tumor Cell Lines (IC50, nM)
| Cell Line | Cancer Type | THZ1 | Flavopiridol | Dinaciclib |
| A2780 | Ovarian Cancer | 50-100 | ~100 | ~10 |
| HCT116 | Colon Cancer | ~250 | ~50 | ~5 |
| MCF7 | Breast Cancer | ~100 | ~200 | ~20 |
| PANC-1 | Pancreatic Cancer | ~150 | ~100 | ~15 |
Data are approximate values from various preclinical studies and are for comparative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for key assays used to evaluate CDK inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
CDK inhibitor (e.g., THZ1, Flavopiridol, Dinaciclib) and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the CDK inhibitor in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitor or vehicle control.[2]
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[2]
Caption: Experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
CDK inhibitor and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to ~70% confluency and treat with the CDK inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[10]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.[11]
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11]
In Vivo Efficacy in Solid Tumor Models
Preclinical in vivo studies are essential to evaluate the anti-tumor activity of CDK inhibitors. A common approach is the use of xenograft models.
General Xenograft Tumor Model Protocol
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of the mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the CDK inhibitor (formulated in an appropriate vehicle) and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a specified dosing schedule.[12]
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as an indicator of toxicity.[12]
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment and control groups.
Conclusion: A Shift Towards Precision
The development of CDK inhibitors has transitioned from broad-spectrum agents to more selective molecules. While pan-CDK inhibitors have demonstrated anti-cancer activity, their clinical utility has been hampered by toxicity.[13] Selective CDK7 inhibitors, by targeting a key regulator of both the cell cycle and transcription, offer a promising strategy to enhance efficacy and potentially reduce off-target effects.[3][4] The "transcriptional addiction" of many solid tumors presents a vulnerability that can be exploited by this class of inhibitors.[8] Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of selective CDK7 inhibitors in solid tumors, both as monotherapies and in combination with other anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Highlights of the Latest Advances in Research on CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 9. benchchem.com [benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Head-to-Head Comparison: Cdk7-IN-26 vs. YKL-5-124 in CDK7 Inhibition
In the landscape of targeted oncology, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical therapeutic target due to its dual role in regulating the cell cycle and transcription. This guide provides a detailed, head-to-head comparison of two potent, covalent inhibitors of CDK7: Cdk7-IN-26 and YKL-5-124. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for preclinical and clinical research.
Executive Summary
Both this compound and YKL-5-124 are highly potent inhibitors of CDK7, operating through a covalent mechanism of action. YKL-5-124 is extensively characterized, demonstrating high selectivity for CDK7 and a distinct cellular phenotype of potent cell cycle arrest with minimal impact on global transcription. This compound is also a potent and orally active inhibitor with demonstrated in vivo anti-tumor activity. However, publicly available data on its broad kinase selectivity and specific cellular effects are less comprehensive compared to YKL-5-124. This comparison guide aims to collate the available experimental data to provide a clear, objective overview of their respective profiles.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the quantitative data for this compound and YKL-5-124, highlighting their potency and selectivity.
Table 1: Biochemical Inhibitory Activity (IC50 values)
| Target | This compound (nM) | YKL-5-124 (nM) |
| CDK7 | 7.4 [1] | 53.5 [2] |
| CDK7/Mat1/CycH | Not Available | 9.7[2] |
| CDK2 | Not Available | 1300[2] |
| CDK9 | Not Available | 3020[2] |
| CDK12 | Not Available | Inactive[2] |
| CDK13 | Not Available | Inactive[2] |
Table 2: Cellular Inhibitory Activity (IC50 values)
| Cell Line | Cancer Type | This compound (nM) | YKL-5-124 (nM) |
| MDA-MB-453 | Triple-Negative Breast Cancer | 150[1] | Not Available |
| HAP1 | Chronic Myelogenous Leukemia | Not Available | Dose-dependent G1/G2/M arrest[3] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not Available | Induces cell cycle arrest[2] |
Mechanism of Action
Both this compound and YKL-5-124 are covalent inhibitors that target a cysteine residue within CDK7.
-
YKL-5-124 has been demonstrated to form a covalent bond with Cysteine 312 (Cys312) in the p-loop of CDK7. This irreversible binding leads to the inhibition of its kinase activity.[2]
-
This compound is also described as a covalent inhibitor, and while the specific cysteine residue targeted is not explicitly stated in the available literature, it is presumed to function similarly to other covalent CDK7 inhibitors by targeting a reactive cysteine.
Cellular Effects: Cell Cycle vs. Transcription
A key differentiator between CDK7 inhibitors lies in their relative impact on cell cycle progression and global transcription.
-
YKL-5-124 exhibits a predominant cell cycle phenotype. Treatment with YKL-5-124 leads to a robust G1/S phase arrest and inhibition of E2F-driven gene expression.[2] Notably, it has been shown to have little to no effect on the global phosphorylation of the RNA Polymerase II C-terminal domain (Pol II CTD), a primary substrate of the transcriptional activity of CDK7.[2]
-
This compound , as a potent CDK7 inhibitor, is expected to impact both cell cycle and transcription. However, detailed comparative studies on its specific effects on cell cycle phase distribution and the phosphorylation status of different serine residues on the Pol II CTD are not as readily available in the public domain.
In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in preclinical models.
-
This compound is orally active and has been shown to effectively suppress tumor growth in vivo in xenograft models of triple-negative breast cancer (TNBC).[1]
-
YKL-5-124 has shown in vivo efficacy in various cancer models, including multiple myeloma and small cell lung cancer, where it leads to tumor regression and increased survival.[4]
Signaling Pathways and Experimental Workflows
To understand the context of this compound and YKL-5-124's mechanism of action, it is crucial to visualize the CDK7 signaling pathway and the experimental workflows used to characterize these inhibitors.
Caption: CDK7's dual role in cell cycle and transcription, and points of inhibition.
Caption: A typical workflow for characterizing CDK7 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of CDK7 inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the in vitro potency of an inhibitor against a purified kinase.
-
Materials : Recombinant human CDK7/Cyclin H/MAT1 complex, kinase buffer, ATP, substrate (e.g., a peptide derived from a known CDK7 substrate), test compound (this compound or YKL-5-124), and a detection reagent (e.g., ADP-Glo™).
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate IC50 values from the dose-response curves.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of an inhibitor on cell proliferation and viability.
-
Materials : Cancer cell lines, complete culture medium, 96-well plates, test compound, and CellTiter-Glo® reagent.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
-
Western Blotting for Phospho-Proteins
This technique is used to assess the phosphorylation status of CDK7 substrates, such as other CDKs and RNA Polymerase II.
-
Materials : Cancer cell lines, test compound, lysis buffer, primary antibodies (e.g., anti-phospho-CDK1/2, anti-phospho-Pol II CTD Ser2/5/7), secondary antibodies, and detection reagents.
-
Procedure :
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials : Cancer cell lines, test compound, phosphate-buffered saline (PBS), ethanol (B145695) for fixation, and a DNA staining solution (e.g., propidium (B1200493) iodide with RNase A).
-
Procedure :
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and resuspend them in the DNA staining solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
Both this compound and YKL-5-124 are potent covalent inhibitors of CDK7 with demonstrated anti-cancer activity. YKL-5-124 is a well-characterized tool compound with a clear cellular phenotype, making it valuable for dissecting the specific roles of CDK7 in cell cycle control. This compound shows promise as an orally bioavailable therapeutic agent, particularly in TNBC. Further comprehensive studies on the selectivity and detailed cellular mechanism of action of this compound will be crucial for its continued development and for a more complete head-to-head comparison with YKL-5-124. This guide provides a foundational overview based on currently available data to aid researchers in selecting the appropriate inhibitor for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
Differential Gene Expression Analysis: Cdk7-IN-26 Versus Control
A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of targeted therapies is paramount. This guide provides a comparative analysis of the differential gene expression profiles induced by CDK7 inhibitors, represented here by the hypothetical compound Cdk7-IN-26, versus a vehicle control. The data and methodologies presented are synthesized from studies on well-characterized CDK7 inhibitors such as THZ1 and YKL-5-124, which serve as proxies for understanding the effects of a novel CDK7 inhibitor.
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of two fundamental cellular processes: transcription and cell cycle progression.[1][2][3] Its dual role has made it an attractive target in oncology, leading to the development of several small molecule inhibitors.[1][4] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation.[1][5][6][7] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, thereby driving cell cycle progression.[2][5][8]
The transcriptional consequences of CDK7 inhibition are largely dictated by the inhibitor's selectivity.[1] Less selective inhibitors that also target other kinases, such as CDK12 and CDK13, can have broader effects on gene expression compared to highly selective CDK7 inhibitors.[1][9] This guide will explore these differential effects to provide a framework for interpreting the transcriptomic consequences of treatment with a CDK7 inhibitor like this compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize the expected differential gene expression changes following treatment with a CDK7 inhibitor, categorized by inhibitor selectivity. The data is illustrative and based on findings from studies on various cancer cell lines.
Table 1: Differential Gene Expression with a Non-Selective CDK7 Inhibitor (e.g., THZ1)
| Feature | Observation | Implication | Reference |
| Global mRNA Levels | General decrease in steady-state mRNA levels over time. | Broad transcriptional suppression. | [10] |
| Downregulated Genes | Enriched for oncogenic transcription factors (e.g., RUNX1, MYC) and genes regulated by super-enhancers. | Targeting of cancer cell-specific transcriptional dependencies. | [5][10][11] |
| RNA Polymerase II Occupancy | Diminished across the genome, at both promoters and gene bodies. | Inhibition of both transcription initiation and elongation. | [5][10] |
| Phenotypic Outcome | Cell proliferation decrease and apoptosis induction in sensitive cancer cell lines. | Potent anti-cancer activity. | [10] |
Table 2: Differential Gene Expression with a Selective CDK7 Inhibitor (e.g., YKL-5-124)
| Feature | Observation | Implication | Reference |
| Global mRNA Levels | Modest global reduction in per-cell mRNA levels. | More selective transcriptional effects. | [3][12] |
| Downregulated Genes | Strong enrichment for cell cycle-related genes, particularly E2F target genes. | Predominant effect on cell cycle progression. | [9][12] |
| RNA Polymerase II CTD Phosphorylation | Little-to-no change in global Pol II CTD phosphorylation. | Suggests mechanisms beyond global transcription inhibition. | [9] |
| Phenotypic Outcome | Strong cell cycle arrest with minimal induction of cell death. | Cytostatic rather than cytotoxic effect. | [9] |
Experimental Protocols
To enable researchers to reproduce and build upon these findings, detailed protocols for key experiments are provided below.
RNA Sequencing (RNA-Seq)
RNA-seq is a powerful technique to assess global changes in gene expression.[1] A typical workflow for analyzing the effects of CDK7 inhibitors is as follows:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations and for different durations. A vehicle control (e.g., DMSO) should be run in parallel.[1]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. It is crucial to ensure the RNA is of high quality, with an RNA Integrity Number (RIN) > 8, as determined by a Bioanalyzer (Agilent).[1]
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation of the RNA, reverse transcription to cDNA, and ligation of sequencing adapters.[1]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated in the this compound treated samples compared to the control.[13]
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is used to determine the genomic occupancy of proteins of interest, such as RNA Polymerase II.
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA using formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., total RNA Pol II, or specific phosphorylated forms of the Pol II CTD).
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis:
-
Alignment: Align sequenced reads to a reference genome.
-
Peak Calling: Identify regions of the genome with significant enrichment of the protein of interest.
-
Differential Binding Analysis: Compare the occupancy of the protein between this compound treated and control samples.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cdk7-IN-26 Target Engagement: A Comparative Guide to Mass Spectrometry Methods
For researchers and drug development professionals, confirming that a chemical probe or drug candidate directly interacts with its intended target within the complex cellular environment is a critical step. Cdk7-IN-26 is a potent, orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of both the cell cycle and transcription, with an IC50 of 7.4 nM.[1][2] This guide provides an objective comparison of mass spectrometry-based proteomics methods to confirm and quantify the target engagement of this compound, a putative covalent inhibitor.
Introduction to CDK7 and this compound
CDK7 is a serine/threonine kinase that plays a dual role in cellular regulation. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation of transcription.[4][5] Given its central role in processes frequently dysregulated in cancer, CDK7 has emerged as a compelling therapeutic target.[6][7]
This compound is a small molecule inhibitor designed to target CDK7. To validate its mechanism of action and ensure its effects are due to on-target activity, robust methods are required to demonstrate direct binding to CDK7 in a cellular context.
Mass Spectrometry-Based Approaches for Target Engagement
Mass spectrometry (MS) has become an indispensable tool in drug discovery for its ability to identify and quantify thousands of proteins from complex biological samples. For covalent inhibitors like this compound, several MS-based proteomics workflows can provide definitive evidence of target engagement.
Signaling Pathway of CDK7
The diagram below illustrates the dual functions of CDK7 in cell cycle control and transcriptional regulation, highlighting its position as a critical node in cellular signaling.
Comparison of Mass Spectrometry Methods
Below is a comparison of three common mass spectrometry-based methods for confirming covalent inhibitor target engagement. While direct experimental data for this compound is not publicly available, this table summarizes the principles and expected outcomes based on studies of other covalent kinase inhibitors.
| Method | Principle | Type of Data Generated | Advantages | Disadvantages |
| Intact Protein Mass Spectrometry | Direct detection of a mass shift in the target protein corresponding to the molecular weight of the inhibitor.[8] | Mass of the protein-inhibitor adduct. Stoichiometry of binding (e.g., 1:1). | Provides direct, unambiguous evidence of covalent binding. Relatively fast for purified systems. Can reveal binding stoichiometry.[8][9] | Requires purified protein or is challenging in complex lysates. Less sensitive than peptide-based methods. Does not identify the specific binding site. |
| Chemical Proteomics (e.g., Kinobeads) | Competitive binding between the inhibitor and a broad-spectrum kinase probe (immobilized on beads) for kinase active sites in a cell lysate.[10] | IC50 values for hundreds of kinases simultaneously. Provides a kinome-wide selectivity profile. | Excellent for assessing selectivity across the kinome.[11][12] Identifies both on-target and off-target interactions. Works with native proteins in lysates.[13] | Indirect measure of target engagement. Competition can be complex. Does not confirm covalent binding mechanism directly. |
| Quantitative Phosphoproteomics (e.g., SILAC) | Measures changes in the phosphorylation of downstream substrates of the target kinase upon inhibitor treatment.[14] | Relative quantification (ratios) of thousands of phosphopeptides. | Provides functional confirmation of target inhibition in a cellular context. Can uncover downstream signaling effects and biomarkers.[15] | Indirect evidence of target engagement. Changes in phosphorylation can be due to off-target or network effects. Requires metabolic labeling (SILAC) or other labeling strategies.[16] |
Experimental Protocols
Intact Protein Mass Spectrometry Workflow
This method directly confirms the covalent adduct formation between this compound and purified CDK7 protein.
Methodology:
-
Incubation: Recombinant purified CDK7 protein is incubated with this compound at various concentrations and time points. A control sample is incubated with the vehicle (DMSO).
-
Sample Preparation: The reaction is quenched. The sample is then prepared for mass spectrometry, which typically involves a desalting step using liquid chromatography (LC).[8]
-
LC-MS Analysis: The protein is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument measures the mass-to-charge (m/z) ratio of the intact protein.[8]
-
Data Analysis: The resulting spectrum, which contains a series of multiply charged ions, is computationally deconvoluted to determine the precise molecular weight of the protein.[17] The mass of the treated protein is compared to the control. A mass shift equal to the mass of this compound confirms covalent binding.
Chemical Proteomics (Kinobeads) Workflow
This method assesses the selectivity of this compound across a large portion of the expressed kinome.
Methodology:
-
Cell Lysis: Cells are lysed under native conditions to preserve kinase structure and activity.
-
Competitive Binding: Aliquots of the lysate are pre-incubated with a range of concentrations of this compound or DMSO.[10]
-
Kinobeads Pulldown: An affinity matrix of immobilized, broad-spectrum kinase inhibitors ("Kinobeads") is added to the lysates. Kinases not bound by this compound will bind to the beads.[12][13]
-
Enrichment and Digestion: The beads are washed to remove non-specifically bound proteins. The captured kinases are then digested into peptides, typically with trypsin, directly on the beads.[18]
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: Peptides are identified and quantified using label-free quantification. The abundance of each kinase is measured at each inhibitor concentration. A dose-dependent decrease in a kinase's signal indicates successful competition by this compound. Plotting these values generates dose-response curves from which IC50 values can be determined.[10]
Quantitative Phosphoproteomics (SILAC) Workflow
This method provides a functional readout of CDK7 inhibition by measuring changes in the phosphorylation of its downstream substrates.
Methodology:
-
Metabolic Labeling: Two populations of cells are cultured in media containing either normal ('light') or heavy-isotope-labeled ('heavy') essential amino acids (e.g., Arginine and Lysine).[19][20]
-
Inhibitor Treatment: The 'heavy' labeled cells are treated with this compound, while the 'light' cells are treated with DMSO.
-
Sample Pooling and Digestion: The two cell populations are harvested, lysed, and the protein lysates are combined in a 1:1 ratio. The combined protein mixture is then digested into peptides.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture using methods like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[14][16]
-
LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by LC-MS/MS.
-
Data Analysis: The mass spectrometer detects pairs of 'light' and 'heavy' peptides. The ratio of the intensities of these pairs reflects the relative change in phosphorylation of that specific site between the treated and control states. A significant decrease in the phosphorylation of a known CDK7 substrate provides strong functional evidence of target engagement.
Conclusion
Confirming the target engagement of a potent inhibitor like this compound is essential for its validation as a chemical probe and potential therapeutic. Mass spectrometry offers a suite of powerful, complementary techniques to achieve this. Intact Protein Mass Spectrometry provides direct and irrefutable evidence of covalent modification. Chemical Proteomics using Kinobeads offers a global view of inhibitor selectivity, crucial for understanding potential off-target effects. Finally, Quantitative Phosphoproteomics delivers a functional readout of kinase inhibition within the cell's signaling network. The choice of method depends on the specific question being addressed, from direct binding confirmation to cellular pathway effects. For a comprehensive validation of this compound, employing a combination of these approaches is the most rigorous strategy.
References
- 1. CDK7-IN-26_TargetMol [targetmol.com]
- 2. This compound | CDK | | Invivochem [invivochem.cn]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of SILAC Labeling in Phosphoproteomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. nuvisan.com [nuvisan.com]
- 18. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 19. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 20. SILAC-Based Temporal Phosphoproteomics | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to CDK7 Inhibitor Rescue Experiments
This guide provides a detailed comparison of experimental strategies used to validate the on-target activity of Cyclin-Dependent Kinase 7 (CDK7) inhibitors through mutant rescue experiments. It is intended for researchers, scientists, and drug development professionals working on CDK7 as a therapeutic target. We will compare the effects of different classes of CDK7 inhibitors and the insights gained from specific resistance-conferring mutations.
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that functions at the intersection of cell cycle control and transcriptional regulation. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[1][2] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is a critical step for transcription initiation.[1][2][3] This dual role has made CDK7 an attractive target in oncology.[1][4]
A cornerstone for validating a new inhibitor is the "rescue experiment." In this setup, a mutation is introduced into the target protein (CDK7) that prevents the inhibitor from binding, thereby rendering the mutant protein resistant. If the cellular effects of the inhibitor are reversed or "rescued" in cells expressing the mutant CDK7 compared to those with the wild-type (WT) protein, it provides strong evidence that the inhibitor's effects are indeed mediated through its intended target.
Logical Framework of a CDK7 Rescue Experiment
The logic of a rescue experiment is a powerful tool for confirming on-target activity. The workflow establishes a clear causal link between inhibitor, target engagement, and cellular phenotype.
Caption: Logical flow demonstrating how a resistance mutation in CDK7 can rescue the cellular phenotype induced by an inhibitor, confirming on-target activity.
Comparison of CDK7 Inhibitors and Resistance Mutations
CDK7 inhibitors can be broadly classified into two categories: covalent and non-covalent (ATP-competitive). The type of inhibitor dictates the specific mutation that will confer resistance, providing distinct models for rescue experiments.
| Inhibitor Class | Example Inhibitor | Binding Mechanism | Resistance Mutation | Mechanism of Resistance |
| Covalent | YKL-5-124, THZ1 | Forms a permanent covalent bond with a specific cysteine residue near the active site.[4][5][6] | C312S in CDK7 | The Cysteine to Serine substitution removes the reactive thiol group necessary for covalent bond formation.[5] |
| Non-Covalent | Samuraciclib (CT-7001) | Competes with ATP for binding to the kinase active site through reversible interactions.[4][7][8] | D97N in CDK7 | The Aspartate to Asparagine substitution reduces the inhibitor's binding affinity, likely by altering hydrogen bonding networks in the ATP pocket.[7][8] |
Experimental Data: Covalent Inhibitor Rescue
The covalent inhibitor YKL-5-124 has been used to demonstrate a strong cell cycle phenotype that is rescued by the C312S mutation.[5] Treatment of wild-type cells with YKL-5-124 leads to G1/S arrest and downregulation of E2F-driven gene expression. These effects are reversed in cells engineered to express the C312S mutant form of CDK7, confirming that the observed phenotypes are on-target effects of CDK7 inhibition.[5]
| Inhibitor | Cell Line Context | Assay | Endpoint | Result |
| YKL-5-124 | Wild-Type CDK7 | Cell Cycle Analysis | % of cells in S phase | Significant Decrease[5] |
| YKL-5-124 | C312S Mutant CDK7 | Cell Cycle Analysis | % of cells in S phase | No significant change (Phenotype Rescued)[5] |
| YKL-5-124 | Wild-Type CDK7 | Gene Expression (RNA-seq) | E2F Target Genes | Downregulation[5] |
| YKL-5-124 | C312S Mutant CDK7 | Gene Expression (RNA-seq) | E2F Target Genes | Expression Rescued[5] |
Experimental Data: Non-Covalent Inhibitor Resistance
Studies on the non-covalent inhibitor Samuraciclib led to the identification of the D97N mutation as a mechanism of acquired resistance in prostate cancer cells.[7][8][9] While wild-type cells were sensitive to the drug, cells that acquired the D97N mutation were able to proliferate in its presence.[7] Interestingly, these D97N mutant cells remained sensitive to covalent CDK7 inhibitors, highlighting a key difference between the inhibitor classes.[7][8]
| Inhibitor | Cell Line Context | Assay | Endpoint | Result |
| Samuraciclib | Wild-Type CDK7 | Cell Proliferation | IC50 | Sensitive (Low nM range) |
| Samuraciclib | D97N Mutant CDK7 | Cell Proliferation | IC50 | Resistant (High nM or µM range)[7][8] |
| Covalent Inhibitors | D97N Mutant CDK7 | Cell Proliferation | IC50 | Sensitive[7][8] |
Key Experimental Protocols
Detailed and reproducible protocols are essential for conducting these studies. Below are generalized methodologies for the key assays involved in CDK7 inhibitor rescue experiments.
Generation of Mutant CDK7 Cell Lines
This protocol outlines a general workflow for creating inhibitor-resistant cell lines using CRISPR/Cas9, which can then be compared to the parental wild-type line.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 7. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells | The EMBO Journal [link.springer.com]
- 8. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Navigating Resistance: A Comparative Guide to Cdk7-IN-26 and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, the emergence of acquired resistance to targeted cancer therapies presents a significant hurdle. This guide provides an objective comparison of Cdk7-IN-26 (also known as Samuraciclib or CT7001), a non-covalent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other kinase inhibitors, focusing on the critical aspect of cross-resistance. Experimental data is presented to illuminate the performance of these inhibitors in the context of a key resistance-conferring mutation.
CDK7 is a pivotal regulator of both the cell cycle and transcription. It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6 to drive cell cycle progression. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of numerous genes, including oncogenes like c-Myc.[1] By targeting CDK7, inhibitors like this compound can simultaneously disrupt cell cycle progression and oncogenic transcription, leading to apoptosis in cancer cells.
A primary mechanism of acquired resistance to this compound has been identified as a single amino acid substitution, D97N, in the CDK7 protein.[1][2] This mutation reduces the binding affinity of non-covalent, ATP-competitive inhibitors like this compound.[1] However, this mutation does not confer resistance to covalent CDK7 inhibitors, which form a permanent bond with the kinase.[2] This guide will compare the efficacy of this compound with the covalent CDK7 inhibitors THZ1 and SY-1365 in both wild-type and CDK7-D97N mutant cancer cell lines.
Quantitative Performance Analysis
The following tables summarize the in vitro potency (IC50) of this compound (Samuraciclib), THZ1, and SY-1365 against wild-type and CDK7-D97N mutant prostate (22Rv1) and breast (MCF7) cancer cell lines. The data clearly demonstrates the differential sensitivity based on the inhibitor's mechanism of action and the presence of the resistance mutation.
Table 1: Inhibitor Potency (IC50, nM) in 22Rv1 Prostate Cancer Cells [2]
| Inhibitor | Binding Mechanism | Wild-Type CDK7 IC50 (nM) | CDK7-D97N Mutant IC50 (nM) | Fold Change in Resistance |
| This compound (Samuraciclib) | Non-covalent, ATP-competitive | 107 | 1719 | 16-fold |
| THZ1 | Covalent | Sensitive | Sensitive | No significant change |
| SY-1365 | Covalent | Sensitive | Sensitive | No significant change |
Table 2: Inhibitor Potency (IC50, nM) in MCF7 Breast Cancer Cells [2]
| Inhibitor | Binding Mechanism | Wild-Type CDK7 IC50 (nM) | CDK7-D97N Mutant IC50 (nM) | Fold Change in Resistance |
| This compound (Samuraciclib) | Non-covalent, ATP-competitive | - | - | 45.4-fold |
| THZ1 | Covalent | Sensitive | Sensitive | No significant change |
| SY-1365 | Covalent | Sensitive | Sensitive | No significant change |
Note: Specific IC50 values for THZ1 and SY-1365 in the mutant cell lines were not numerically detailed in the source but were described as remaining sensitive.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and resistance, it is crucial to visualize the relevant biological pathways and experimental procedures.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding:
-
Harvest and count cancer cells (both parental/wild-type and resistant/mutant).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, THZ1, and SY-1365 in complete culture medium.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Remove the medium from the wells and add 100 µL of the various inhibitor dilutions or control medium.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix by pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot for CDK7 Target Phosphorylation
This protocol is used to assess the inhibition of CDK7 kinase activity in cells by measuring the phosphorylation of its downstream targets, such as the C-terminal domain (CTD) of RNA Polymerase II (Pol II).
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound, THZ1, or SY-1365 for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a CDK7 target (e.g., anti-phospho-Pol II CTD Ser5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Pol II or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities to determine the relative levels of target phosphorylation.
-
References
Validating Cdk7-IN-26 Induced Synthetic Lethality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical validation of Cdk7-IN-26-induced synthetic lethality. Given the limited publicly available data specifically for this compound, this guide draws comparisons with well-characterized, structurally distinct Cdk7 inhibitors to contextualize its potential therapeutic applications and guide future research. The focus is on synthetic lethal approaches in cancers with specific genetic backgrounds, such as those with p53 activation or MYC-driven transcriptional addiction.
Executive Summary
Cyclin-dependent kinase 7 (Cdk7) is a crucial regulator of transcription and cell cycle progression, making it a compelling target in oncology. Cdk7 inhibitors can induce synthetic lethality, a phenomenon where the combination of a drug and a specific genetic alteration in a cancer cell leads to cell death, while either event alone is non-lethal. This guide focuses on this compound, a novel, orally active Cdk7 inhibitor, and compares its known preclinical performance with other established Cdk7 inhibitors. While direct evidence of synthetic lethality for this compound is not yet publicly available, its efficacy in triple-negative breast cancer (TNBC) models suggests potential in cancers with high transcriptional dependencies, a key feature of synthetic lethality with Cdk7 inhibition.
Cdk7 Inhibitors: A Comparative Overview
Cdk7 inhibitors represent a promising class of anti-cancer agents. They can be broadly categorized based on their chemical structure and mechanism of binding. This guide compares this compound to other notable Cdk7 inhibitors to highlight their relative potencies and activities.
| Inhibitor | Chemical Class | Cdk7 IC50 (nM) | Key Preclinical Findings | Relevant Genetic Context for Synthetic Lethality |
| This compound | Thieno[3,2-d]pyrimidine | 7.4 | Potent in vivo efficacy in a TNBC cell line-derived xenograft (CDX) model. | Inferred: TNBC (often MYC-driven) |
| THZ1 | Acrylamide (covalent) | 3.2 | Induces apoptosis in various cancer models; shows synthetic lethality with p53 activation and in MYC-driven cancers. | p53 activation, MYC amplification |
| YKL-5-124 | Covalent | 9.7 | Induces cell cycle arrest; demonstrates synthetic lethality with p53 activation. | p53 activation |
| Samuraciclib (CT-7001) | ATP-competitive (non-covalent) | 40 | Orally bioavailable; shows clinical activity in HR+/HER2- breast cancer. | TP53 wild-type (in combination with SERDs) |
| SY-5609 | Non-covalent | <1 | Orally bioavailable; broad anti-tumor activity in vivo, including in KRAS-mutant models. | KRAS mutation, BRAF mutation |
Validating Synthetic Lethality: Key Experimental Findings
The principle of synthetic lethality with Cdk7 inhibition has been most robustly demonstrated in two primary contexts: in combination with p53 activation and in cancers characterized by a high dependency on the MYC oncogene.
Synthetic Lethality with p53 Activation
Studies have shown that activating the p53 tumor suppressor pathway, either through DNA-damaging agents like 5-fluorouracil (B62378) (5-FU) or MDM2 inhibitors like nutlin-3, sensitizes cancer cells to Cdk7 inhibitors.[1][2] This creates a synthetic lethal interaction where the combination of p53 activation and Cdk7 inhibition leads to robust apoptosis.[1][3]
Quantitative Data from Studies with THZ1 and YKL-1-116 (a close analog of YKL-5-124):
| Cell Line | Genetic Background | Treatment | Outcome |
| HCT116 (colon cancer) | p53 wild-type | THZ1 + 5-FU | Synergistic induction of apoptosis |
| HCT116 (colon cancer) | p53 wild-type | YKL-1-116 + Nutlin-3 | Enhanced cell death compared to single agents |
| Various p53-positive cell lines | p53 wild-type | YKL-1-116 + 5-FU/Nutlin-3 | Effective induction of apoptosis |
Synthetic Lethality in MYC-Driven Cancers
Many aggressive cancers, including certain subtypes of TNBC, are driven by the overexpression or amplification of the MYC oncogene.[4][5] These tumors are highly dependent on continuous, high levels of transcription, making them particularly vulnerable to Cdk7 inhibition.[6] This "transcriptional addiction" forms the basis of a synthetic lethal strategy.
Quantitative Data from Studies with Cdk Inhibitors in MYC-driven models:
| Cancer Type | Genetic Background | Treatment | Outcome |
| Triple-Negative Breast Cancer | High MYC expression | CDK inhibitors | Tumor regression in xenograft models |
| B-cell Acute Lymphocytic Leukemia | - | THZ1 | Disruption of cellular metabolism and apoptosis |
| Cholangiocarcinoma | - | THZ1 | Inhibition of Mcl-1 and induction of apoptosis |
Signaling Pathways and Experimental Workflows
Cdk7 Inhibition and p53-Mediated Apoptosis
The diagram below illustrates the proposed mechanism for synthetic lethality between Cdk7 inhibition and p53 activation.
References
- 1. Activation of the p53 transcriptional program sensitizes cancer cells to Cdk7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the p53 Transcriptional Program Sensitizes Cancer Cells to Cdk7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. rupress.org [rupress.org]
- 6. Cyclin-Dependent Kinase Synthetic Lethality Partners in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Effects of CDK7 Inhibitors on Key Substrates
An important initial step in evaluating any new chemical probe or drug candidate is to understand its effects on its intended target and related cellular pathways. Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme involved in both the regulation of the cell cycle and transcription. As such, inhibitors of CDK7 are of significant interest for their potential as anti-cancer therapeutics. This guide provides a comparative analysis of the effects of various CDK7 inhibitors on its known substrates.
Note on Cdk7-IN-26: Extensive searches for "this compound" did not yield any specific information on a compound with this designation. Therefore, this guide will focus on a comparison of other well-characterized CDK7 inhibitors for which experimental data is available.
The primary role of CDK7 in transcription is the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II), specifically at serine 5 (Ser5) and serine 7 (Ser7) residues. This action is essential for transcription initiation and promoter clearance.[1][2][3] Additionally, CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs involved in cell cycle progression and transcription, such as CDK9, CDK12, and CDK13.[4][5][6]
The following table summarizes the observed effects of several known CDK7 inhibitors on these key substrates.
| Inhibitor | Target Substrate | Effect | Cell Line/System | Quantitative Data (IC50/EC50) | Reference |
| SY-351 | RNAP II CTD | Inhibition of phosphorylation | HL60 | EC90 for CDK7 target engagement: 39 nM | [4][5] |
| CDK9 | No significant change in T-loop (Thr186) phosphorylation | HL60 | - | [4] | |
| CDK12/CDK13 | Inhibition of T-loop (Thr893/Thr871) phosphorylation | HL60 | Inhibited >50% at 1 µM | [4][5] | |
| SF3B1 | Decreased phosphorylation | HL60 | - | [4] | |
| THZ1 | RNAP II CTD | Inhibition of phosphorylation | Various cancer cell lines | - | [7][8] |
| MYCN | Inhibition of transcription | Neuroblastoma | - | [7] | |
| SY-1365 | RNAP II CTD (Ser2/5/7) | Dose- and time-dependent inhibition of phosphorylation | Various cell lines | CDK7 IC50: 369 nM | [9] |
| CDK2 (Thr160) | Inhibition of phosphorylation | Various cell lines | - | [9] | |
| BS-181 | RNAP II CTD (Ser2/5) | Inhibition of phosphorylation | MCF-7 | 35-fold selective for CDK7 over CDK2 | [9][10] |
| YPN-005 | RNAP II CTD | Decreased phosphorylation | SCLC cells | - | [9] |
| c-MYC, FLT3, STAT5 | Suppressed expression | Leukemia cells | - | [9] | |
| SNS-032 | CDK7, CDK2, CDK9 | Inhibition | - | IC50: 62 nM (CDK7), 38-48 nM (CDK2), 4 nM (CDK9) | [7][11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of CDK7 and how its inhibition is studied, the following diagrams are provided.
Caption: CDK7 Signaling Pathway and Points of Inhibition.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. cancerindex.org [cancerindex.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Transcription associated cyclin-dependent kinases as therapeutic targets for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Biomarker Discovery for Cdk7-IN-26 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for sensitivity to Cdk7-IN-26, a potent and orally active CDK7 inhibitor. The information presented is intended to aid in the identification of patient populations most likely to respond to this compound and to guide the design of preclinical and clinical studies. We will delve into the molecular basis of sensitivity, compare the performance of this compound with other CDK7 inhibitors, and provide detailed experimental protocols for biomarker validation.
The Central Role of CDK7 in Cancer
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[4][5] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation and elongation.[4][5][6] Due to this dual role, cancer cells, often characterized by uncontrolled proliferation and high transcriptional demand, can be particularly dependent on CDK7 activity. Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in malignant cells.[2][7]
Potential Biomarkers of Sensitivity to this compound
Several molecular features have emerged as potential predictors of sensitivity to CDK7 inhibitors, including this compound. These biomarkers are often associated with the core cellular processes regulated by CDK7.
High MYC Expression
A growing body of evidence points to high expression of the oncogene MYC as a strong predictor of sensitivity to CDK7 inhibition.[5][8][9][10] Cancers driven by MYC, such as certain types of breast cancer, small cell lung cancer, neuroblastoma, and hepatocellular carcinoma, exhibit a heightened dependence on transcription, making them particularly vulnerable to the transcriptional disruption caused by CDK7 inhibitors.[8][9][10] Studies have demonstrated a significant correlation between high MYC protein or mRNA levels and lower IC50 values for CDK7 inhibitors like THZ1 and LY3405105.[8][9]
Active mTOR Signaling
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Recent genome-wide CRISPR screens have identified active mTOR signaling as a key determinant of sensitivity to CDK7 inhibitors.[6][11][12] Inhibition of CDK7 in cells with active mTOR signaling can induce a state of permanent cell cycle exit known as senescence.[11][12] This suggests that tumors with mutations or amplifications that lead to mTOR pathway activation may be more susceptible to this compound.
Retinoblastoma (RB1) Status
The tumor suppressor protein RB1 is a critical regulator of the G1/S cell cycle checkpoint. While the role of RB1 status in CDK7 inhibitor sensitivity is still being fully elucidated, some studies suggest it may play a partial role.[13][14][15] Loss of RB1 function, a common event in many cancers, may only partially mitigate the cell death induced by CDK7 inhibition, indicating that other CDK7-mediated effects, such as transcriptional disruption, are still impactful.[14]
Comparative Performance of CDK7 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other CDK7 inhibitors in various cancer cell lines, alongside the status of the aforementioned potential biomarkers where available.
| Cell Line | Cancer Type | This compound IC50 (µM) | Other CDK7 Inhibitor (e.g., THZ1) IC50 (nM) | MYC Status | mTOR Pathway Status | RB1 Status | Reference |
| MDA-MB-453 | Triple-Negative Breast Cancer | 0.15 | - | High | - | Wild-type | [2] |
| Hep3B | Hepatocellular Carcinoma | - | Sensitive | High | - | - | [8] |
| Huh7 | Hepatocellular Carcinoma | - | Sensitive | High | - | - | [8] |
| HepG2 | Hepatocellular Carcinoma | - | Sensitive | Low (exception) | - | - | [8] |
| SNU398 | Hepatocellular Carcinoma | - | Sensitive | High | - | - | [8] |
| SNU387 | Hepatocellular Carcinoma | - | Insensitive | Low | - | - | [8] |
| SNU449 | Hepatocellular Carcinoma | - | Insensitive | Low | - | - | [8] |
| MHCC97H | Hepatocellular Carcinoma | - | Insensitive | Low | - | - | [8] |
| KURAMOCHI | Ovarian Cancer | - | Sensitive | High | - | - | [10] |
| OVCAR8 | Ovarian Cancer | - | Sensitive | High | - | - | [10] |
| SKOV3 | Ovarian Cancer | - | Least Sensitive | Low | - | - | [10] |
Note: This table is a compilation of data from various sources and is not an exhaustive list. IC50 values can vary depending on the specific experimental conditions. "-" indicates that the data was not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound sensitivity and evaluate potential biomarkers.
Cell Viability Assay (CCK-8 or MTT)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Biomarker Expression
This technique is used to determine the protein levels of potential biomarkers such as MYC, phosphorylated-S6K (a downstream target of mTOR), and RB1.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MYC, p-S6K, total S6K, RB1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.
RNA Sequencing (RNA-Seq) for Transcriptomic Profiling
RNA-Seq can be used to identify gene expression signatures associated with sensitivity or resistance to this compound.
Materials:
-
RNA extraction kit
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Extract total RNA from sensitive and resistant cell lines treated with this compound or vehicle.
-
Assess RNA quality and quantity.
-
Prepare RNA-Seq libraries according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on an NGS platform.
-
Perform bioinformatic analysis of the sequencing data, including quality control, read alignment, and differential gene expression analysis to identify genes and pathways associated with drug sensitivity.
CRISPR-Cas9 Screens for Unbiased Biomarker Discovery
Genome-wide or targeted CRISPR screens can be employed to systematically identify genes whose loss-of-function confers sensitivity or resistance to this compound.
Materials:
-
Cas9-expressing cell line
-
Pooled sgRNA library (genome-wide or targeted)
-
Lentivirus production system
-
This compound
-
Next-generation sequencing (NGS) platform
Procedure:
-
Transduce Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
-
Select for transduced cells.
-
Split the cell population into two groups: one treated with a sub-lethal dose of this compound and a vehicle-treated control group.
-
Culture the cells for a sufficient period to allow for the enrichment or depletion of cells with specific gene knockouts.
-
Isolate genomic DNA from both populations.
-
Amplify the sgRNA-encoding regions by PCR and sequence them using NGS.
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitivity genes) in the this compound-treated population compared to the control.
Visualizing Key Pathways and Workflows
To better understand the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: The dual role of CDK7 in cell cycle and transcription.
Caption: Experimental workflow for biomarker discovery.
Caption: Logical relationship between biomarkers and sensitivity.
References
- 1. RNA Sequencing in Biomarker Identification - CD Genomics [rna.cd-genomics.com]
- 2. CDK7-IN-26_TargetMol [targetmol.com]
- 3. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MYC pathway activation in triple-negative breast cancer is synthetic lethal with CDK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-wide functional CRISPR screen reveals CDK7 as a targetable therapeutic vulnerability for head and neck cancer | Sciety [sciety.org]
- 8. A CRISPR screen identifies CDK7 as a therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cdk7-IN-26
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle Cdk7-IN-26 with appropriate personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE) Summary:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or a chemical fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste[1][2].
-
Waste Segregation: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
Empty vials that originally contained the compound.
-
Spill cleanup materials.
-
-
Waste Containment:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name "this compound".
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. The label should specify the contents, including the name of the compound and any solvents used[2].
-
-
Waste Storage:
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
To prevent the spread of material in case of a leak, keep the waste container in secondary containment, such as a chemical-resistant tray or bin[1].
-
-
Arranging for Disposal:
Spill Management Procedures
In the event of a this compound spill, immediate and appropriate action is required to contain the spill and prevent exposure.
-
Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the hood running.
-
Protect: Don the appropriate PPE as listed in the table above before addressing the spill.
-
Contain and Clean:
-
For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.
-
Carefully collect the absorbed material and any other contaminated debris using appropriate tools (e.g., scoop, dustpan).
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Dispose: Place all spill cleanup materials into the designated hazardous waste container for this compound waste[1].
Disclaimer: This document provides guidance based on general laboratory safety principles for hazardous chemicals. Always consult your institution's specific safety and disposal protocols and contact your EHS department for definitive procedures.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
